1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Description
Properties
IUPAC Name |
1-methyltriazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-3(5-6-7)10(4,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSOQZHRNVVEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351676-71-5 | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Triazole Sulfonyl Chloride Moiety
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for hydrogen bonding.[1] When functionalized with a sulfonyl chloride group at the 4-position, as in 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, it transforms into a highly versatile synthetic intermediate. This compound serves as a critical building block for a diverse array of sulfonamides and other derivatives, which are of significant interest in the development of novel therapeutic agents, agrochemicals, and materials.[1][2] The strategic placement of the methyl group on the triazole ring further modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the biological activity of its downstream products. This guide provides a comprehensive overview of the synthesis of this key intermediate, grounded in established chemical principles and supported by analogous procedures from the scientific literature.
Physicochemical Properties and Structural Information
| Property | Value | Reference |
| CAS Number | 1351676-71-5 | [3] |
| Molecular Formula | C₃H₄ClN₃O₂S | [3][4] |
| Molecular Weight | 181.6 g/mol | [3] |
| Melting Point | 78 °C | [3] |
| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [4] |
| InChI Key | HGSOQZHRNVVEDM-UHFFFAOYSA-N | [4] |
Synthetic Strategy: A Two-Step Approach
The most direct and logical synthetic route to 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride involves a two-step process:
-
N-Methylation of 1H-1,2,3-triazole: The synthesis begins with the parent heterocycle, 1H-1,2,3-triazole, which is methylated to introduce the methyl group at the N1 position.
-
Chlorosulfonation of 1-methyl-1H-1,2,3-triazole: The resulting N-methylated triazole is then subjected to chlorosulfonation to install the sulfonyl chloride group at the C4 position.
This approach is advantageous due to the commercial availability of the starting materials and the relatively straightforward nature of the reactions.
Caption: Mechanism of N-methylation of 1H-1,2,3-triazole.
Experimental Protocol (Analogous Procedure)
This protocol is adapted from established procedures for the methylation of similar nitrogen-containing heterocycles. [5][6] Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1H-1,2,3-triazole | 69.07 | 100 | 6.91 g |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 110 | 4.40 g |
| Iodomethane | 141.94 | 110 | 6.85 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 200 mL |
| Saturated aqueous ammonium chloride | - | - | 100 mL |
| Diethyl ether | - | - | 200 mL |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (4.40 g, 110 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere.
-
Addition of Triazole: A solution of 1H-1,2,3-triazole (6.91 g, 100 mmol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Methylation: The reaction mixture is cooled back to 0 °C, and iodomethane (6.85 mL, 110 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (100 mL) at 0 °C. The aqueous layer is separated and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1-methyl-1H-1,2,3-triazole as a colorless liquid.
Part 2: Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
The introduction of the sulfonyl chloride group onto the 1-methyl-1H-1,2,3-triazole ring is most directly achieved via electrophilic substitution using chlorosulfonic acid. This method is widely used for the synthesis of aryl and heteroaryl sulfonyl chlorides. [2]
Reaction Mechanism
The reaction proceeds through an electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the electrophile, attacking the electron-rich C4 position of the triazole ring.
Caption: Mechanism of chlorosulfonation of 1-methyl-1H-1,2,3-triazole.
Experimental Protocol (Proposed)
This proposed protocol is based on the synthesis of a structurally similar compound, 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride, and general procedures for chlorosulfonation. [2]Extreme caution should be exercised when working with chlorosulfonic acid, as it is highly corrosive and reacts violently with water.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-methyl-1H-1,2,3-triazole | 83.09 | 50 | 4.15 g |
| Chlorosulfonic acid | 116.52 | 250 | 14.5 mL |
| Thionyl chloride | 118.97 | - | 25 mL |
| Dichloromethane (anhydrous) | - | - | 100 mL |
| Ice-water | - | - | 500 mL |
| Diethyl ether | - | - | 200 mL |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas) is charged with chlorosulfonic acid (14.5 mL, 250 mmol) and cooled to 0 °C in an ice-salt bath.
-
Addition of Triazole: 1-methyl-1H-1,2,3-triazole (4.15 g, 50 mmol) is added dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours, and then heated to 60-70 °C for 3-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice (500 g) with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Azeotropic Drying: The crude, wet product is transferred to a round-bottom flask, and dichloromethane (100 mL) is added. The mixture is concentrated under reduced pressure to remove residual water azeotropically. This step is repeated if necessary.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of diethyl ether and hexanes) to afford 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride as a crystalline solid. [7]
Characterization
The identity and purity of the synthesized 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show a singlet for the methyl protons and a singlet for the triazole ring proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
Safety and Handling
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Thionyl Chloride: Thionyl chloride is also corrosive and lachrymatory. It reacts with water to produce HCl and SO₂ gases. All handling should be done in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed at all times. Avoid inhalation, ingestion, and skin contact with all chemicals.
Alternative Synthetic Routes
While direct chlorosulfonation is the most probable route, other methods for the synthesis of heteroaryl sulfonyl chlorides could be adapted if this proves unsuccessful. These include:
-
Oxidation of a Thiol Precursor: Synthesis of 1-methyl-1H-1,2,3-triazole-4-thiol followed by oxidation with an oxidizing agent like sodium hypochlorite could yield the desired sulfonyl chloride. [8]* From an Amino Precursor: Diazotization of 1-methyl-1H-1,2,3-triazol-4-amine followed by a reaction with sulfur dioxide in the presence of a copper catalyst is another potential route. [9]* Using Organometallic Intermediates: An organozinc derivative of 1-methyl-1H-1,2,3-triazole could be reacted with an electrophilic sulfur dioxide surrogate to generate the sulfonyl chloride. [10] These alternative routes offer flexibility in the synthetic design, particularly if the starting materials are more readily available or if the direct chlorosulfonation presents challenges with regioselectivity or product stability.
Conclusion
The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key step in the development of a wide range of biologically active molecules and functional materials. The two-step approach involving N-methylation of 1H-1,2,3-triazole followed by chlorosulfonation represents a logical and feasible synthetic strategy. This guide provides a detailed, though in part proposed, experimental framework based on established chemical principles and analogous procedures. Researchers and scientists are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives, always prioritizing safety and analytical rigor.
References
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. [Link]
-
Gayo, L. M., & Ruel, R. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(13), 4702–4704. [Link]
- EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. (2000).
- US2744907A - Production of heterocyclic sulfonyl chlorides. (1956).
-
Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. [Link]
-
Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4968–4971. [Link]
-
Van Hoof, M., Pulikkal Veettil, S., & Dehaen, W. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]
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Singh, A. K. (2014). Synthesis, characterization and pharmacological evaluation of some 1, 2, 4-triazole derivatives. Journal of Pharmacovigilance. [Link]
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Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. DTIC. [Link]
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1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChemLite. [Link]
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Xu, Z., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982278. [Link]
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Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate. [Link]
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Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2022). ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid: unexpected synthesis, structure elucidation and antimicrobial activity. Journal of Sulfur Chemistry, 43(4), 385-399. [Link]
-
4-(4-(((1H-Benzo[d]t[8][9][10]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (2021). MDPI. [Link]
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An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The unique physicochemical properties of the 1,2,3-triazole scaffold, combined with the reactive sulfonyl chloride moiety, make this compound a versatile reagent for the synthesis of a diverse range of sulfonamide derivatives. This document details the molecular structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for spectroscopic characterization. Furthermore, it explores the reactivity of the title compound, its safe handling and storage, and its potential applications in the development of novel therapeutic agents.
Introduction: The Significance of the 1,2,3-Triazole Scaffold in Medicinal Chemistry
The 1,2,3-triazole ring system has emerged as a privileged scaffold in drug discovery, owing to its unique set of properties. It is an aromatic, five-membered heterocycle containing three contiguous nitrogen atoms. The triazole moiety is metabolically stable and capable of forming hydrogen bonds, which can contribute to favorable drug-target interactions. Its dipolar nature can also enhance solubility and other pharmacokinetic properties. The incorporation of a sulfonyl chloride group at the 4-position of the 1-methyl-1H-1,2,3-triazole ring provides a highly reactive handle for the facile introduction of a sulfonamide linkage, a critical functional group in a vast number of approved drugs.
Molecular Structure and Physicochemical Properties
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride possesses a planar, aromatic triazole ring with a methyl group at the N1 position and a sulfonyl chloride group at the C4 position. The electron-withdrawing nature of the sulfonyl chloride group significantly influences the electronic properties of the triazole ring.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃O₂S | [1] |
| Molecular Weight | 181.6 g/mol | [1] |
| CAS Number | 1351676-71-5 | [1] |
| Melting Point | 78 °C | [1] |
| Appearance | Predicted to be a white to off-white solid | N/A |
| Solubility | Predicted to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile. Likely insoluble in water, with which it will react. | N/A |
| pKa | The triazole ring is weakly basic. The presence of the electron-withdrawing sulfonyl chloride group is expected to further decrease its basicity. | N/A |
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: A Proposed Pathway
Diagram of the Proposed Synthetic Pathway
Sources
An In-Depth Technical Guide to 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride: A Core Scaffold for Modern Drug Discovery
This guide provides an in-depth exploration of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for researchers and professionals in drug development. The information presented herein is grounded in established scientific literature and aims to equip the reader with the knowledge necessary to effectively utilize this versatile reagent.
Core Characteristics and Structural Elucidation
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a stable, crystalline solid that serves as a valuable precursor for the synthesis of a variety of sulfonamide derivatives. Its structure incorporates a methylated 1,2,3-triazole ring, which is a well-recognized bioisostere in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound.
Table 1: Physicochemical Properties of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride
| Property | Value | Reference |
| CAS Number | 1351676-71-5 | [1] |
| Molecular Formula | C₃H₄ClN₃O₂S | [1] |
| Molecular Weight | 181.6 g/mol | [1] |
| Melting Point | 78 °C | [1] |
| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [1] |
| InChIKey | HGSOQZHRNVVEDM-UHFFFAOYSA-N | [2] |
The presence of the highly electrophilic sulfonyl chloride group makes this compound an excellent reactant for nucleophilic substitution reactions, particularly with primary and secondary amines, to form stable sulfonamide linkages.
Figure 1: Chemical structure of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Synthesis and Manufacturing
The synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is not widely detailed in common literature, suggesting it may be prepared via specialized, proprietary methods or through multi-step sequences. However, a plausible and commonly employed synthetic strategy for analogous sulfonyl chlorides involves a diazotization-sulfonylation sequence starting from a corresponding amine.
A general, illustrative pathway for the synthesis of sulfonyl chlorides from an aromatic or heteroaromatic amine involves the following key steps:
-
Diazotization: The starting amine is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form a diazonium salt.
-
Sulfonylation (Meerwein Arylation): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. This introduces the sulfonyl chloride group onto the ring.[3]
Figure 2: A plausible synthetic workflow for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Reactivity and Mechanistic Insights
The primary mode of reactivity for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is nucleophilic substitution at the sulfur atom. The sulfonyl chloride is a potent electrophile, readily reacting with a wide range of nucleophiles, most notably primary and secondary amines, to yield the corresponding sulfonamides. This reaction is central to its utility in drug discovery.
The reaction with an amine typically proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the amine attacks the electrophilic sulfur atom, leading to a tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and a proton is removed from the nitrogen, often by a base, to yield the final sulfonamide product.
Figure 3: Simplified reaction mechanism for sulfonamide formation.
Applications in Drug Development
The 4-sulfonyl-1,2,3-triazole scaffold is of significant interest in medicinal chemistry due to its favorable biological activities.[4][5] These structures have been investigated as antibacterial and antifungal agents, as well as potent antagonists of various biological targets.[4] The sulfonamide linkage formed from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key structural feature in many therapeutic agents, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.
The triazole ring itself is a valuable component, often enhancing the pharmacokinetic profile of a drug candidate by improving properties such as solubility and metabolic stability.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-1-methyl-1H-1,2,3-triazole-4-sulfonamides
This protocol provides a general method for the reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with a primary or secondary amine.
Materials:
-
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)
-
Primary or Secondary Amine (1.0 - 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0-1.2 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[6]
Safety and Handling
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1][7] It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statements |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P310, P501 |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 |
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a highly valuable and versatile building block for the synthesis of novel sulfonamide-containing compounds. Its unique combination of a bioisosteric triazole ring and a reactive sulfonyl chloride moiety makes it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its properties, synthesis, reactivity, and safe handling is crucial for its effective application in research and drug discovery.
References
- Biosynth. (n.d.). 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
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- Van Hoof, M., et al. (2021).
- Macmillan Group. (2023).
- BenchChem. (n.d.). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Angene Chemical. (2021). Safety Data Sheet: 1H-Imidazole-4-sulfonyl chloride.
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stability and storage conditions for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
An In-Depth Technical Guide to the Stability and Storage of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a pivotal reagent in medicinal chemistry and drug development, valued for its role in the synthesis of novel sulfonamide derivatives. The inherent reactivity of the sulfonyl chloride functional group, while advantageous for synthesis, presents significant challenges regarding the compound's stability and storage. This guide provides a comprehensive technical overview of the factors governing the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, offering field-proven insights into its handling, storage, and potential degradation pathways. We will explore the chemical properties of this molecule, delve into its susceptibility to hydrolysis and thermal decomposition, and provide detailed protocols for its appropriate management and for assessing its stability over time.
Introduction: The Double-Edged Sword of Reactivity
The utility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in synthetic organic chemistry is derived from the electrophilic nature of the sulfur atom in the sulfonyl chloride moiety. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, this same reactivity makes the molecule susceptible to degradation by common laboratory contaminants, most notably water. Understanding and controlling the factors that influence the stability of this compound are paramount to ensuring the reproducibility of synthetic procedures and the quality of the resulting products.
This guide will systematically address the stability and storage of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, beginning with its fundamental chemical and physical properties, moving to a detailed analysis of its degradation pathways, and concluding with practical, actionable protocols for its handling and stability assessment.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃O₂S | Biosynth[1] |
| Molecular Weight | 181.6 g/mol | Biosynth[1] |
| Melting Point | 78 °C | Biosynth[1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in many organic solvents (e.g., THF, DCM, Acetone). Reacts with protic solvents (e.g., water, alcohols). | General chemical principles |
Molecular Structure:
Caption: Molecular structure of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Stability Profile and Decomposition Pathways
The stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is primarily dictated by the reactivity of the sulfonyl chloride group and the electronic nature of the triazole ring. Several decomposition pathways can be anticipated, with hydrolysis being the most common.
Hydrolytic Instability
The most significant factor affecting the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is its susceptibility to hydrolysis. The presence of even trace amounts of water can lead to the degradation of the compound to its corresponding sulfonic acid.
Mechanism of Hydrolysis:
The hydrolysis of sulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, where water acts as the nucleophile.
Caption: General mechanism for the hydrolysis of a sulfonyl chloride.
For 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, the hydrolysis product is 1-methyl-1H-1,2,3-triazole-4-sulfonic acid. The rate of hydrolysis is influenced by factors such as temperature, pH, and the presence of catalysts.
Thermal Decomposition
While generally more stable than many other reactive chemical species, sulfonyl chlorides can undergo thermal decomposition. The decomposition of heteroaromatic sulfonyl chlorides can be complex, potentially involving the extrusion of sulfur dioxide (SO₂).[2][3]
Potential Thermal Decomposition Pathways:
-
SO₂ Extrusion: This pathway would lead to the formation of 4-chloro-1-methyl-1H-1,2,3-triazole and sulfur dioxide. This is a known decomposition route for certain heteroaromatic sulfonyl chlorides.[2][3]
-
Ring Opening/Fragmentation: The 1,2,3-triazole ring itself can be susceptible to thermal degradation, especially when substituted with a strong electron-withdrawing group like a sulfonyl chloride. The N1-N2 bond in 1-sulfonyl-1,2,3-triazoles is known to be weakened, which can facilitate ring-chain isomerism and subsequent decomposition.[4]
The specific decomposition products and the temperatures at which they form have not been empirically determined for this specific molecule in the available literature. However, based on general principles, discoloration and gas evolution upon heating are indicators of thermal decomposition.
Incompatibilities
To ensure the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, it is crucial to avoid contact with incompatible materials.
| Incompatible Material | Consequence of Contact |
| Water/Moisture | Rapid hydrolysis to the corresponding sulfonic acid and HCl. |
| Alcohols | Reaction to form sulfonate esters. |
| Amines | Reaction to form sulfonamides. |
| Strong Bases | Can catalyze decomposition and react violently. |
| Strong Oxidizing Agents | Potential for vigorous, exothermic reactions. |
Recommended Storage and Handling
Proper storage and handling are critical to maintaining the integrity and reactivity of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Storage Conditions
Based on supplier recommendations and general best practices for sulfonyl chlorides, the following storage conditions are advised:
-
Temperature: Store at 10°C to 25°C.[1] Refrigeration within this range is acceptable, but freezing should be avoided as it can lead to moisture condensation upon warming.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Container: Keep in a tightly sealed, corrosion-resistant container. The supplier recommends keeping the container well-closed.[1] Glass bottles with polytetrafluoroethylene (PTFE)-lined caps are ideal.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Handling Procedures
Due to its corrosive and reactive nature, strict handling procedures must be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.
-
Ventilation: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Dispensing: When dispensing the solid, use clean, dry spatulas and glassware. Avoid introducing any moisture into the storage container. It is good practice to allow the container to warm to room temperature before opening to prevent condensation.
-
Inert Atmosphere Techniques: For long-term storage and for sensitive reactions, it is advisable to handle the compound in a glove box or under a positive pressure of an inert gas.
Experimental Protocols for Stability Assessment
To ensure the quality of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride for use in sensitive applications, a stability assessment program should be implemented. This involves subjecting the compound to stress conditions and analyzing for degradation.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the decomposition of a compound to identify potential degradation products and pathways.
Workflow for Forced Degradation Studies:
Caption: A typical workflow for conducting forced degradation studies.
Long-Term Stability Testing
Long-term stability studies are performed under the recommended storage conditions to establish a retest date or shelf life for the compound.
Protocol for Long-Term Stability Testing:
-
Sample Preparation: Package multiple, independent samples of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in the intended storage containers under an inert atmosphere.
-
Storage: Place the samples in a stability chamber maintained at the recommended storage conditions (e.g., 25°C/60% RH or 10°C).
-
Testing Schedule: Pull samples for analysis at predetermined time points. A typical schedule would be 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated stability-indicating HPLC method.
-
Identification: Confirmation of the compound's identity (e.g., by IR or MS).
-
Water Content: By Karl Fischer titration.
-
Analytical Methodologies
A validated, stability-indicating analytical method is crucial for accurately assessing the stability of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. High-Performance Liquid Chromatography (HPLC) is the technique of choice.
Proposed HPLC Method Parameters (to be optimized and validated):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at an appropriate wavelength (to be determined by UV scan) and mass spectrometry (MS) for peak identification.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
This method should be able to separate the parent compound from its potential degradation products, most notably the sulfonic acid.
Conclusion
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a valuable synthetic building block whose utility is intrinsically linked to its high reactivity. This reactivity, however, necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols. The primary degradation pathway is hydrolysis, which can be mitigated by rigorously excluding moisture from the storage and handling environment. While thermal decomposition is also a possibility, adherence to the recommended storage temperatures should prevent this.
For researchers, scientists, and drug development professionals, the information and protocols outlined in this guide provide a robust framework for maintaining the quality and integrity of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, thereby ensuring the reliability and reproducibility of their synthetic endeavors.
References
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Fokin, V. V., & Sharpless, K. B. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 49(43), 7970-7973. Available from: [Link]
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Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. DOI: 10.26434/chemrxiv.14731215.v1. Available from: [Link]
-
Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. Available from: [Link]
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Grygorenko, O. O., et al. (2021). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). ResearchGate. Available from: [Link]
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European Medicines Agency. (2013). Stability testing of existing active substances and related finished products. EMA/CHMP/CVMP/QWP/122/02, Rev 1. Available from: [Link]
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PubChem. (n.d.). 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. Retrieved January 19, 2026, from [Link]
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Wang, Z., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 2951-2960. Available from: [Link]
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ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved January 19, 2026, from [Link]
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Safe Stewardship of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the safety protocols, handling procedures, and underlying chemical principles for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. As a reactive sulfonyl chloride tethered to a triazole core, this compound is a valuable building block in medicinal chemistry and drug discovery. However, its utility is matched by its potential hazards, necessitating a robust understanding of its properties to ensure safe and effective use in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to handle this reagent with confidence and precision.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a solid at room temperature.[1][2] Its reactivity is primarily dictated by the electrophilic sulfur center of the sulfonyl chloride group.
| Property | Data | Source(s) |
| Molecular Formula | C₃H₄ClN₃O₂S | [2] |
| Molecular Weight | 181.6 g/mol | [2] |
| CAS Number | 1351676-71-5 | [2] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | 78 - 90 °C | [1][2] |
| Canonical SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [2] |
Section 2: Hazard Analysis and Mechanistic Underpinnings
The primary hazards associated with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride stem from the reactivity of the sulfonyl chloride moiety. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][3] This corrosivity is a direct result of its reaction with nucleophiles, particularly water.
2.1. Hydrolytic Reactivity
The most significant and immediate hazard is the compound's vigorous reaction with water. Sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid and hydrochloric acid (HCl).[4][5] This reaction is exothermic and the generation of corrosive HCl gas presents a significant inhalation hazard.[4][5]
-
Mechanism Insight: The hydrolysis proceeds via nucleophilic attack of water on the electrophilic sulfur atom. This process can be accelerated by heat and is the fundamental reason why the compound must be handled in a moisture-free environment.[6][7] The formation of acidic byproducts underscores its incompatibility with bases, which can catalyze the decomposition, and many metals, which can be corroded by the generated HCl.[5][8]
2.2. Thermal Stability
While specific data for this compound is limited, heteroaromatic sulfonyl chlorides as a class can exhibit limited thermal stability.[9] Decomposition can be accelerated by heat and may involve the extrusion of sulfur dioxide (SO₂), another toxic gas.[9][10] Discoloration upon storage, often to yellow or brown, can be an indicator of decomposition.[11]
2.3. Toxicological Profile
Based on data for analogous sulfonyl chlorides, this compound should be treated as toxic and corrosive.[12][13] Exposure via all routes—inhalation, skin contact, and ingestion—is hazardous.
-
Inhalation: Inhalation of dust or decomposition products (HCl, SO₂) can cause severe irritation and damage to the respiratory tract.[5][13][14]
-
Skin Contact: Causes severe chemical burns.[1][3][8] The material is destructive to tissue.[13]
-
Eye Contact: Causes serious and potentially permanent eye damage.[1][3]
-
Ingestion: Ingestion can cause severe burns to the mouth, throat, and stomach.[5][8]
| Hazard Classification | Description | Precautionary Statement(s) |
| Skin Corrosion | Causes severe skin burns. | P280: Wear protective gloves/protective clothing.[3][15] |
| Eye Damage | Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Water Reactivity | Reacts with water to liberate toxic, corrosive gas (HCl). | EUH014: Reacts violently with water. EUH029: Contact with water liberates toxic gas.[1][16] |
Section 3: Hierarchy of Controls: Engineering, Administrative, and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential. The hierarchy of controls prioritizes eliminating hazards at their source. For a reactive chemical intermediate, engineering controls and PPE are paramount.
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
3.1. Engineering Controls
The primary engineering control is to handle the compound within a certified chemical fume hood at all times.[11][17] This contains any dust from the solid and captures corrosive vapors (HCl, SO₂) that may be released upon exposure to atmospheric moisture or during a reaction.
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable.[4][11][18]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield.[4][11][18] | Protects against splashes of the solid or reaction mixtures and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][11] | Prevents direct skin contact. Gloves must be inspected before use and changed immediately if contaminated.[8][19] |
| Body Protection | A chemical-resistant lab coat or apron.[11][18] Fire-retardant clothing is recommended for larger scales. | Protects skin and personal clothing from spills and splashes.[14] |
| Respiratory Protection | Work should be conducted in a fume hood to negate the need for a respirator.[11] If a fume hood is not available or in an emergency, a full-face respirator with an acid gas cartridge is required.[4] | Protects against inhalation of the powder and corrosive decomposition gases. |
| Footwear | Closed-toe, chemical-resistant shoes.[19] | Protects feet from spills. |
Section 4: Standard Operating Procedures for Safe Handling and Storage
Adherence to strict protocols is crucial for mitigating the risks associated with this reagent.
4.1. Handling
-
Environment: All manipulations must be performed in a chemical fume hood.[17] The work area should be free of moisture.
-
Dispensing: When weighing the solid, use non-sparking tools.[20] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with atmospheric moisture.[1][8]
-
Additions: Add the solid reagent to the reaction solvent slowly and in portions. Never add solvent or, critically, water to the sulfonyl chloride, as this can cause a violent, exothermic reaction and splashing.[17][21]
4.2. Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][20] A recommended storage temperature is often refrigerated (2-8 °C) to slow potential decomposition.[15][16]
-
Incompatibilities: Store away from water, bases, alcohols, amines, and strong oxidizing agents.[4][8][12]
-
Container: The original container should be used.[14][20] Containers should be stored in a secondary container, such as a tray, to contain any potential leaks.
Section 5: Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an incident.
5.1. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][16][21]
-
Skin Contact: Immediately remove all contaminated clothing.[22] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][21]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][16][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]
5.2. Spill Response
The response to a spill depends on its scale. For any spill, ensure the area is well-ventilated and evacuate non-essential personnel.[21][23]
Caption: A workflow for responding to spills of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Key Spill-Control Principles:
-
DO NOT USE WATER: Applying water directly to the spill will generate large amounts of HCl gas.[4][21]
-
Use Inert Absorbents: Cover the spill with a dry, non-combustible absorbent material like sand, dry lime, or vermiculite.[4][17][21]
-
Waste Disposal: The collected spill debris must be placed in a clearly labeled, sealed container for disposal as hazardous waste.[17][24]
Section 6: Reaction Quenching and Waste Disposal Protocol
Unreacted sulfonyl chloride in a reaction mixture is still hazardous and must be neutralized before workup and disposal.
6.1. Step-by-Step Quenching Protocol
This protocol is designed to safely neutralize excess sulfonyl chloride. The principle is to slowly add the reactive mixture to a quenching solution, rather than the other way around, to maintain control over the exothermic reaction.
Caption: A validated workflow for safely quenching reactions containing sulfonyl chlorides.
6.2. Disposal of Waste
-
Neutralized Waste: Once neutralized as described above, the aqueous waste can typically be disposed of according to local regulations, often with copious amounts of water.[17]
-
Contaminated Materials: All contaminated items (gloves, absorbent materials, empty containers) must be treated as hazardous waste.[17][25] They should be sealed in a labeled container and disposed of through an approved institutional waste program.[13][17][23]
References
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BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). AOPHIA. Retrieved from [Link]
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King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
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Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]
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Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
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Sulfuryl chloride. (2023). Sciencemadness Wiki. Retrieved from [Link]
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Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2019). Molecules. Retrieved from [Link]
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Iino, M., et al. (1981). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via an ionic path. The Journal of Organic Chemistry. Retrieved from [Link]
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Sulfonyl halide. (n.d.). Wikipedia. Retrieved from [Link]
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Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
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Personal Protective Equipment. (2023). U.S. Environmental Protection Agency. Retrieved from [Link]
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1-Methyl-1H-imidazole-4-sulfonyl chloride - SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved from [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2022). ResearchGate. Retrieved from [Link]
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Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). Organic Letters. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2023). Storemasta. Retrieved from [Link]
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Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2019). ResearchGate. Retrieved from [Link]
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SAFETY DATA SHEET - 1H-Imidazole-4-sulfonyl chloride. (2021). Angene Chemical. Retrieved from [Link]
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Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2021). ResearchGate. Retrieved from [Link]
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1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]
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A Technical Guide to the Copper-Catalyzed Synthesis of 1,2,3-Triazole-4-Sulfonyl Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3-triazole ring, a cornerstone of modern medicinal chemistry, gains significant biological potency when functionalized with a sulfonyl group at the 4-position. These 4-sulfonyl-1,2,3-triazole scaffolds exhibit a range of promising bioactivities, including antibacterial, antifungal, and potent enzyme antagonist properties.[1] However, traditional synthetic routes to these structures are often hampered by harsh conditions, low yields, or poor regioselectivity.[1] This guide details a highly efficient, copper-catalyzed three-component reaction that provides facile access to 1,5-disubstituted-4-sulfonyl-1,2,3-triazoles at room temperature. By elucidating the underlying mechanism—a sequential aerobic oxidative sulfonylation and Dimroth cycloaddition—and providing a detailed, field-tested protocol, this document serves as a practical resource for researchers aiming to leverage this powerful synthetic strategy.
Introduction: The Strategic Value of the 4-Sulfonyl-1,2,3-Triazole Core
The fusion of the 1,2,3-triazole heterocycle with a sulfonyl moiety creates a pharmacophore of significant interest in drug discovery. The triazole ring offers metabolic stability and acts as a versatile linker capable of forming hydrogen bonds, while the sulfonyl group provides a strong hydrogen bond acceptor and can engage in crucial polar interactions with biological targets. This combination has led to the development of compounds with notable activities, such as antagonists of the human pregnane X receptor (hPXR) and inhibitors of human neutrophil elastase (HLE).[1]
Despite their potential, the synthesis of these scaffolds has been a persistent challenge. Classical Huisgen azide-alkyne cycloadditions require high temperatures and yield mixtures of regioisomers, while other metal-catalyzed variants can be costly or require the multi-step preparation of specialized starting materials.[1] The methodology presented herein overcomes these limitations by utilizing readily available aromatic ketones, sodium sulfinates, and organic azides in a one-pot, aerobic, copper-catalyzed process.[1][2][3]
Reaction Mechanism: A Tale of Two Sequential Cycles
The core of this transformation is a sophisticated tandem reaction sequence. It begins with a copper(II)-catalyzed aerobic oxidative C-H sulfonylation of an aromatic ketone, which generates a key α-ketosulfone intermediate. This intermediate then undergoes a Dimroth azide-enolate cycloaddition to form the final 4-sulfonyl-1,2,3-triazole product.[1][2]
The reaction is initiated by the formation of an active copper(II) catalyst. The proposed mechanism involves the generation of a sulfonyl radical which reacts with a copper enolate intermediate. This is followed by an intramolecular single-electron transfer (SET) process, which forms the α-ketosulfone and regenerates the active copper(II) catalyst through reoxidation by atmospheric oxygen.[2] The subsequent Dimroth cycloaddition, mediated by the base (DBU) and potentially the Lewis-acidity of the copper catalyst, proceeds via an enolate/azide cyclization to furnish the stable triazole ring.[2]
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Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl Chloride
Foreword: The Crucial Role of Solubility in Synthesis and Discovery
In the intricate world of chemical synthesis and drug development, understanding the solubility of a reagent is not merely a preliminary step; it is a cornerstone of process optimization, reaction kinetics, and purification strategies. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a key building block, presents a unique set of characteristics derived from its heterocyclic triazole core and its highly reactive sulfonyl chloride functional group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. As explicit quantitative data for this specific molecule is not widely published, this document empowers the researcher with the foundational knowledge and practical methodologies to generate this critical data in-house.
Molecular Architecture and Its Influence on Solubility
The solubility behavior of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is dictated by its molecular structure. A thorough analysis of its components allows for a robust prediction of its interactions with various solvents.
-
The Triazole Ring: The 1,2,3-triazole ring is an aromatic heterocycle containing three nitrogen atoms. This imparts a significant dipole moment to the molecule, making this core region polar. The nitrogen atoms can act as hydrogen bond acceptors.
-
The Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this a key site for dipole-dipole interactions. However, its most critical feature is its reactivity. Sulfonyl chlorides are susceptible to nucleophilic attack, especially by protic solvents like water and alcohols, which can lead to solvolysis rather than simple dissolution.[1]
-
The Methyl Group (-CH₃): This is a small, nonpolar alkyl group that contributes minimally to the overall polarity of the molecule.
Collectively, these features render 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride a polar, solid compound (Melting Point: 78 °C)[2]. The principle of "like dissolves like" suggests it will be most soluble in solvents of similar polarity.[3]
Caption: Diagram 1: Key Molecular Features Influencing Solubility.
Predicting Solubility Across Solvent Classes
Based on the molecular structure, we can formulate a hypothesis regarding the solubility in different classes of organic solvents. This serves as a crucial starting point for experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Rationale |
| Nonpolar | Hexane, Toluene | Insoluble | The large mismatch in polarity between the nonpolar solvent and the polar solute will result in weak solute-solvent interactions compared to the strong solute-solute interactions in the crystal lattice. |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents have significant dipole moments that can effectively solvate the polar regions of the compound through dipole-dipole interactions. They lack acidic protons, minimizing the risk of reacting with the sulfonyl chloride group. |
| Polar Protic | Water, Methanol, Ethanol | Reactive / Likely Soluble with Decomposition | While the polarity is favorable for dissolution, these solvents are nucleophilic. They will readily react with the electrophilic sulfonyl chloride, leading to hydrolysis or alcoholysis.[1] This is a chemical reaction, not just dissolution. |
Experimental Protocol for Solubility Determination
A two-phased experimental approach is recommended: a rapid qualitative assessment followed by a more rigorous quantitative measurement for solvents in which the compound is stable.
Essential Safety Precautions
Sulfonyl chlorides are hazardous materials requiring strict safety protocols.[1]
-
Corrosivity: The compound is corrosive and can cause severe skin and eye burns.[4]
-
Reactivity with Water: It reacts with moisture, including humidity in the air, to produce corrosive hydrochloric acid (HCl) and sulfonic acid.[1] All experiments must be conducted under anhydrous conditions where possible, and in a well-ventilated chemical fume hood.[1][5]
-
Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-resistant lab coat.[1][5][6]
Phase 1: Qualitative Solubility Assessment
This procedure provides a rapid classification of "soluble," "partially soluble," or "insoluble."[7][8]
Methodology:
-
Preparation: Dispense 2 mL of the chosen organic solvent into a clean, dry test tube.
-
Addition of Solute: Add approximately 20-30 mg of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride to the test tube.
-
Agitation: Vigorously shake or vortex the tube for 60 seconds at a consistent room temperature (e.g., 25 °C).[9]
-
Observation: Allow the mixture to stand for 30 seconds and observe.[9]
-
Soluble: The solid completely disappears, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
Phase 2: Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility at a specific temperature (e.g., g/100 mL). It should only be performed with solvents identified as non-reactive in the qualitative phase (primarily polar aprotic solvents).
Caption: Diagram 2: Workflow for Quantitative Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
To a 10 mL glass vial with a screw cap, add approximately 5 mL of the chosen solvent.
-
Add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in small portions while stirring until a significant amount of excess solid remains. This ensures the solution is saturated.
-
-
Equilibration:
-
Seal the vial tightly.
-
Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for at least 4-6 hours. This allows the system to reach equilibrium.
-
-
Sample Extraction:
-
Remove the vial from the shaker and let it stand undisturbed at the same constant temperature until the excess solid has fully settled.
-
Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe fitted with a filter (to prevent drawing up solid particles).
-
-
Gravimetric Analysis:
-
Dispense the collected supernatant into a pre-weighed, dry vial.
-
Carefully evaporate the solvent using a gentle stream of nitrogen or under a vacuum. Avoid excessive heat to prevent decomposition of the solute.
-
Once the solute is completely dry, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried solid.
-
-
Calculation:
-
Mass of solute = (Final weight of vial + solute) - (Initial weight of empty vial).
-
Solubility (g/mL) = Mass of solute (g) / Volume of supernatant taken (mL).
-
To express as g/100mL, simply multiply the result by 100.
-
Conclusion for the Practicing Scientist
While a definitive, pre-compiled list of solubility data for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride remains elusive in the literature, a combination of theoretical prediction and systematic experimental verification provides a robust path forward. Its polar nature suggests good solubility in polar aprotic solvents like THF, acetone, and acetonitrile, which should be the primary candidates for reaction media. Conversely, its high reactivity towards polar protic solvents like water and alcohols makes them unsuitable for simple dissolution and must be handled with care to avoid unintended reactions. The methodologies and safety protocols outlined in this guide provide the necessary tools for any researcher to confidently and safely determine the solubility parameters essential for their work, ensuring both the integrity of their experiments and the safety of their laboratory environment.
References
- BenchChem Technical Support Center. (n.d.). Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- Studylib. (n.d.). Qualitative Analysis of Organic Compounds: Solubility. Retrieved January 19, 2026.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2025, February 1).
- CSU Bakersfield. (n.d.).
- Ankara University. (n.d.).
- Chemistry Connected. (2021, March 24). Solubility Tests - Identification of Unknowns (Part 1) [Video]. YouTube.
- New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Santa Cruz Biotechnology. (n.d.).
- Cole-Parmer. (n.d.).
- LibreTexts. (2022, April 7). Experimentally Testing Solvents.
- SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility.
- Unknown. (n.d.).
- Biosynth. (n.d.). 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride. Retrieved January 19, 2026.
- PubChem. (n.d.). 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride. Retrieved January 19, 2026.
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- 9. saltise.ca [saltise.ca]
Methodological & Application
use of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in sulfonamide synthesis
Application Note & Protocol Guide
Topic: Strategic Use of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride in the Synthesis of Novel Sulfonamides for Drug Discovery
Introduction: The Convergence of Triazoles and Sulfonamides in Medicinal Chemistry
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern pharmacology, present in a wide array of therapeutics including antibacterial agents, diuretics, anticonvulsants, and protease inhibitors.[1] Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and to engage in critical hydrogen bonding interactions makes it a privileged scaffold in drug design.[2] Concurrently, the 1,2,3-triazole moiety has emerged as a highly valuable pharmacophore.[3] Formed efficiently via "click chemistry," the triazole ring is metabolically stable, capable of forming hydrogen bonds, and introduces a significant dipole moment, often improving the pharmacokinetic profile of a parent molecule.[4]
The synthesis of hybrid molecules incorporating both the sulfonamide and 1,2,3-triazole motifs is a compelling strategy for generating novel chemical entities with enhanced biological activity and drug-like properties.[5] 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride serves as a pivotal reagent in this endeavor, providing a direct and efficient means to install the N-methylated triazole-sulfonamide warhead onto a diverse range of primary and secondary amines. This guide provides a comprehensive overview of its application, detailing the underlying reaction mechanism, a robust experimental protocol, and critical insights for researchers in medicinal chemistry and drug development.
Reagent Profile: 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride
Understanding the physicochemical properties of the reagent is fundamental to its effective and safe use.
| Property | Value | Source |
| Chemical Formula | C₃H₄ClN₃O₂S | [6] |
| Molecular Weight | 181.6 g/mol | [6] |
| CAS Number | 1351676-71-5 | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 78 °C | [6] |
| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [6] |
This reagent is a stable, crystalline solid at room temperature, making it more convenient to handle than many liquid sulfonyl chlorides. However, like all sulfonyl chlorides, it is sensitive to moisture and should be stored in a desiccated environment.[7]
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction. The reaction proceeds via a concerted Sₙ2-like mechanism at the sulfur center.[8][9]
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a potent nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Leaving Group Departure: Concurrently, the chloride ion, an excellent leaving group, is displaced.
-
Deprotonation: The resulting protonated sulfonamide is neutralized by a base (typically a non-nucleophilic amine like triethylamine or pyridine), which scavenges the generated hydrochloric acid (HCl). This step is crucial as it drives the reaction to completion and prevents the protonation of the starting amine, which would render it non-nucleophilic.[1]
Caption: General reaction for sulfonamide synthesis.
Core Protocol: Synthesis of N-Benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide
This protocol details a model reaction with benzylamine. It is designed to be a self-validating system, providing clear steps and expected outcomes. The principles can be adapted for a wide range of primary and secondary amines.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Round-bottom flask with stir bar |
| Benzylamine (or other amine substrate) | Magnetic stir plate |
| Triethylamine (Et₃N), distilled | Ice bath |
| Dichloromethane (DCM), anhydrous | Syringes and needles |
| 1 M Hydrochloric Acid (HCl) solution | Nitrogen or Argon inlet |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin Layer Chromatography (TLC) plates |
| Solvents for chromatography (e.g., Ethyl Acetate, Hexanes) | Glassware for column chromatography |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Expert Insight: Using an anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride, which would form the corresponding sulfonic acid and reduce the yield.[7]
-
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature equilibrates to 0 °C.
-
Expert Insight: The reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and degradation.
-
-
Amine Addition: Add the amine substrate (e.g., benzylamine, 1.05 eq) to the cooled solution via syringe.
-
Base Addition: Slowly add triethylamine (1.2-1.5 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Expert Insight: Using a slight excess of a tertiary amine base like triethylamine effectively neutralizes the HCl byproduct without competing in the primary nucleophilic attack.[10] A slow addition rate maintains temperature control.
-
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The consumption of the limiting reagent (typically the sulfonyl chloride or amine) indicates completion.
-
Quenching and Workup: Once complete, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine).
-
Saturated NaHCO₃ solution (to remove any residual acid).
-
Brine (to remove bulk water).
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling Precautions
Sulfonyl chlorides are reactive and require careful handling in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Moisture Sensitivity: Sulfonyl chlorides react with water (moisture in the air) to release corrosive HCl gas.[13] Handle under an inert atmosphere and store in a desiccator.
-
Reactivity: Avoid contact with strong bases, acids, and oxidizing agents.[7] The reaction with amines is exothermic.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of as hazardous chemical waste. Do not use water to clean up spills.[11] Adhere to all institutional and local regulations for chemical waste disposal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive amine (sterically hindered or electron-deficient).2. Hydrolysis of sulfonyl chloride.3. Insufficient base. | 1. Increase reaction temperature or use a stronger, non-nucleophilic base (e.g., DBU).2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase the equivalents of base to 1.5-2.0 eq. |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of a bis-sulfonated product (if a primary amine is used with excess sulfonyl chloride).3. Degradation of starting material or product. | 1. Increase reaction time or temperature.2. Use a slight excess of the amine relative to the sulfonyl chloride (1.05-1.1 eq).3. Ensure the reaction is not overheating; maintain temperature control. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the chromatography solvent system. A shallow gradient is often effective. |
Conclusion
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a highly effective and versatile reagent for the synthesis of novel sulfonamides. Its solid nature simplifies handling, and its reaction with amines proceeds under mild, predictable conditions. The protocol described herein provides a reliable and scalable method for accessing these valuable compounds, empowering researchers to explore new chemical space in the pursuit of next-generation therapeutics. By understanding the reaction mechanism and adhering to proper handling techniques, scientists can confidently incorporate this building block into their synthetic programs.
References
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (n.d.).
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. Available from: [Link]
- CymitQuimica. (2024). SAFETY DATA SHEET: Indane-5-sulfonyl chloride.
-
D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted solvent processes for common sulfonyl chloride precursors in the synthesis of sulfonamide-based drugs. PubMed. Available from: [Link]
-
van der Heijden, G., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. Available from: [Link]
- New Jersey Department of Health. (2000). HAZARD SUMMARY: BENZENE SULFONYL CHLORIDE.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 19, 2026, from [Link]
-
Giffin, M. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 4864–4867. Available from: [Link]
- Fisher Scientific. (2025). SAFETY DATA SHEET: Quinoline-8-sulfonyl chloride.
- Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
-
Asghar, M. A., et al. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2016, 8710137. Available from: [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-212. Available from: [Link]
-
ResearchGate. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2018). Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. Retrieved January 19, 2026, from [Link]
-
Giffin, M. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Regioselective synthesis and evaluation of novel sulfonamide 1,2,3-triazole derivatives as antitumor agents. Retrieved January 19, 2026, from [Link]
-
van der Heijden, G., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed. Available from: [Link]
-
ResearchGate. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents. Retrieved January 19, 2026, from [Link]
-
Eghtesadi, S. A., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 87. Available from: [Link]
-
Sameliuk, Y., & Kaplaushenko, A. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Journal of Faculty of Pharmacy of Ankara University, 45(3), 598-614. Available from: [Link]
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Strategic Synthesis of Bioactive 1,2,3-Triazole Scaffolds Utilizing Sulfonyl Chlorides
An Application Guide for Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-sulfonylated 1,2,3-triazole derivatives, a class of compounds with significant therapeutic potential. We will explore the strategic conversion of readily available sulfonyl chlorides into key sulfonyl azide intermediates, followed by their efficient assembly into the triazole core via copper-catalyzed cycloaddition reactions.
Introduction: The Privileged 1,2,3-Triazole in Medicinal Chemistry
The 1,2,3-triazole ring is a cornerstone scaffold in modern drug discovery.[1][2][3] Its unique combination of properties—metabolic stability, hydrogen bonding capability, and a significant dipole moment—makes it an exceptional pharmacophore and a versatile bioisostere for amide bonds.[1][2][4] This has led to the development of numerous approved drugs, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1][5] The synthetic accessibility of 1,2,3-triazoles, particularly through the advent of "click chemistry," allows for the rapid generation of diverse compound libraries for screening against various diseases.[2][4][6]
Sulfonyl chlorides serve as robust and commercially available starting materials for this process. They are not used directly in the cycloaddition but are efficiently converted to sulfonyl azides, the essential 1,3-dipole partner for the key triazole-forming reaction. This two-step sequence provides a powerful and modular platform for accessing a wide array of N-sulfonylated 1,2,3-triazoles, which themselves exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[7][8][9][10]
Caption: Overall workflow from sulfonyl chloride to bioactive 1,2,3-triazole.
Part 1: Synthesis of Sulfonyl Azide Intermediates
The conversion of a sulfonyl chloride to a sulfonyl azide is a foundational step. This transformation is typically a nucleophilic substitution where the azide ion (N₃⁻) displaces the chloride ion. While seemingly straightforward, the choice of reaction conditions is critical for ensuring high yield, purity, and safety.
Causality Behind Experimental Choices
The primary challenge in this synthesis is the mutual insolubility of the polar sodium azide salt and the nonpolar organic sulfonyl chloride.[11] To overcome this, biphasic solvent systems (e.g., acetone/water) or phase-transfer catalysts are often employed. An increasingly popular alternative is the use of eco-friendly and efficient media like Polyethylene Glycol (PEG-400), which can effectively dissolve both reactants, often eliminating the need for additional catalysts.[11]
Safety is Paramount: Organic azides, particularly those of low molecular weight, are potentially explosive and should be handled with extreme care. All reactions should be conducted behind a blast shield in a well-ventilated fume hood. Use plastic or Teflon-coated spatulas for handling solid azides, as metal contact can initiate detonation.[12]
Caption: Mechanism for sulfonyl azide synthesis from sulfonyl chloride.
Protocol 1: Synthesis of p-Toluenesulfonyl Azide (Tosyl Azide)
This protocol describes a common laboratory preparation using an acetone/water solvent system.
Materials:
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Sodium azide (NaN₃)
-
Acetone
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.5 equivalents) in a minimal amount of deionized water.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in acetone.
-
Cool the sodium azide solution in an ice bath to 0-5 °C.
-
Slowly add the tosyl chloride solution dropwise to the stirred, cooled azide solution over 30 minutes. Caution: The reaction can be exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add a significant volume of cold water to the flask. The product, tosyl azide, will often precipitate as a white solid or separate as an oil.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, do not heat the water bath above 40 °C.
-
The resulting product is typically a colorless oil or a low-melting solid and is often used in the next step without further purification.
Part 2: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the premier example of "click chemistry," enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes.[6][13] This reaction is exceptionally robust, high-yielding, and tolerant of a wide variety of functional groups.[13][14]
Mechanism and the Role of the Sulfonyl Group
The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[15][] The copper(I) catalyst, often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates with the terminal alkyne.[13] This copper acetylide then reacts with the sulfonyl azide, passing through a six-membered copper-containing intermediate before forming the stable triazole ring and regenerating the catalyst.[15]
Expert Insight: The strong electron-withdrawing nature of the sulfonyl group makes the N-sulfonylated triazole product more susceptible to decomposition under certain conditions. The initial copper-triazole intermediate can sometimes undergo a ring-chain isomerization, leading to the formation of N-sulfonyl ketenimine byproducts.[6][14] The choice of a well-behaved catalyst, such as Copper(I) thiophene-2-carboxylate (CuTC), can mitigate these side reactions and improve yields of the desired triazole.[14]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2: CuAAC Synthesis of a 1-Tosyl-4-phenyl-1H-1,2,3-triazole
This protocol details the synthesis using an in situ generated Cu(I) catalyst.
Materials:
-
Tosyl azide (from Protocol 1)
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve tosyl azide (1.0 equivalent) and phenylacetylene (1.1 equivalents) in a 1:1 mixture of t-BuOH and water.
-
In a separate small vial, prepare the catalyst solutions: dissolve copper(II) sulfate pentahydrate (0.05 equivalents) in a minimal amount of water and sodium ascorbate (0.10 equivalents) in a minimal amount of water.
-
Add the copper sulfate solution to the main reaction mixture, followed by the sodium ascorbate solution. The solution will typically turn a yellow-green or heterogeneous color.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction often results in the precipitation of the triazole product as a white solid.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, add water to the reaction mixture and filter the resulting precipitate. Wash the solid with water and then with a cold, non-polar solvent like hexanes to remove any unreacted phenylacetylene.
-
If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,2,3-triazole derivative.
Part 3: Bioactivity Profile of N-Sulfonylated 1,2,3-Triazoles
The incorporation of the sulfonyl group onto the 1,2,3-triazole core significantly influences its biological activity. These hybrid molecules have been investigated for a wide range of therapeutic applications.[8][17][18][19] The sulfonamide moiety is a well-known pharmacophore present in many antibacterial, diuretic, and anticancer drugs. Its combination with the versatile triazole ring often leads to synergistic effects and novel mechanisms of action.
| Derivative Class | Reported Biological Activity | Therapeutic Potential | References |
| Arylsulfonyl-Triazoles | Anticancer, Antiproliferative | Oncology | [7][17][19] |
| Heterocyclic Sulfonyl-Triazoles | Antifungal, Antibacterial | Infectious Diseases | [1][9] |
| Alkylsulfonyl-Triazoles | Enzyme Inhibition (e.g., Cholinesterase) | Neurodegenerative Diseases | [17][18] |
| Triazole-Sulfonamide Hybrids | Potent Antagonists of Nuclear Receptors | Metabolic Diseases, Inflammation | [9] |
References
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Sulfonyl azide synthesis by S-N coupling . Organic Chemistry Portal. Available from: [Link]
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry . Frontiers in Pharmacology. Available from: [Link]
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Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . National Center for Biotechnology Information. Available from: [Link]
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Developments in the Application of 1,2,3-Triazoles in Cancer Treatment . PubMed. Available from: [Link]
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Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic? . ScienceDirect. Available from: [Link]
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Efficient Synthesis of Sulfonyl Azides from Sulfonamides . Organic Chemistry Portal. Available from: [Link]
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Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments . Sci-Hub. Available from: [Link]
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Biological importance and synthesis of 1,2,3-triazole derivatives: a review . Taylor & Francis Online. Available from: [Link]
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Direct synthesis of sulfonyl azides from sulfonic acids . ResearchGate. Available from: [Link]
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Convenient synthesis of sulfonyl azides using PEG-400 as an efficient and eco-friendly reaction medium . Taylor & Francis Online. Available from: [Link]
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The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool . PubMed. Available from: [Link]
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Biological activities of sulfur‐containing 1,2,3‐triazoles . ResearchGate. Available from: [Link]
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Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives . MDPI. Available from: [Link]
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Highly Controlling Selectivity of Copper(I)-Catalyzed Azide/Alkyne Cycloaddition (CuAAC) Between Sulfonyl Azides and Normal Alkynes or Propynoates . ResearchGate. Available from: [Link]
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Cu-Catalyzed Azide−Alkyne Cycloaddition . ACS Publications. Available from: [Link]
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New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies . PubMed. Available from: [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles . National Center for Biotechnology Information. Available from: [Link]
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New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies . ResearchGate. Available from: [Link]
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Sulfonyl Azides as Precursors in Ligand-Free Palladium-Catalyzed Synthesis of Sulfonyl Carbamates and Sulfonyl Ureas and Synthesis of Sulfonamides . ACS Publications. Available from: [Link]
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Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications . PubMed. Available from: [Link]
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Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst . ACS Publications. Available from: [Link]
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Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies . ResearchGate. Available from: [Link]
-
Efficient Synthesis of Sulfonyl Azides from Sulfonamides . ResearchGate. Available from: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Bioactivity Evaluation of Novel Sulfonamide‐1,2,3‐Triazole Hybrids: In Vitro and In Silico Studies . ResearchGate. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . ResearchGate. Available from: [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization . National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism . ACS Publications. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . Frontiers. Available from: [Link]
-
Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids . ResearchGate. Available from: [Link]
-
Sulfur‐containing 1,2,3‐triazoles: synthesis and properties . Semantic Scholar. Available from: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . National Center for Biotechnology Information. Available from: [Link]
-
Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations . ACS Publications. Available from: [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles . ResearchGate. Available from: [Link]
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Application Notes and Protocols: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride as a Versatile Reagent for Chemical Synthesis and Bioconjugation
Introduction: A Modern Tool for Molecular Assembly
In the landscape of contemporary chemical synthesis and drug discovery, the demand for modular, efficient, and reliable reagents is paramount. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride emerges as a significant building block, poised at the intersection of sulfonamide chemistry and the celebrated field of "click" chemistry. The inherent reactivity of the sulfonyl chloride group, combined with the unique physicochemical properties of the 1,2,3-triazole moiety, offers a powerful tool for researchers, scientists, and drug development professionals. The triazole ring, a bioisostere for various functional groups, is known for its metabolic stability and its ability to engage in hydrogen bonding and dipole interactions, which can be crucial for molecular recognition at biological targets[1][2][3]. Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutics, including antimicrobial and anticancer agents[4][5][6].
This guide provides a comprehensive overview of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, detailing its synthesis, properties, and versatile applications. We present detailed, field-proven insights and self-validating protocols for its use in both direct sulfonamide formation and as a precursor for a "clickable" sulfonyl azide derivative, thereby enabling its use in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1351676-71-5 | [7] |
| Molecular Formula | C₃H₄ClN₃O₂S | [7] |
| Molecular Weight | 181.6 g/mol | [7] |
| Melting Point | 78 °C | [7] |
| Appearance | Solid | [7] |
| SMILES | CN1C=C(N=N1)S(=O)(=O)Cl | [7] |
Core Applications: A Dual-Pronged Approach to Molecular Derivatization
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride offers two primary pathways for the functionalization of molecules of interest. This dual-reactivity paradigm allows for strategic flexibility in experimental design, catering to a wide range of synthetic targets from small molecules to complex biomolecules.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol is a representative procedure and may require optimization based on the specific amine substrate used.
Materials:
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
-
Primary or secondary amine (1.0 equivalent)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 - 2.0 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the amine (1.0 eq). Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side-product formation.
-
Addition of Base: Add pyridine or triethylamine (1.5-2.0 eq) to the cooled amine solution and stir for 5 minutes.
-
Addition of Sulfonyl Chloride: Dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired triazole-sulfonamide derivative.
Part 2: Application as a Click Chemistry Reagent
For applications in bioconjugation or when coupling with sensitive substrates bearing a terminal alkyne, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride can be readily converted into its corresponding sulfonyl azide. This derivative is a prime substrate for the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[8][9][10]
Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl azide
The conversion of a sulfonyl chloride to a sulfonyl azide is a robust and high-yielding nucleophilic substitution reaction.
Warning: Organic azides are potentially explosive and should be handled with appropriate safety precautions, including the use of a blast shield and avoiding friction, shock, and high temperatures.
Experimental Protocol: Synthesis of the Sulfonyl Azide
-
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in acetone.
-
Addition of Sodium Azide: In a separate flask, dissolve sodium azide (1.5 eq) in a minimal amount of water. Cool the acetone solution of the sulfonyl chloride to 0 °C in an ice bath.
-
Reaction: Add the aqueous sodium azide solution dropwise to the stirred sulfonyl chloride solution.
-
Monitoring: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction by TLC (the product azide is typically more nonpolar than the starting sulfonyl chloride).
-
Work-up:
-
Once the reaction is complete, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the product under vacuum. The resulting 1-methyl-1H-1,2,3-triazole-4-sulfonyl azide can often be used in the next step without further purification.
-
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized 1-methyl-1H-1,2,3-triazole-4-sulfonyl azide can be "clicked" onto any molecule containing a terminal alkyne. The CuAAC reaction is renowned for its high efficiency, regioselectivity (yielding the 1,4-disubstituted triazole), and tolerance of a wide range of functional groups.[9][11]
Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species, which forms a copper-acetylide intermediate. This intermediate then reacts with the sulfonyl azide, leading to the formation of a six-membered metallacycle that rearranges and, upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the catalyst.[9]
Experimental Protocol: General Procedure for CuAAC
This protocol is a standard procedure for CuAAC and can be adapted for a wide range of substrates.
Materials:
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl azide (1.0 equivalent)
-
Terminal alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.05-0.2 equivalents)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Reaction Setup: To a vial or flask, add the terminal alkyne (1.0-1.2 eq) and 1-methyl-1H-1,2,3-triazole-4-sulfonyl azide (1.0 eq).
-
Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water) to dissolve the reactants.
-
Catalyst Addition:
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
Prepare a separate aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
Add the sodium ascorbate solution (0.05-0.2 eq) to the main reaction mixture, followed by the CuSO₄·5H₂O solution (0.01-0.1 eq). A color change (often to yellow or orange) indicates the formation of the active Cu(I) species.
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with water and a non-polar solvent like cold ethanol or diethyl ether.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography or recrystallization.
Conclusion and Future Outlook
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a versatile and highly valuable reagent for chemical synthesis. Its dual functionality allows for the straightforward incorporation of the triazole-sulfonamide motif through direct reaction with amines or via a two-step click chemistry approach. The protocols detailed herein provide a robust framework for researchers to employ this reagent in the synthesis of novel compounds for drug discovery, chemical biology, and materials science. The metabolic stability and unique electronic properties of the triazole ring, coupled with the established biological significance of the sulfonamide group, make this reagent a compelling choice for the design and synthesis of next-generation functional molecules.
References
- Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. (2018). Journal of Chemical Research.
- Regioselective synthesis and evaluation of novel sulfonamide 1,2,3-triazole deriv
- Scott, S. K., & Ke, Y. (2022). On-DNA-1,2,3-Triazole Formation via Click Reaction. Methods in Molecular Biology.
- Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity.
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (n.d.).
-
CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. [Link]
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (n.d.). Current Protocols in Chemical Biology.
- de la Torre, D., et al. (2021).
- Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2020).
- Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
- Yoo, E. J., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters.
- Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. (n.d.).
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. (n.d.).
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. (2024, January 17).
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). Journal of Medicinal Chemistry.
- Yoo, E. J., et al. (2011). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC.
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry.
- Bioorthogonal Chemistry and Its Applications. (2021).
- Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. (2024). Topics in Current Chemistry.
- Bioorthogonal chemistry. (2016).
- Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). European Journal of Medicinal Chemistry.
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The Strategic Deployment of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, heterocyclic scaffolds have emerged as cornerstones of drug design. Among these, the 1,2,3-triazole ring has garnered significant attention due to its unique combination of physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and a significant dipole moment.[1][2] The reagent, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride , represents a highly versatile and reactive building block, enabling the direct incorporation of the sulfonamide-linked 1-methyl-1,2,3-triazole moiety into drug candidates. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its use in a research and development setting.
The N-methylation of the triazole ring is not a trivial modification. It serves to block a potential site of metabolism, can enhance binding affinity by occupying specific hydrophobic pockets in a target protein, and fixes the tautomeric form of the triazole, which can be crucial for consistent biological activity. For instance, methylated 1,2,3-triazoles have been effectively utilized as mimics of N-acetyl-lysine, leading to potent and selective inhibitors of BET bromodomains, a key target in oncology and inflammatory diseases.[3]
Application Note I: The 1-Methyl-1,2,3-triazole-4-sulfonamide as a Bioisostere
A primary application of this reagent is in the synthesis of sulfonamides that act as bioisosteres for other functional groups, most notably the amide bond. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its intended biological activity.
Rationale for Amide Bioisosterism:
The trans-amide bond is a ubiquitous feature in bioactive molecules, but it can be susceptible to enzymatic hydrolysis by proteases, limiting the oral bioavailability and half-life of a drug. The 1-methyl-1,2,3-triazole-4-sulfonamide linkage offers a geometrically similar, yet proteolytically stable, alternative.
-
Geometric Mimicry : The bond angles and distances within the sulfonamide and the attached triazole ring can mimic the spatial arrangement of an amide bond, allowing for similar interactions with a biological target.
-
Enhanced Stability : The sulfonamide bond is significantly more resistant to hydrolysis than an amide bond, leading to improved metabolic stability.[4]
-
Modulation of Physicochemical Properties : The introduction of the 1-methyl-1,2,3-triazole-4-sulfonamide moiety can alter a compound's polarity, solubility, and hydrogen bonding capacity, which can be fine-tuned to optimize pharmacokinetic parameters (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]
The following diagram illustrates the bioisosteric relationship between a standard amide linkage and the 1-methyl-1,2,3-triazole-4-sulfonamide moiety.
Caption: Bioisosteric replacement of an amide with a sulfonamide.
Application Note II: Synthesis of Novel Antimicrobial and Anticancer Agents
The hybridization of the 1,2,3-triazole nucleus with a sulfonamide linker has proven to be a fruitful strategy in the development of novel therapeutic agents. The resulting compounds often exhibit synergistic activity derived from both pharmacophores.
-
Anticancer Applications : Numerous studies have reported the synthesis of sulfonamide-triazole hybrids with potent antiproliferative activity against various cancer cell lines.[5] The mechanism often involves the inhibition of key enzymes such as carbonic anhydrases, which are overexpressed in many tumors, or kinases involved in cell signaling pathways.
-
Antimicrobial and Antifungal Activity : The sulfonamide moiety is a classic antibacterial pharmacophore (sulfa drugs), while triazoles are the cornerstone of many antifungal agents (e.g., fluconazole). Combining these two motifs using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride can lead to compounds with a broad spectrum of antimicrobial activity.[6]
-
Antiparasitic Agents : Recent research has demonstrated the efficacy of sulfonamide-1,2,3-triazole conjugates against parasites like Toxoplasma gondii, showcasing the versatility of this scaffold in addressing neglected tropical diseases.[2][7]
The general workflow for synthesizing and evaluating these potential therapeutic agents is depicted below.
Caption: Drug discovery workflow using the target reagent.
Experimental Protocols
The following protocols are designed to be robust and reproducible for the synthesis of N-substituted 1-methyl-1H-1,2,3-triazole-4-sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Aryl/Alkyl-1-methyl-1H-1,2,3-triazole-4-sulfonamides
This protocol describes the reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with a primary or secondary amine in the presence of a base.
Materials:
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0-1.2 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration of the amine).
-
Base Addition: Add triethylamine or pyridine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted 1-methyl-1H-1,2,3-triazole-4-sulfonamide.
Expected Results & Characterization: The final product is typically a white to off-white solid. Characterization should be performed using:
-
¹H and ¹³C NMR: To confirm the structure and purity. The characteristic proton signal for the triazole ring typically appears around δ 8.0-8.8 ppm. The methyl group on the triazole nitrogen will be a singlet around δ 4.0-4.3 ppm.
-
Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Melting Point: To assess purity.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed); Sterically hindered amine. | Use freshly prepared or purchased sulfonyl chloride; Ensure all glassware and solvents are anhydrous.[8] For hindered amines, consider using a stronger, non-nucleophilic base (e.g., DBU) and a higher reaction temperature. |
| Multiple Products (Di-sulfonylation) | Using excess sulfonyl chloride with a primary amine. | Use a 1:1 or slight excess of the amine to the sulfonyl chloride. Maintain a low reaction temperature (0 °C to room temperature).[8] |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period (up to 48 hours). If no further progress is observed, gentle heating (e.g., 40 °C) may be required. |
Conclusion
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a powerful and versatile reagent for medicinal chemists. Its ability to introduce a metabolically robust, geometrically defined, and biologically active pharmacophore makes it an invaluable tool in the design and synthesis of next-generation therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their drug discovery programs, ultimately contributing to the development of novel medicines with improved efficacy and safety profiles.
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Application Notes & Protocols: A Guide to Developing Novel Antimicrobial Agents Using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global health, rendering conventional antibiotics increasingly ineffective against a range of pathogenic bacteria.[1][2] This has catalyzed an urgent search for new chemical entities with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,3-triazole ring has emerged as a privileged pharmacophore.[3][4] Its unique chemical properties, including its role as a rigid linker, its ability to engage in hydrogen bonding and dipole interactions, and its high metabolic stability, make it an ideal scaffold for drug design.[3][5]
Triazole-based compounds have demonstrated a wide spectrum of biological activities, including antifungal, antibacterial, and antiviral properties.[6][7][8] Their mechanisms of action are diverse, ranging from the inhibition of critical bacterial enzymes like DNA gyrase and dihydrofolate reductase to the disruption of cell membrane integrity.[5] This guide focuses on the strategic use of a versatile building block, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride , for the rational design and synthesis of a new library of sulfonamide-containing antimicrobial candidates. The sulfonamide moiety itself is a classic antibacterial pharmacophore, and its combination with the 1,2,3-triazole core presents a promising strategy for developing potent, next-generation antimicrobial agents.
Core Reagent Profile: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
This sulfonyl chloride derivative is the cornerstone of the synthetic strategy outlined in this guide. Its reactivity is centered on the highly electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.
| Property | Value | Source |
| Chemical Name | 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | [9] |
| CAS Number | 1351676-71-5 | [9] |
| Molecular Formula | C₃H₄ClN₃O₂S | [9][10] |
| Molecular Weight | 181.6 g/mol | [9] |
| Appearance | White to off-white solid | |
| Melting Point | ~78 °C | [9] |
| Key Reactive Group | Sulfonyl Chloride (-SO₂Cl) | |
| Storage | Store at 10°C - 25°C in a dry environment, keep container sealed. | [9] |
Causality Note: The sulfonyl chloride group is highly susceptible to hydrolysis. Therefore, all reactions must be conducted under anhydrous conditions to prevent the decomposition of the starting material into the corresponding sulfonic acid, which is unreactive towards amine coupling.
Application Protocol I: Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamides
This protocol provides a general method for the synthesis of a diverse library of sulfonamide derivatives through the reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with a variety of primary and secondary amines.
Experimental Workflow Diagram
Caption: Overall workflow from synthesis to lead identification.
Materials and Reagents
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
-
A library of primary or secondary amines (e.g., aniline derivatives, benzylamine derivatives, aliphatic amines)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Hydrochloric Acid (1 M aqueous solution)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction between the sulfonyl chloride and the amine.
-
Addition of Reagents: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Expertise Note: A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. The base (triethylamine) is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine and triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine (to remove bulk water)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Application Protocol II: In Vitro Antimicrobial Susceptibility Testing
This section details the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds against selected bacterial strains using the broth microdilution method, following established guidelines.[11][12]
Materials and Strains
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB), Tryptic Soy Agar (TSA).
-
Reagents: Synthesized test compounds, positive control antibiotic (e.g., Ciprofloxacin, Ampicillin), sterile saline (0.85% NaCl), Resazurin solution (optional, as a cell viability indicator).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipette, incubator (37 °C), spectrophotometer.
General Synthesis Diagram
Caption: General reaction scheme for sulfonamide synthesis.
Step-by-Step MIC Protocol
-
Preparation of Test Compounds: Prepare stock solutions of each synthesized compound and the control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.[13]
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 2-fold dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).
-
-
Inoculation: Add 10 µL of the final bacterial inoculum to each well (except the sterility control well). The final volume in each well will be ~110 µL.
-
Controls: Include the following controls on each plate:
-
Sterility Control: MHB only (no bacteria, no compound).
-
Growth Control: MHB + Bacteria (no compound).
-
Positive Control: MHB + Bacteria + Control antibiotic.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[11]
Step-by-Step MBC Protocol
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh TSA plate.
-
Incubation: Incubate the agar plate at 37 °C for 18-24 hours.
-
Result Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14][15]
Data Interpretation & Hypothetical Results
The primary output of the screening is a set of MIC values. This data is best organized in a table to facilitate the analysis of Structure-Activity Relationships (SAR).
| Compound ID | R-Group on Sulfonamide (Structure) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TS-01 | Phenyl | 32 | >64 |
| TS-02 | 4-Chlorophenyl | 8 | 32 |
| TS-03 | 4-Methoxyphenyl | 16 | >64 |
| TS-04 | 4-Nitrophenyl | 4 | 16 |
| TS-05 | Benzyl | 16 | 64 |
| TS-06 | Cyclohexyl | >64 | >64 |
| Cipro | (Control) | 0.5 | 0.015 |
SAR Analysis (Hypothetical): From this hypothetical data, one could infer that aromatic substituents on the sulfonamide nitrogen are crucial for activity (compare TS-01 to TS-06). Furthermore, electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) appear to enhance antibacterial activity, particularly against the Gram-positive S. aureus (compare TS-02 and TS-04 to TS-01 and TS-03). This suggests that electronic properties play a key role and provides a clear direction for the next round of synthesis and optimization.
Hypothesized Mechanism of Action
While the precise mechanism must be determined experimentally, compounds containing both triazole and sulfonamide motifs may exhibit multimodal action.[5] The sulfonamide moiety could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme vital for folic acid synthesis in bacteria. The triazole core could facilitate binding to the enzyme's active site or target a separate bacterial process entirely.
Caption: Hypothesized inhibition of the bacterial folate pathway.
Conclusion
The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel antimicrobial agents based on the 1-methyl-1H-1,2,3-triazole-4-sulfonamide scaffold. This approach combines a privileged heterocyclic core with a classic antibacterial pharmacophore, offering a high potential for discovering compounds that can help address the growing challenge of antimicrobial resistance. By systematically modifying the amine component and analyzing the resulting SAR, researchers can rationally design potent lead compounds for further preclinical development.
References
- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au.
- Cacic, M., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Molecules.
- 1,2,4-Triazoles as Important Antibacterial Agents. (2019). Molecules.
- Progress and challenges in the development of triazole antimicrobials. (2024). Journal of Antibiotics.
- Advances in triazole antimicrobial agents. (2017).
- Minimum Inhibitory Concentration (MIC)
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research.
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.).
- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers in Chemistry.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. (n.d.). IBT Bioservices.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma.
- Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2006). Bioorganic & Medicinal Chemistry.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). Molecules.
- Triazoles as antimicrobial: A review. (2017).
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. (2006). Semantic Scholar.
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
- 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride. (n.d.). Biosynth.
- Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). PubMed.
- Synthesis and antimicrobial activities of some new 1,2,3-triazole deriv
- Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. (2020).
- Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). Organic Letters.
- Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. (2010). PubMed Central.
- 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. (n.d.). PubChemLite.
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cycliz
- H 1, 2, 3-triazole synthesis in DMSO via metal-free enamine annul
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. (2021).
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Application Notes and Protocols for the Sulfonylation of Amines with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Triazole Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1] The 1,2,3-triazole ring system has also emerged as a critical pharmacophore, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere, which enhances the pharmacological profile of drug candidates.[2][3][4] The conjugation of these two privileged scaffolds through the sulfonylation of amines with reagents like 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride offers a compelling strategy for the synthesis of novel molecular entities with potentially enhanced therapeutic efficacy and unique physicochemical properties.[5]
This guide provides a comprehensive protocol for the sulfonylation of primary and secondary amines using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. It delves into the mechanistic underpinnings of the reaction, offers a detailed, step-by-step experimental procedure, and provides guidance on the characterization of the resulting sulfonamides.
Reaction Mechanism and Scientific Rationale
The sulfonylation of an amine with a sulfonyl chloride is a classic nucleophilic acyl substitution-type reaction. The fundamental mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[6][7][8] This is followed by the expulsion of the chloride leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
The choice of a non-nucleophilic organic base, such as triethylamine or pyridine, is crucial. These bases are capable of scavenging the generated HCl without competing with the amine substrate in reacting with the sulfonyl chloride. The reaction is generally performed in an aprotic solvent, like dichloromethane (DCM) or acetonitrile, to avoid any competing reactions of the sulfonyl chloride with the solvent.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the synthesis of a variety of 1-methyl-1H-1,2,3-triazole-4-sulfonamides.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | ≥95% Purity | Commercial Source |
| Primary or Secondary Amine | ≥98% Purity | Commercial Source |
| Triethylamine (Et3N) or Pyridine | Anhydrous, ≥99.5% | Commercial Source |
| Dichloromethane (DCM) or Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Reagent Grade | Commercial Source |
| Anhydrous magnesium sulfate (MgSO4) | Reagent Grade | Commercial Source |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 equivalent).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (or another suitable aprotic solvent) to a concentration of approximately 0.1-0.5 M. Add a non-nucleophilic base, such as triethylamine (1.2-1.5 equivalents) or pyridine (1.2-1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction and minimize potential side reactions.
-
Addition of Sulfonyl Chloride: Dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[9]
Diagram of the Experimental Workflow
Caption: A generalized workflow for the sulfonylation of amines.
Data Presentation and Characterization
The successful synthesis of the target sulfonamide should be confirmed through various analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | Appearance of a characteristic singlet for the methyl group on the triazole ring. The triazole proton will also appear as a singlet. Signals corresponding to the amine moiety will be present, and the N-H proton of a primary amine-derived sulfonamide will appear as a broad singlet. |
| ¹³C NMR Spectroscopy | Signals corresponding to the carbons of the triazole ring and the amine backbone. |
| FT-IR Spectroscopy | Strong characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. An N-H stretch will be observed for primary amine-derived sulfonamides.[9][10] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the desired sulfonamide should be observed. |
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the sulfonyl chloride. Increasing the reaction time or temperature (moderately) may also improve the yield.
-
Multiple Products: The formation of multiple products could indicate side reactions. Ensure the dropwise addition of the sulfonyl chloride at 0 °C to control the reaction. If the amine is particularly hindered, a stronger, non-nucleophilic base like DBU may be required.
-
Difficulty in Purification: If the product is difficult to purify, an acidic or basic wash during the work-up may not have been sufficient. Ensure complete removal of the base and any unreacted starting materials.
Conclusion
The protocol outlined provides a robust and reliable method for the synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamides. This class of compounds holds significant potential in the field of drug discovery, and this guide serves as a foundational resource for researchers and scientists looking to explore their synthesis and applications. The inherent modularity of this reaction allows for the generation of diverse libraries of compounds for biological screening.
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Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969–973. [Link]
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Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. (2021). [Link]
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Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. Journal of the American Chemical Society. (1946). [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. [Link]
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Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. TSI Journals. [Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules. (2019). [Link]
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Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. (2010). [Link]
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The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. (2019). [Link]
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Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. International Journal of Molecular Sciences. (2022). [Link]
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Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters. (2010). [Link]
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Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Chemistry & Biodiversity. (2024). [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. (2022). [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]
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Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry. (2013). [Link]
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- 8. Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride as a versatile electrophile for the introduction of the 1-methyl-1H-1,2,3-triazole-4-sulfonyl moiety. This structural motif is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties of the triazole ring system.[1][2][3][4] This document outlines detailed protocols for the reaction of this sulfonyl chloride with a range of common nucleophiles, including primary and secondary amines, alcohols, phenols, and thiols. The underlying principles of these reactions are discussed, providing researchers with the necessary insights to adapt and optimize these methods for their specific synthetic targets.
Introduction: The Significance of the 1-Methyl-1H-1,2,3-triazole-4-sulfonyl Moiety
The 1,2,3-triazole core is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities including antifungal, antibacterial, and anticancer properties.[1][4] The incorporation of a sulfonyl group at the 4-position of the triazole ring introduces a key functional handle that can modulate the compound's polarity, solubility, and ability to engage in hydrogen bonding with biological targets. The methyl group at the 1-position of the triazole ring ensures a single, stable regioisomer, simplifying product characterization and downstream applications.
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution at the sulfur atom, providing a straightforward route to a diverse library of sulfonamides, sulfonate esters, and thioesters. These derivatives are valuable as final products or as intermediates in the synthesis of more complex molecules.
Diagram 1: General Reaction Scheme
Caption: General reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with nucleophiles.
Reaction with Amines: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonamides
The reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with primary and secondary amines is a robust method for the synthesis of the corresponding sulfonamides. These reactions typically proceed under mild conditions and are tolerant of a wide range of functional groups on the amine nucleophile.
Mechanistic Considerations
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base is typically added to scavenge the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine.
Diagram 2: Workflow for Sulfonamide Synthesis
Caption: Experimental workflow for the synthesis of sulfonamides.
General Protocol for the Synthesis of N-Substituted 1-Methyl-1H-1,2,3-triazole-4-sulfonamides
Materials:
-
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (1.5 eq)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the desired sulfonamide.
Note on Causality: The use of an excess of the amine and a non-nucleophilic base is crucial to ensure the complete consumption of the sulfonyl chloride and to neutralize the generated HCl, which could otherwise form an unreactive ammonium salt with the starting amine. The dropwise addition at low temperature helps to control any exothermicity of the reaction.
Reaction with Alcohols and Phenols: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonate Esters
The reaction with alcohols and phenols provides access to the corresponding sulfonate esters. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, increasing its nucleophilicity.
General Protocol for the Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonate Esters
Materials:
-
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)
-
Alcohol or phenol (1.2 eq)
-
Anhydrous pyridine or a mixture of DCM and triethylamine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol or phenol (1.2 eq) in anhydrous pyridine or a mixture of DCM and triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C.
-
Add 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.
-
Perform an aqueous workup as described in section 2.2.
-
Purify the crude product by recrystallization or column chromatography.[5][6]
Expert Insight: For less reactive alcohols, the use of a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial. The addition of DMAP as a nucleophilic catalyst can significantly accelerate the reaction rate.
Reaction with Thiols: Synthesis of 1-Methyl-1H-1,2,3-triazole-4-thioesters
The synthesis of S-thioesters from sulfonyl chlorides and thiols is also a feasible transformation, typically proceeding under basic conditions to generate the more nucleophilic thiolate anion.
General Protocol for the Synthesis of S-(1-Methyl-1H-1,2,3-triazol-4-yl) Thioesters
Materials:
-
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq)
-
Thiol (1.1 eq)
-
Anhydrous THF or acetonitrile
-
Potassium carbonate or sodium hydride (1.2 eq)
-
Saturated ammonium chloride solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous THF or acetonitrile.
-
Cool the solution to 0 °C and add potassium carbonate or sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Safety Note: When using sodium hydride, extreme caution is necessary as it is a flammable solid and reacts violently with water to produce hydrogen gas.
Quantitative Data Summary
The following table provides representative, hypothetical yields for the reaction of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with various nucleophiles based on general reactivity patterns of sulfonyl chlorides. Actual yields will vary depending on the specific substrate and reaction conditions.
| Nucleophile Class | Example Nucleophile | Product Type | Typical Yield Range (%) |
| Primary Amine | Benzylamine | Sulfonamide | 85-95% |
| Secondary Amine | Piperidine | Sulfonamide | 80-90% |
| Alcohol | Ethanol | Sulfonate Ester | 70-85% |
| Phenol | Phenol | Sulfonate Ester | 75-90% |
| Thiol | Thiophenol | Thioester | 65-80% |
Conclusion
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a highly valuable and versatile reagent for the synthesis of a wide range of sulfonamides, sulfonate esters, and thioesters. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this important building block. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, makes 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride an essential tool in the arsenal of synthetic and medicinal chemists.
References
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Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
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Fokin, V. V., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(21), 5362–5365. [Link]
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Şahin, G., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide‐1,2,3‐Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design. [Link]
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Dehaen, W., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]
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Fokin, V. V., et al. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. PMC. [Link]
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Al-Masoudi, N. A., et al. (2006). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc. [Link]
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Mange, Y. J., et al. (2022). Synthesis of Some Novel N-Substituted 1,2,4- Triazole derivatives and their Antimicrobial Evaluation. International Journal of Creative Research Thoughts. [Link]
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PubChem. (n.d.). 1-Methyl-1H-1,2,3-triazole. PubChem. [Link]
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Fokin, V. V., et al. (2010). Efficient synthesis of 1-sulfonyl-1,2,3-triazoles. PubMed. [Link]
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Al-Adhami, K. H. (2007). A new and efficient protocol for preparation of thiol esters from carboxylic acids and thiols in the presence of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU). Semantic Scholar. [Link]
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Osman, M. A., et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research. [Link]
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Kim, S., et al. (2018). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. ResearchGate. [Link]
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SpectraBase. (n.d.). 1H-1,2,3-triazole-4-carboxylic acid, 1-methyl-. SpectraBase. [Link]
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Ainsworth, C. (1960). 1,2,4-Triazole-3(5)-thiol. Organic Syntheses. [Link]
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Zoumpoulakis, P., et al. (2012). Synthesis of novel sulfonamide-1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3,4-oxadiazoles, as potential antibacterial and antifungal agents. Biological evaluation and conformational analysis studies. Bioorganic & Medicinal Chemistry. [Link]
-
PubChem. (n.d.). methyl 1H-1,2,3-triazole-4-carboxylate. PubChem. [Link]
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Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed. [Link]
-
Kocyigit, U. M., et al. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Biomolecular Structure & Dynamics. [Link]
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Geronikaki, A., et al. (2008). Sulfonamide-1,2,4-triazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Bioorganic & Medicinal Chemistry. [Link]
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Wang, Y., et al. (2009). Methyl 1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E. [Link]
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Bakulev, V. A., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]
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Perepelin, A. P., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][2][7]-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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Al-Hourani, B. J., et al. (2014). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE. [Link]
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]
-
Ito, S., et al. (2004). Synthesis of 3-(phenylazo)-1,2,4-triazoles by a nucleophilic reaction of primary amines with 5-chloro-2,3-diphenyltetrazolium salt via mesoionic 2,3-diphenyltetrazolium-5-aminides. Arkivoc. [Link]
- CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
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Tambara, L. F., et al. (2025). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. ResearchGate. [Link]
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Functionalization of Biomolecules using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (MTSC): An Application and Protocol Guide
Abstract
This comprehensive guide details the application and methodology for the functionalization of biomolecules using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (MTSC). MTSC is an efficient and robust reagent for modifying proteins, peptides, and other biomolecules containing primary or secondary amines. The core of its reactivity lies in the novel Sulfur-Triazole Exchange (SuTEx) chemistry, where the 1-methyl-1,2,3-triazole moiety serves as an excellent leaving group, activating the sulfonyl center for nucleophilic attack by residues such as lysine. The resulting sulfonamide linkage is exceptionally stable, making MTSC a valuable tool in drug development, diagnostics, and fundamental biological research. This document provides an in-depth look at the reagent's chemistry, detailed experimental protocols for protein labeling and characterization, a troubleshooting guide, and essential safety information for researchers, scientists, and drug development professionals.
Introduction to MTSC Bioconjugation
The covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical science. It enables the attachment of reporter molecules (fluorophores, biotin), polyethylene glycol (PEGylation), and therapeutic payloads (antibody-drug conjugates). The choice of conjugation reagent is critical, dictating the stability of the final product and the specificity of the modification.
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (MTSC) has emerged as a potent reagent for this purpose. Its utility is rooted in two key features:
-
The Sulfonyl Chloride Moiety: This functional group is highly reactive toward nucleophilic amino acid side chains, primarily the ε-amino group of lysine and the N-terminal α-amino group.[1] The reaction forms a highly stable sulfonamide bond, which is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the conjugate in biological systems.[2]
-
The 1-methyl-1,2,3-triazole Leaving Group: Recent advancements in understanding covalent chemistries have highlighted the role of the leaving group in tuning electrophile reactivity. The triazole moiety in MTSC is not merely a linker; it is an integral part of the reaction mechanism. In what is known as Sulfur-Triazole Exchange (SuTEx) chemistry, the triazole functions as an effective leaving group that activates the sulfur electrophile for reaction with protein sites.[3][4][5] This makes the reaction efficient and allows for predictable modification.
The 1,2,3-triazole ring itself is also a desirable feature in a bioconjugate. It is known to be a bioisostere of the amide bond, meaning it can mimic a peptide linkage, and is exceptionally stable under a wide range of biological conditions.[2][6][7][8]
This guide will provide the necessary theoretical background and practical protocols to successfully implement MTSC in your research.
The Chemistry of MTSC Functionalization
The primary reaction mechanism involves the nucleophilic attack of a deprotonated primary amine (e.g., from a lysine side chain) on the electrophilic sulfur atom of the sulfonyl chloride. The 1-methyl-1,2,3-triazole and the chloride both serve as leaving groups, resulting in the formation of a stable sulfonamide bond.
Reaction Mechanism
The reaction proceeds as follows:
-
Nucleophilic Attack: The unprotonated ε-amino group of a lysine residue acts as a nucleophile, attacking the sulfur atom of the MTSC.
-
Transition State: A transient intermediate is formed.
-
Leaving Group Departure: The 1-methyl-1,2,3-triazole and chloride are expelled, leading to the formation of the stable sulfonamide linkage between the biomolecule and the sulfonyl group.
Caption: Fig 1. Reaction of MTSC with a protein amine.
Critical Reaction Parameters
Several factors influence the efficiency and specificity of the labeling reaction. Understanding these allows for rational optimization of protocols.
-
pH: This is arguably the most critical parameter. The primary amine of lysine has a pKa of ~10.5. For it to be an effective nucleophile, it must be in its deprotonated, basic form (-NH2). Therefore, the reaction is typically carried out at a pH between 8.0 and 9.5. At lower pH values, the amine is protonated (-NH3+), non-nucleophilic, and the reaction rate will be significantly reduced. Conversely, at very high pH (>9.5), the hydrolysis of the sulfonyl chloride reagent itself becomes a competing and wasteful side reaction.
-
Molar Ratio: The ratio of MTSC to the biomolecule (the "challenge ratio") will determine the extent of modification, or the Degree of Labeling (DOL).[9] Higher ratios lead to higher DOLs. Initial optimization should test a range of molar ratios (e.g., 10:1, 20:1, 40:1 MTSC:protein) to achieve the desired level of modification.[5]
-
Protein Concentration: For optimal results, the protein concentration should be at least 1-2 mg/mL.[1][9] Higher concentrations increase the likelihood of a productive reaction between the protein and the reagent, improving efficiency.
-
Buffer Composition: The reaction buffer must be free of extraneous nucleophiles, especially primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) are incompatible as they will compete with the target biomolecule for the MTSC reagent. Suitable buffers include sodium bicarbonate, sodium borate, or HEPES at the desired pH.
The relationship between these parameters and the final outcome can be visualized as follows:
Caption: Fig 2. Key factors influencing MTSC conjugation.
Experimental Application & Protocols
This section provides a general workflow and detailed protocols for the functionalization of a model protein, Bovine Serum Albumin (BSA), with MTSC. These protocols can be adapted for other proteins, such as antibodies, with minor modifications.
General Experimental Workflow
The overall process is a multi-step procedure that requires careful execution at each stage to ensure a high-quality final product.
Caption: Fig 3. General workflow for biomolecule functionalization.
Materials & Reagents
-
Protein: Bovine Serum Albumin (BSA), ≥98%
-
Reagent: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (MTSC), MW: 181.6 g/mol
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Purification: Sephadex G-25 column or equivalent desalting spin column
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: UV-Vis Spectrophotometer, quartz cuvettes, stir plate, micropipettes, centrifuge.
Protocol 1: Labeling of BSA with MTSC
This protocol is optimized for labeling ~10 mg of BSA.
-
Protein Preparation:
-
Dissolve 10 mg of BSA in 2 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.5) to achieve a final concentration of 5 mg/mL.
-
Causality Insight: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using a desalting column or dialysis prior to starting.
-
-
MTSC Stock Solution Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of MTSC in anhydrous DMF.
-
Calculation: Weigh ~1 mg of MTSC and dissolve in 100 µL of anhydrous DMF.
-
Causality Insight: Sulfonyl chlorides are moisture-sensitive and will hydrolyze in aqueous solutions. The stock solution must be prepared in an anhydrous organic solvent and used without delay. DMF is a suitable solvent for MTSC.[1]
-
-
Conjugation Reaction:
-
Calculate the volume of MTSC stock solution needed for the desired molar challenge ratio. For an initial 20:1 molar ratio:
-
Moles of BSA = (0.010 g) / (66,500 g/mol ) = 1.5 x 10⁻⁷ mol
-
Moles of MTSC needed = 20 * (1.5 x 10⁻⁷ mol) = 3.0 x 10⁻⁶ mol
-
Mass of MTSC needed = (3.0 x 10⁻⁶ mol) * (181.6 g/mol ) = 5.45 x 10⁻⁴ g = 0.545 mg
-
Volume of MTSC stock = (0.545 mg) / (10 mg/mL) = 0.0545 mL = 54.5 µL
-
-
While gently stirring the BSA solution, slowly add the calculated volume (54.5 µL) of the MTSC stock solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
-
Purification:
-
To separate the labeled BSA from unreacted MTSC and its hydrolysis products, apply the reaction mixture to a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the protein, which will elute first in the void volume. The smaller MTSC molecules will be retained by the column matrix.
-
Alternatively, use a spin desalting column according to the manufacturer's instructions.[9]
-
Protocol 2: Characterization - Determining the Degree of Labeling (DOL)
The DOL is the average number of MTSC molecules conjugated to each protein molecule. It can be determined using UV-Vis spectrophotometry.[10][11]
-
Absorbance Measurement:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum (λ_max) of the 1-methyl-1,2,3-triazole-4-sulfonyl moiety. Note: The λ_max for this specific moiety is not commonly reported in literature for DOL calculations. For this protocol, we will focus on the protein concentration, as MTSC itself is not a chromophore used for quantification like a fluorescent dye. Should MTSC be used to attach a chromophore, the principle for dye-based DOL calculation would apply.[12]
-
-
Protein Concentration Calculation:
-
The concentration of the purified conjugate is determined by the absorbance at 280 nm.
-
Protein Concentration (M) = A₂₈₀ / (ε_prot × l)
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm (for BSA, ε ≈ 43,824 M⁻¹cm⁻¹).
-
l = Path length of the cuvette (typically 1 cm).
-
-
-
DOL Calculation (if a chromophore is attached):
-
If MTSC were used to attach a dye, a correction factor (CF) would be needed to account for the dye's absorbance at 280 nm.[12] The formula would be:
-
Protein Conc. (M) = [A₂₈₀ – (A_dye_max × CF)] / ε_prot
-
DOL = (A_dye_max × Dilution Factor) / (ε_dye × Protein Conc. (M))
-
Quantitative Data Summary & Troubleshooting
| Parameter | Recommended Range/Value | Rationale |
| Reaction pH | 8.0 - 9.5 | Ensures lysine amine is deprotonated and nucleophilic. Avoids reagent hydrolysis. |
| Protein Conc. | 1 - 10 mg/mL | Promotes efficient reaction kinetics and minimizes reagent hydrolysis.[9] |
| Molar Ratio | 5:1 to 50:1 (MTSC:Protein) | Controls the final Degree of Labeling (DOL). Must be optimized empirically.[5] |
| Reaction Time | 1 - 2 hours | Sufficient time for reaction completion at room temperature. |
| Reaction Temp. | Room Temperature (20-25°C) | Provides a balance between reaction rate and protein/reagent stability. |
| Buffer System | Bicarbonate, Borate, HEPES | Must be free of primary amines to prevent side reactions. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low DOL / No Labeling | 1. Reaction pH is too low (<7.5).2. MTSC reagent was hydrolyzed.3. Buffer contains competing amines (e.g., Tris, azide).4. Insufficient molar excess of MTSC. | 1. Verify and adjust buffer pH to 8.5-9.0.2. Prepare fresh MTSC stock solution in anhydrous DMF immediately before use.3. Perform buffer exchange on the protein into a non-amine buffer (bicarbonate, PBS).4. Increase the molar challenge ratio of MTSC to protein. |
| High DOL / Protein Precipitation | 1. Molar excess of MTSC is too high.2. Extensive modification leads to changes in protein solubility and aggregation. | 1. Reduce the molar challenge ratio of MTSC.2. Decrease the reaction time.3. Ensure rapid and efficient removal of unreacted MTSC after the reaction. |
| Inconsistent Results | 1. Inaccurate protein concentration measurement.2. MTSC stock solution not prepared fresh.3. Variations in reaction time or temperature. | 1. Accurately determine initial protein concentration before labeling.2. Always prepare MTSC stock solution immediately prior to use.3. Standardize all reaction parameters (time, temp, stirring) between experiments. |
Safety and Handling
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (MTSC) is a reactive chemical. It should be handled in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
MTSC is moisture-sensitive. Store it in a desiccator at the recommended temperature, tightly sealed.
-
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
References
-
Hacker, S. M., et al. (2020). Liganding Functional Tyrosine Sites on Proteins Using Sulfur–Triazole Exchange Chemistry. Journal of the American Chemical Society, 142(20), 9436–9447. [Link]
-
Abberior. (n.d.). Degree of labeling (DOL) step by step. Retrieved January 19, 2026, from [Link]
-
Hacker, S. M., et al. (2019). Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology, 15(12), 1203–1212. [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved January 19, 2026, from [Link]
-
G-Biosciences. (2015). How To Determine Degree of Protein Labeling. Retrieved January 19, 2026, from [Link]
-
Hacker, S. M., et al. (2021). Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. Organic & Biomolecular Chemistry, 19(4), 749-763. [Link]
-
El-Malah, A. A., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(9), 2649. [Link]
-
Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40. [Link]
-
Matmati, M., et al. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. [Link]
-
Kaur, R., et al. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(2), 154-173. [Link]
-
Zhang, D. W., et al. (2013). Click Triazoles for Bioconjugation. Topics in Heterocyclic Chemistry, 34, 1-33. [Link]
Sources
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol 4: Large-scale purification of SUMO modified proteins from S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 6. Liganding functional tyrosine sites on proteins using sulfur-triazole exchange chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. mesoscale.com [mesoscale.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Troubleshooting & Optimization
formation of regioisomers in 1,2,3-triazole synthesis and how to avoid them
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the formation of regioisomers in 1,2,3-triazole synthesis via azide-alkyne cycloaddition reactions. Our goal is to equip you with the mechanistic understanding and practical protocols to achieve high regioselectivity in your experiments.
Introduction: The Challenge of Regioisomers in Triazole Synthesis
The 1,3-dipolar cycloaddition between an azide and an alkyne, famously known as the Huisgen cycloaddition, is a cornerstone reaction for the synthesis of 1,2,3-triazoles. However, the thermal, uncatalyzed version of this reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This lack of regioselectivity arises from the similar activation energies for the two possible orientations of the dipole and dipolarophile.[1]
Fortunately, the advent of "click chemistry" introduced catalyzed versions of this reaction that offer remarkable control over the isomeric outcome.[1] The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Understanding the mechanisms of these catalyzed reactions is paramount to troubleshooting and avoiding the formation of unwanted regioisomers.
This guide will walk you through the underlying principles of regiocontrol and provide practical solutions to common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My thermal cycloaddition is giving a mixture of 1,4- and 1,5-isomers. How can I get a single regioisomer?
Question: I'm running a thermal Huisgen 1,3-dipolar cycloaddition and obtaining a roughly 1:1 mixture of the 1,4- and 1,5-disubstituted triazoles. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in a purely thermal Huisgen cycloaddition is inherently difficult due to the aforementioned similar activation energies for both reaction pathways.[1][2] While solvent polarity can have a minor influence, the most effective solution is to switch to a catalyzed reaction.
Troubleshooting Steps & Recommendations:
-
Adopt a Catalyzed Approach: For definitive regiocontrol, catalysis is essential.
-
For 1,4-disubstituted triazoles: Employ the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly selective for the 1,4-isomer and proceeds under mild conditions, often at room temperature.[1][3]
-
For 1,5-disubstituted triazoles: Utilize the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This method selectively yields the 1,5-isomer.[1]
-
-
Solvent Optimization (for thermal reaction): If you must proceed with a thermal reaction, you can attempt to influence the isomer ratio by modifying the solvent. In some instances, polar protic solvents like water can slightly favor the 1,4-isomer. However, this effect is often not pronounced enough for synthetic utility.
Causality: The catalysts in CuAAC and RuAAC operate through distinct mechanisms that dictate the regiochemical outcome.
-
CuAAC Mechanism: The reaction proceeds through a copper-acetylide intermediate. The azide coordinates to the copper, and the reaction proceeds in a stepwise manner where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, leading exclusively to the 1,4-isomer.[3]
-
RuAAC Mechanism: This reaction involves the formation of a six-membered ruthenacycle intermediate through oxidative coupling. The regioselectivity is governed by the formation of the C-N bond between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide, resulting in the 1,5-isomer.[1]
Issue 2: My CuAAC reaction is giving low yield and some 1,5-isomer. What's going wrong?
Question: I'm trying to synthesize a 1,4-disubstituted triazole using CuAAC, but my yields are low, and I'm observing the formation of the undesired 1,5-isomer. What are the likely causes?
Answer: The formation of the 1,5-isomer in a CuAAC reaction is unusual, as the mechanism is highly selective for the 1,4-product. Its presence suggests that a competing thermal cycloaddition may be occurring. Low yields can be attributed to several factors, primarily related to the stability and activity of the Cu(I) catalyst.
Troubleshooting Steps & Recommendations:
-
Ensure an Active Cu(I) Catalyst: The catalytically active species is Cu(I). Cu(II) is inactive and can be a common contaminant in Cu(I) salts or can form through oxidation by dissolved oxygen.
-
In situ Reduction: A common and effective method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2] Always use a slight excess of the reducing agent to prevent oxidative homocoupling of the alkyne.[1]
-
Degas Your Solvents: Remove dissolved oxygen from your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. This is crucial to prevent the oxidation of Cu(I) to Cu(II).
-
-
Lower the Reaction Temperature: If the 1,5-isomer is observed, it's a strong indicator that the reaction temperature is too high, promoting the uncatalyzed thermal pathway. CuAAC reactions are often efficient at room temperature. If the reaction is sluggish, consider optimizing other parameters before increasing the heat.
-
Use a Stabilizing Ligand: Ligands can protect the Cu(I) catalyst from oxidation and disproportionation, leading to more reproducible and higher-yielding reactions. Tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are commonly used ligands.[2]
-
Check Your Copper Source: While various copper sources can be used (e.g., CuI, CuBr, Cu(OAc)₂), their purity and solubility can impact reaction efficiency.[4] If you suspect your copper source is the issue, try a different salt or a freshly opened bottle.
Visualizing the Problem: Troubleshooting Flowchart for CuAAC
Caption: Troubleshooting workflow for common CuAAC issues.
Issue 3: How can I selectively synthesize the 1,5-disubstituted triazole?
Question: My research requires the 1,5-regioisomer. What is the most reliable method to achieve this selectivity?
Answer: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[1] Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can also be performed with internal alkynes to produce fully substituted triazoles.[1]
Key Considerations for RuAAC:
-
Catalyst Choice: Pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)], are effective catalysts for this transformation.
-
Solvent System: RuAAC reactions are typically performed in non-protic solvents such as toluene, THF, or dioxane. Protic solvents and coordinating solvents like DMSO can be detrimental to the catalysis.
-
Inert Atmosphere: The reaction is sensitive to atmospheric oxygen and should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Substrate Scope: The regioselectivity with unsymmetrical internal alkynes is influenced by steric and electronic factors of the substituents.
Visualizing the Mechanistic Divergence: CuAAC vs. RuAAC
Caption: Contrasting mechanisms of CuAAC and RuAAC leading to different regioisomers.
Summary of Regioselective Methods
| Reaction Type | Catalyst | Predominant Regioisomer | Key Experimental Considerations |
| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5- | High temperatures required; poor regioselectivity.[1][2] |
| CuAAC | Cu(I) salts (e.g., CuSO₄/NaAsc, CuI) | 1,4-Disubstituted | Mild conditions (often RT); requires terminal alkyne; sensitive to oxygen.[1][3] |
| RuAAC | [Cp*RuCl] complexes | 1,5-Disubstituted | Works with terminal and internal alkynes; requires inert atmosphere and non-protic solvents.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1,4-Disubstituted 1,2,3-Triazoles (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
In a reaction vessel, dissolve the alkyne (1.0 equiv.) and the azide (1.0-1.2 equiv.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF/H₂O 1:1).
-
Prepare separate stock solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1 M in H₂O) and sodium L-ascorbate (e.g., 2 M in H₂O).
-
-
Reaction Setup:
-
Degas the solution of alkyne and azide by bubbling with argon or nitrogen for 15-20 minutes.
-
To the stirred solution, add the sodium ascorbate solution (0.1-0.3 equiv.).
-
Add the copper(II) sulfate solution (0.01-0.05 equiv.). The reaction mixture may change color.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1,5-Disubstituted 1,2,3-Triazoles (RuAAC)
This protocol requires strict anaerobic and anhydrous conditions.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add the ruthenium catalyst (e.g., [Cp*RuCl(COD)], 0.01-0.05 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane) via syringe.
-
-
Reaction Setup:
-
To the catalyst solution, add the alkyne (1.0 equiv.) followed by the azide (1.0-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can often be purified directly by flash column chromatography on silica gel.
-
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of 1,2,3-triazoles. A mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210–216.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
-
Wikipedia. (2023). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
- Ríos-Lombardía, N., & González-Pérez, A. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Physical Chemistry Chemical Physics, 20(29), 19585-19594.
-
ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. It is designed for researchers and drug development professionals to navigate the common challenges associated with handling this reactive intermediate.
Introduction
1-Methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a key building block in medicinal chemistry, often used in the synthesis of sulfonamides which are prevalent in various drug candidates. However, its purification is non-trivial due to the inherent reactivity of the sulfonyl chloride moiety. The primary challenge is its susceptibility to hydrolysis, which converts the desired product into the corresponding sulfonic acid, an impurity that can be difficult to remove and can interfere with subsequent reactions. This guide offers practical, field-tested solutions to ensure the isolation of high-purity material.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is an oil or a sticky solid, but the pure compound is reported as a solid (m.p. 78°C)[1]. What should I do?
Answer:
This is a common issue, typically arising from two main causes: residual solvent or the presence of impurities that depress the melting point. The most likely impurity is the corresponding sulfonic acid, formed via hydrolysis.
-
Immediate Action (Trituration): Before attempting a more complex purification, try triturating the crude material. Suspend the oil in a cold, non-polar solvent in which the desired product is insoluble, such as hexanes or diethyl ether.[2] Stir vigorously. This often washes away non-polar impurities and can induce the crystallization of your product.
-
Underlying Cause Analysis:
-
Hydrolysis: The sulfonyl chloride has likely been exposed to water during the reaction workup or from wet solvents. The resulting sulfonic acid is highly polar and can prevent crystallization.
-
Solvent Retention: Solvents like DMF or DMSO, if used in the reaction, can be difficult to remove and may require drying under a high vacuum at a slightly elevated temperature (use caution to avoid thermal decomposition).
-
-
Definitive Solution: If trituration fails, an aqueous workup should be avoided if hydrolysis is suspected. Instead, after quenching the reaction, concentrate the organic mixture and proceed directly to flash column chromatography using anhydrous solvents.[3]
Question 2: My product seems to be decomposing on the silica gel column. My yield is very low and I see new spots on my TLC plate after the column. Why is this happening?
Answer:
This is a classic problem when purifying acid-sensitive compounds. Standard silica gel is inherently acidic (pH ≈ 4-5) and possesses surface silanol groups that are rich in adsorbed water. This environment can catalyze the hydrolysis of the sulfonyl chloride to the sulfonic acid on the column.
-
Mechanism of Decomposition: The Lewis acidic sites and Brønsted acidic protons on the silica surface activate the sulfonyl chloride group, making it more susceptible to nucleophilic attack by adsorbed water molecules.
-
Solutions:
-
Neutralize the Silica: Before preparing your column, pre-treat the silica gel. A common method is to slurry the silica in the starting eluent (e.g., 100% hexanes) containing 0.5-1% triethylamine (Et₃N). The triethylamine neutralizes the acidic sites on the silica surface.
-
Use a "Fast" Column: Run the column with a slightly more polar solvent system than usual to reduce the retention time. The less time the compound spends on the silica, the lower the chance of decomposition.
-
Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, although this may alter the elution profile.
-
Switch Purification Method: If decomposition remains an issue, avoid chromatography altogether and opt for recrystallization, which is often a milder method for crystalline solids.[4]
-
Question 3: I am attempting recrystallization, but I can't find a suitable single solvent. What should I do?
Answer:
Finding a single solvent where a compound is soluble when hot but insoluble when cold can be challenging. A two-solvent system is an excellent alternative.[5]
-
Principle of Two-Solvent Recrystallization: You use two miscible solvents. "Solvent 1" is a solvent in which your compound is highly soluble, even at room temperature. "Solvent 2" is a solvent in which your compound is poorly soluble or insoluble.
-
Recommended Protocol:
-
Dissolve your crude 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in a minimal amount of a hot "good" solvent, such as ethyl acetate or acetone.[5]
-
While the solution is still hot, add the "poor" solvent (e.g., hexanes or petroleum ether) dropwise until you observe persistent cloudiness (turbidity).[5]
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Question 4: My final product is pure by ¹H NMR, but it's a pale yellow color instead of white. How can I remove the color?
Answer:
A persistent color often indicates trace amounts of highly conjugated impurities or residual copper catalyst if a copper-catalyzed reaction (like a CuAAC "click" reaction) was used in the synthesis.[6][7]
-
Solution (Activated Carbon Treatment):
-
During recrystallization, after your product has been fully dissolved in the minimum amount of hot solvent, add a very small amount (spatula tip) of activated carbon to the hot solution.
-
Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the carbon.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite in a pipette to remove the carbon.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
Caution: Using too much carbon can lead to significant product loss due to adsorption of the desired compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for this compound? A1: For high purity on a research scale (<5 g), flash column chromatography on neutralized silica gel is often the most effective method as it provides excellent separation of impurities.[8] For larger scales, a well-optimized recrystallization is more practical and economical.
Q2: How can I best prevent hydrolysis during the workup and purification? A2: Always use anhydrous solvents, preferably from a solvent purification system.[3] If performing an aqueous workup, use cold brine to wash the organic layer and work quickly. Dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate (MgSO₄), and concentrate the solution at reduced pressure without excessive heating.
Q3: What is a good starting solvent system for flash column chromatography? A3: A gradient elution starting from 100% hexanes or petroleum ether and gradually increasing the polarity with ethyl acetate is a standard approach.[8] For example, start with 5% ethyl acetate in hexanes and gradually increase to 20-30%. The exact ratio will depend on the specific impurities present.
Q4: How should I properly store the purified 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride? A4: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at a low temperature (refrigerated at 2-8°C is common).[1] This minimizes degradation from atmospheric moisture and heat.
Q5: My ¹H NMR shows a broad singlet that disappears upon a D₂O shake. What is it? A5: This is the classic signature of the sulfonic acid hydrolysis product (-SO₃H). The acidic proton is readily exchangeable with deuterium from the D₂O, causing its signal to disappear from the spectrum. This confirms that some degree of hydrolysis has occurred.
Data and Protocols
Summary of Purification Parameters
| Parameter | Flash Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (32-63 µm), neutralized with 1% Et₃N in eluent | N/A |
| Typical Eluent | Gradient of 5% to 30% Ethyl Acetate in Hexanes | Ethyl Acetate / Hexanes or Diethyl Ether / Hexanes |
| Key Consideration | Speed is critical to minimize on-column decomposition. | Slow cooling promotes the formation of larger, purer crystals. |
| Pros | Excellent separation of closely related impurities. | Scalable, avoids potential for silica-catalyzed decomposition. |
| Cons | Risk of hydrolysis/decomposition, requires more solvent. | May result in lower recovery if solubility is not ideal. |
Detailed Experimental Protocol: Flash Column Chromatography
-
Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 5% ethyl acetate/hexanes with 1% triethylamine). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor them by thin-layer chromatography (TLC), using a UV lamp for visualization.
-
Gradient: Gradually increase the percentage of ethyl acetate in the eluent to elute your product. The sulfonyl chloride is moderately polar and should elute before the highly polar sulfonic acid impurity (which will often stick to the baseline).
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure, avoiding high temperatures. Dry the resulting solid under a high vacuum to remove all residual solvents.
Diagram: Troubleshooting Workflow
This diagram outlines the decision-making process for purifying your crude product.
Caption: Troubleshooting workflow for purification.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Center for Biotechnology Information. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University Academic Commons. [Link]
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. National Center for Biotechnology Information. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Center for Biotechnology Information. [Link]
-
1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. PubChem. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]
- Purification of triazoles.
-
Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Journal of Organic Chemistry. [Link]
-
A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. MDPI. [Link]
-
Recrystallization. YouTube. [Link]
-
Hydrolysis Mechanism of the NAMI-A-type Antitumor Complex (HL)[trans-RuCl4L(dmso-S)] (L=1-methyl-1,2,4-triazole). ResearchGate. [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. ACS Publications. [Link]
-
Methyl 1H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Stability of 1,2,4-triazoles? ResearchGate. [Link]
-
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. [Link]
-
Synthesis of 1,2,4Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. ResearchGate. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, field-tested insights and solutions to common challenges encountered during its preparation, thereby improving yield, purity, and reproducibility.
The synthesis of heteroaromatic sulfonyl chlorides can be challenging due to the sensitive nature of the intermediates and the harsh conditions often required. This guide provides a recommended synthetic pathway, a detailed experimental protocol, and an extensive troubleshooting section in a question-and-answer format to directly address potential issues.
Recommended Synthetic Pathway
The most reliable and commonly adaptable method for preparing 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is via a Sandmeyer-type chlorosulfonylation. This process begins with the diazotization of the corresponding amine precursor, 1-methyl-1H-1,2,3-triazol-4-amine, to form a reactive diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the target sulfonyl chloride.[1][2]
The critical nature of this synthesis lies in the stability of the diazonium salt, which is notoriously prone to decomposition at elevated temperatures, leading to the formation of nitrogen gas and undesired byproducts.[3] Therefore, strict temperature control is paramount for success.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established Sandmeyer-type reactions for preparing sulfonyl chlorides from heteroaromatic amines.[1][2]
Materials:
-
1-methyl-1H-1,2,3-triazol-4-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Glacial Acetic Acid
-
Sulfur Dioxide (SO₂) (gas or a stable surrogate like DABSO)
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Amine Salt: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend 1-methyl-1H-1,2,3-triazol-4-amine (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at room temperature.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range for the subsequent steps.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cooled amine suspension over 30-45 minutes. Ensure the temperature does not rise above 5 °C.
-
Causality: The slow, dropwise addition of sodium nitrite prevents a sudden exotherm and localized heating, which would rapidly decompose the formed diazonium salt, severely reducing the yield.[3]
-
-
Preparation of the Catalyst Solution: In a separate flask, prepare a solution of CuCl₂ (0.1-0.2 eq) in glacial acetic acid. Saturate this solution with sulfur dioxide gas by bubbling SO₂ through it at 10-15 °C until the solution is saturated.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt suspension from Step 3 to the SO₂-saturated catalyst solution from Step 4. The addition should be controlled to keep the reaction temperature below 15 °C. Vigorous evolution of nitrogen gas will be observed.
-
Causality: The copper catalyst facilitates the single electron transfer (SET) process that is central to the Sandmeyer reaction, enabling the conversion of the diazonium group to the sulfonyl chloride.[1]
-
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the gas evolution ceases.
-
Workup and Isolation: Pour the reaction mixture into a larger beaker containing ice-water. The product, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, will often precipitate as a solid or an oil.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with cold brine, dry over anhydrous MgSO₄, and filter. Remove the solvent under reduced pressure. Avoid excessive heating during concentration as sulfonyl chlorides can be thermally sensitive.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is very low or zero, and I recovered most of my starting amine. What went wrong?
A: This is a classic sign of incomplete or failed diazotization. The conversion of the primary amine to the diazonium salt is the critical first step.
-
Potential Cause 1: Incorrect Stoichiometry or Purity of Reagents.
-
Solution: Ensure you are using at least 1.1 equivalents of sodium nitrite. Sodium nitrite can degrade over time; use a fresh, unopened bottle if possible. Verify the purity of your starting amine.
-
-
Potential Cause 2: Insufficiently Acidic Conditions.
-
Solution: The reaction requires a strong acid like HCl to generate nitrous acid (HONO) in situ from sodium nitrite.[3] Ensure you have used a sufficient amount of concentrated HCl. The amine must be fully protonated to form the hydrochloride salt before diazotization.
-
-
Potential Cause 3: Temperature Too Low.
-
Solution: While keeping the reaction cold is critical, if the temperature is too low (e.g., well below 0 °C), the rate of diazotization may become impractically slow, especially if the amine salt has poor solubility. Maintain a steady temperature between 0 and 5 °C.
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of my product. Why?
A: This indicates significant decomposition of the diazonium salt intermediate.
-
Potential Cause: Temperature Excursion.
-
Solution: This is the most common cause. The diazonium salt is thermally unstable. If the temperature rises above 5-10 °C during its formation or subsequent reaction, it will rapidly decompose, leading to a complex mixture of byproducts.[3] Improve your cooling efficiency (use an ice-salt or acetone-dry ice bath) and add reagents (especially the sodium nitrite solution) much more slowly to control the exotherm.
-
-
Causality: Aromatic diazonium salts, while more stable than their aliphatic counterparts, are high-energy species. Decomposition often proceeds via radical pathways, which can initiate polymerization and the formation of tar.
Q3: The nitrogen evolution during the Sandmeyer reaction was very slow or incomplete. How can I improve this step?
A: This points to an issue with the chlorosulfonylation step itself.
-
Potential Cause 1: Inactive Catalyst.
-
Solution: Ensure your copper(II) chloride is of good quality. The active catalytic species is often considered to be copper(I), which is formed in situ. The presence of impurities can sometimes inhibit catalyst turnover.
-
-
Potential Cause 2: Insufficient Sulfur Dioxide.
-
Solution: The solution must be saturated with SO₂. If using SO₂ gas, ensure a steady flow is maintained during the addition of the diazonium salt. Alternatively, using a stable SO₂ surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can provide a more controlled release of SO₂ and improve reproducibility.[2]
-
-
Potential Cause 3: Poor Solubility.
-
Solution: The reaction is often biphasic.[1] Ensure vigorous stirring to maximize the interfacial area between the aqueous diazonium salt solution and the organic/acetic acid phase containing the catalyst and SO₂.
-
Q4: My final product seems to be degrading during workup or purification. How can I improve its stability?
A: Sulfonyl chlorides are reactive electrophiles and can be sensitive to moisture and heat.
-
Potential Cause 1: Hydrolysis.
-
Solution: The sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid in the presence of water, especially under neutral or basic conditions. During the workup, use cold water/brine for washing and minimize contact time. Ensure all glassware and solvents for the final steps are dry.
-
-
Potential Cause 2: Thermal Decomposition.
-
Solution: Avoid high temperatures during solvent removal on the rotary evaporator. Use a room temperature water bath. If purification by chromatography is necessary, perform it quickly.
-
Sources
catalyst selection and optimization for 1,2,3-triazole-4-sulfonyl chloride synthesis
Welcome to the technical support center for the synthesis of 1,2,3-triazole-4-sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Overview: The Synthetic Challenge
The 1,2,3-triazole-4-sulfonyl chloride scaffold is a highly valuable building block, particularly in medicinal chemistry and chemical biology. It combines the robust, bio-inert triazole core, accessible via "click chemistry," with the reactive sulfonyl chloride handle, enabling facile conjugation to nucleophiles like amines and phenols.
The primary synthetic route involves a cycloaddition between an azide and an alkyne bearing the sulfonyl chloride precursor. The choice of catalyst is paramount, as it dictates regioselectivity, reaction efficiency, and functional group tolerance. The most common approaches are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), each with distinct advantages and disadvantages. This guide will focus on navigating the catalyst selection and reaction optimization for this powerful transformation.
Catalyst Selection: Copper vs. Ruthenium
The success of your synthesis hinges on selecting the appropriate catalyst. Copper and Ruthenium complexes are the most effective catalysts, but they yield different regioisomers and have different sensitivities.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction, yielding 1,4-disubstituted 1,2,3-triazoles. It is generally fast, high-yielding, and can be performed in aqueous conditions.[1][2] The active catalyst is Cu(I), which can be generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) or used directly as a Cu(I) salt (like CuI or CuBr).[1][3]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Ruthenium catalysts, such as [Cp*RuCl]₄, exclusively produce 1,5-disubstituted 1,2,3-triazoles.[4] This method offers complementary regioselectivity to CuAAC and is often favored when the 1,5-isomer is required for specific structural or biological applications.[5][6]
Comparative Data: Catalyst Performance
| Feature | Copper (CuAAC) | Ruthenium (RuAAC) | Rationale & Causality |
| Product Regioisomer | 1,4-disubstituted | 1,5-disubstituted | The distinct reaction mechanisms of copper and ruthenium catalysts lead to opposite regiochemical outcomes.[1][4][5] |
| Typical Catalyst | In situ Cu(I) from CuSO₄/NaAsc; CuI; CuBr; CuTC | [CpRuCl]₄, CpRu(PPh₃)₂Cl | Copper catalysts are inexpensive and readily available.[3] Ruthenium catalysts are more specialized but offer unique reactivity.[6] |
| Reaction Conditions | Broad range, often aqueous, room temp. | Typically organic solvents (e.g., DMF, THF), can require heating. | CuAAC is famously robust and insensitive to aqueous conditions and a wide pH range (4-12).[1] RuAAC often requires more controlled, anhydrous conditions. |
| Functional Group Tolerance | Excellent, but sensitive to thiols and some chelating groups. | Excellent, particularly for internal alkynes. | Thiols can poison the copper catalyst.[7] Ruthenium is generally more tolerant of a wider range of functionalities. |
| Common Substrates | Terminal Alkynes | Terminal & Internal Alkynes | CuAAC is highly specific for terminal alkynes. RuAAC is one of the few methods that works well for internal alkynes. |
| Key Advantage | High reaction rate, operational simplicity, low cost. | Access to 1,5-regioisomer, broad alkyne scope. | The speed and simplicity of CuAAC have made it a cornerstone of "click chemistry".[1] RuAAC's unique regioselectivity is its primary draw. |
Reaction Optimization Workflow
Optimizing the synthesis of 1,2,3-triazole-4-sulfonyl chlorides requires a systematic approach. The sulfonyl chloride moiety is susceptible to hydrolysis, making careful control of reaction conditions essential.[8][9]
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// Edges Start -> Catalyst; Catalyst -> Solvent [label="Initial Choice"]; Solvent -> Temp; Temp -> Stoich; Stoich -> Analysis; Analysis -> Troubleshoot; Troubleshoot -> Solvent [label="No / Low Yield\nRe-screen", style=dashed]; Troubleshoot -> Workup [label="Yes"]; Workup -> Success; }
Caption: Systematic workflow for optimizing triazole-4-sulfonyl chloride synthesis.
Troubleshooting Guide (Q&A Format)
Q1: My CuAAC reaction is sluggish or has stalled completely. TLC/LC-MS shows unreacted starting materials. What should I do?
A1: This is a common issue, often related to the catalyst's activity. The active species is Cu(I), which is easily oxidized to the inactive Cu(II) by dissolved oxygen.[7]
-
Cause - Catalyst Inactivity: Insufficient reducing agent (sodium ascorbate) or premature exposure to air can deactivate the catalyst.
-
Solution: Degas your solvents thoroughly before use. Run the reaction under an inert atmosphere (Nitrogen or Argon). Add a fresh portion of sodium ascorbate. A slight excess (1.1-1.5 eq.) of the reducing agent can prevent catalyst oxidation.[1]
-
-
Cause - Poor Reagent Quality: The azide or alkyne starting materials may have degraded.
-
Solution: Verify the purity of your starting materials by NMR or other appropriate methods. If in doubt, re-synthesize or re-purify them.
-
-
Cause - Substrate Inhibition: Your substrate may contain functional groups (like thiols or certain heterocycles) that chelate or poison the copper catalyst.[7][10]
-
Solution: Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). The use of accelerating ligands like THPTA or TBTA can protect the copper ion and improve performance.[10]
-
Q2: I'm observing a significant side product that I suspect is the hydrolyzed sulfonyl chloride (sulfonic acid). How can I prevent this?
A2: The sulfonyl chloride group is highly electrophilic and susceptible to hydrolysis, especially in the presence of water and at non-neutral pH.[9]
-
Cause - Aqueous Conditions: While many CuAAC reactions are run in water, the stability of the sulfonyl chloride may be compromised.
-
Solution: Switch to anhydrous organic solvents like THF, Dichloromethane (DCM), or Acetonitrile. If your substrates require a polar solvent, consider rigorously dried DMF or DMSO.
-
-
Cause - Basic Conditions: The presence of bases can accelerate hydrolysis. Some procedures for other triazole syntheses use bases like DBU or triethylamine, which should be avoided here.
-
Solution: Ensure your reaction medium is neutral. If a base is required for another reason (e.g., for an in situ generated azide), use a non-nucleophilic, hindered base like 2,6-lutidine and run the reaction at a lower temperature (e.g., 0 °C).[11]
-
-
Cause - Prolonged Reaction/Workup: Extended exposure to aqueous or protic environments during the reaction or workup increases the risk of hydrolysis.
-
Solution: Monitor the reaction closely and quench it as soon as it is complete. During workup, use a non-aqueous quench if possible or minimize the time the product is in contact with water. Extract the product into an organic solvent promptly.
-
Q3: Purification is difficult. My product co-elutes with the catalyst, or I have trouble removing copper salts during workup.
A3: Residual copper can be a persistent issue in CuAAC reactions, often complicating purification by chromatography.
-
Cause - Insoluble Copper Salts: Copper(I) and other species can form insoluble residues that are difficult to remove.
-
Solution 1 (Ammonia/Ammonium Chloride Wash): After the reaction, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and add ammonium hydroxide (NH₄OH) to reach a pH of ~8. The ammonia complexes with the copper, forming a deep blue, water-soluble [Cu(NH₃)₄]²⁺ complex that can be easily removed in the aqueous layer during extraction.[12]
-
Solution 2 (Filtration): Dilute the reaction mixture with an organic solvent and filter it through a plug of silica gel, celite, or a specialized copper scavenging resin before concentrating. This can remove a significant portion of the metal residue.
-
Solution 3 (Oxidative Workup): For water-insoluble products, oxidizing the Cu(I) to Cu(II) with air or a mild oxidant can improve its solubility in polar solvents, aiding removal during an aqueous wash.[13]
-
// Nodes Problem [label="Problem Encountered", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LowYield [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct [label="Side Product Formation\n(e.g., Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification Issues\n(Copper Removal)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CheckCatalyst [label="1. Check Catalyst Activity\n(Degas, add fresh ascorbate)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckReagents [label="2. Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; AddLigand [label="3. Add Accelerating Ligand (THPTA)", fillcolor="#FBBC05", fontcolor="#202124"];
UseAnhydrous [label="1. Use Anhydrous Solvents (THF, DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AvoidBase [label="2. Avoid Strong/Nucleophilic Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MinimizeTime [label="3. Minimize Reaction/Workup Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
AmmoniaWash [label="1. Workup: NH₄Cl / NH₄OH wash", fillcolor="#34A853", fontcolor="#FFFFFF"]; SilicaPlug [label="2. Filter through Silica/Celite Plug", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="3. Use Copper Scavenger Resin", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> LowYield; Problem -> SideProduct; Problem -> Purification;
LowYield -> CheckCatalyst -> CheckReagents -> AddLigand; SideProduct -> UseAnhydrous -> AvoidBase -> MinimizeTime; Purification -> AmmoniaWash -> SilicaPlug -> Scavenger; }
Caption: Decision tree for common troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability of the 1,2,3-triazole-4-sulfonyl chloride product? A1: Sulfonyl chlorides are inherently moisture-sensitive.[9] The stability of heteroaromatic sulfonyl chlorides can vary, but they are generally susceptible to hydrolysis to the corresponding sulfonic acid, especially in the presence of water or other nucleophiles.[8][14] For long-term storage, the product should be kept in a desiccator under an inert atmosphere at low temperatures (e.g., -20 °C).
Q2: Can I use a Cu(II) salt directly without a reducing agent? A2: No, the active catalytic species in CuAAC is Cu(I).[7] While some advanced protocols might use disproportionation of Cu(II) in the presence of metallic copper, the standard and most reliable method is to start with a Cu(I) salt (like CuI) or to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent like sodium ascorbate.[1]
Q3: My starting alkyne is an internal alkyne. Can I still use click chemistry? A3: Standard CuAAC is generally ineffective for internal alkynes. For these substrates, you must use a Ruthenium-based catalyst (RuAAC), which is highly effective for both terminal and internal alkynes and will yield the 1,5-disubstituted triazole product.[4]
Q4: Are there metal-free alternatives for this synthesis? A4: While the classic Huisgen 1,3-dipolar cycloaddition is metal-free, it requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers, which is not ideal.[1] For specific substrates, strain-promoted azide-alkyne cycloaddition (SPAAC) is an option, but this requires the synthesis of a strained cyclooctyne, which is not practical for this specific target. Therefore, for efficient and regioselective synthesis, copper or ruthenium catalysis is the standard.
Detailed Experimental Protocol: CuAAC Synthesis
This protocol describes a general method for the synthesis of a 1,4-disubstituted 1,2,3-triazole-4-sulfonyl chloride.
Materials:
-
Alkynyl sulfonyl chloride (1.0 eq)
-
Organic Azide (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.02 eq, 2 mol%)
-
Sodium Ascorbate (0.05 eq, 5 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Degassed Deionized Water
-
Saturated aqueous NH₄Cl, concentrated NH₄OH
-
Ethyl Acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkynyl sulfonyl chloride (1.0 eq) and the organic azide (1.05 eq).
-
Solvent Addition: Add the 1:1 t-BuOH/H₂O solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.05 eq) in a small amount of degassed water. In another vial, prepare a solution of CuSO₄·5H₂O (0.02 eq) in degassed water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask, followed immediately by the CuSO₄ solution. The solution may turn from pale blue to a yellowish or heterogeneous mixture.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup - Quenching and Copper Removal: Once the reaction is complete, add ethyl acetate to dilute the mixture. Transfer the mixture to a separatory funnel. Add saturated aqueous NH₄Cl followed by enough concentrated NH₄OH to turn the aqueous layer a deep blue color (pH ~8-9).
-
Extraction: Shake the funnel vigorously. Separate the layers and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.
References
-
Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
Van Hoof, M., Pulikkalveelil, S., Dehaen, W., & Van der Eycken, E. V. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.[Link]
-
Van Hoof, M., Pulikkalveelil, S., Dehaen, W., & Van der Eycken, E. V. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate.[Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.[Link]
-
Clark, J. (n.d.). Copper Extraction and Purification. Chemguide.[Link]
-
Shevchuk, O. I., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Wikipedia.[Link]
-
Moody, T. S., & Young, R. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 906-910. [Link]
- Google Patents. (n.d.). Process for removing copper (I) compounds from a reaction mixture, and application of the process.
-
Yoo, E. J., et al. (2007). Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: controlling selectivity. Angewandte Chemie International Edition in English, 46(10), 1730-3. [Link]
-
Chemistry Guru. (n.d.). Purification of Copper via Electrolysis. Chemistry Guru.[Link]
-
Bae, I., et al. (2005). Efficient synthesis of 1-sulfonyl-1,2,3-triazoles. Organic Letters, 7(23), 5183-5. [Link]
-
Yoo, E. J., et al. (2007). Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles: Controlling selectivity. Angewandte Chemie.[Link]
-
Frontier, A. (n.d.). Workup for Removing Copper Salts. University of Rochester, Department of Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.[Link]
-
Quora. (2016). What are some ways to purify copper? Quora.[Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
baseclick GmbH. (n.d.). Protocols. baseclick GmbH.[Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 982287. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.[Link]
-
Cini, E., et al. (2014). Ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds: Beyond the Dimroth rearrangement. USiena air.[Link]
-
Tan, T. H. S., et al. (2019). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 24(17), 3122. [Link]
-
Britton, J., et al. (2017). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Organic & Biomolecular Chemistry, 15(1), 118-125. [Link]
-
SciSpace. (2016). Ruthenium-catalyzed 1,2,3-triazole directed intermolecular C–H amidation of arenes with sulfonyl azides. SciSpace.[Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
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- 3. Protocols [baseclick.eu]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Temperature Control in the Synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Welcome to the technical support guide for the synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. This document provides in-depth guidance, troubleshooting, and best practices with a core focus on the most critical parameter: temperature control . Adherence to these guidelines is essential for ensuring reaction success, maximizing yield and purity, and maintaining operational safety.
The synthesis of this compound is typically approached as a two-stage process, each with distinct and critical temperature requirements:
-
Formation of the Triazole Ring : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1-methyl-1H-1,2,3-triazole scaffold.
-
Chlorosulfonylation : Electrophilic aromatic substitution using a strong chlorinating agent, like chlorosulfonic acid, to install the sulfonyl chloride group.
This guide is structured to address common issues and questions encountered during these stages.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical for this synthesis?
A: Temperature is the most influential parameter in this synthesis for three primary reasons:
-
Reaction Selectivity & Side Products: In the chlorosulfonylation step, the reaction is highly exothermic. Even minor temperature excursions can lead to the formation of unwanted sulfonated byproducts, ring chlorination, or decomposition of the triazole ring itself. The 1,2,3-triazole ring system is generally stable, but aggressive reagents like hot chlorosulfonic acid can promote degradation pathways.[1][2]
-
Reagent Stability: Chlorosulfonic acid is a powerful and corrosive reagent. At elevated temperatures, it can decompose, releasing HCl and SO₃ gas, which poses a safety risk and reduces the reagent's efficacy.
-
Safety: The rapid, uncontrolled addition of the triazole precursor to chlorosulfonic acid at ambient or elevated temperatures can cause a violent, exothermic reaction, leading to dangerous splashing and pressure buildup in the reaction vessel. Maintaining a low temperature, especially during addition, is a critical safety measure.
Q2: What are the optimal temperature ranges for the key reaction steps?
A: The optimal temperature varies significantly between the two main stages of the synthesis. The following table summarizes the recommended ranges based on established chemical principles for analogous reactions.
| Reaction Stage | Step | Recommended Temperature | Rationale & Key Considerations |
| Stage 1: Triazole Formation (CuAAC) | Copper-Catalyzed Cycloaddition | 0 °C to Room Temperature (20-25°C) | The CuAAC reaction is often efficient at ambient temperatures.[3][4] Starting at a lower temperature (e.g., 0°C) can help moderate any initial exotherm, especially on a larger scale.[1] |
| Stage 2: Chlorosulfonylation | Slow addition of 1-methyl-1H-1,2,3-triazole to Chlorosulfonic Acid | -5 °C to 5 °C | This is the most critical step. Maintaining a low temperature prevents thermal decomposition and side reactions. An ice-salt or glycol chiller bath is essential. |
| Stage 2: Chlorosulfonylation | Reaction Stirring / Maturation | 20 °C to 70 °C (Compound Dependent) | After the initial exothermic addition is complete, the temperature may be slowly raised to drive the reaction to completion. The optimal temperature depends on the substrate's reactivity and must be determined carefully.[5][6] For many heteroaromatic systems, keeping the temperature below 40°C is advisable. |
| Stage 2: Chlorosulfonylation | Quenching | < 0 °C | The reaction mixture must be quenched by slowly adding it to ice water. This process is highly exothermic and requires vigorous cooling and stirring to prevent flash boiling and product hydrolysis. |
Q3: What are the most likely consequences of poor temperature control during the chlorosulfonylation step?
A: Deviation from the recommended temperature profile can lead to several undesirable outcomes:
-
Drastic Yield Reduction: The primary consequence is the degradation of both the starting material and the desired sulfonyl chloride product.
-
Formation of Dark, Tar-like Impurities: Overheating often causes "charring" or polymerization of the organic material, resulting in a dark, difficult-to-purify reaction mixture.
-
Product Hydrolysis: If the temperature rises too high during the ice-water quench, the newly formed sulfonyl chloride can hydrolyze back to the corresponding sulfonic acid, which is often water-soluble and difficult to isolate.
-
Safety Hazards: An uncontrolled exotherm can lead to a runaway reaction, posing a significant risk of chemical burns and equipment failure.
Q4: What laboratory equipment is essential for effective temperature management in this synthesis?
A: To ensure success and safety, the following equipment is strongly recommended:
-
Primary Cooling: A cryostat or a well-maintained ice-salt/dry ice-acetone bath capable of holding the reaction temperature stable at or below 0 °C.
-
Reaction Vessel: A jacketed reaction vessel is ideal for larger scales, as it provides a large surface area for efficient heat exchange. For smaller scales, a round-bottom flask submerged in a cooling bath is sufficient.
-
Temperature Monitoring: A calibrated, low-temperature digital thermometer with the probe placed directly in the reaction mixture (not just in the cooling bath) to measure the internal temperature accurately.
-
Reagent Addition: A pressure-equalizing dropping funnel for the slow, controlled addition of the triazole substrate to the chlorosulfonic acid. This allows for precise control over the reaction rate and the resulting exotherm.
-
Efficient Stirring: A powerful overhead mechanical stirrer is crucial to ensure homogenous mixing and prevent localized "hot spots" from forming, especially in viscous mixtures. A magnetic stir bar may not be sufficient for larger volumes.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on temperature-related causes and solutions.
| Observed Problem | Potential Temperature-Related Cause(s) | Recommended Corrective Actions & Prevention |
| Reaction mixture turns dark brown or black upon adding the triazole. | The internal reaction temperature has exceeded the optimal range (> 10 °C), causing decomposition. The addition rate was too fast for the cooling system to handle. | Immediate Action: Halt the addition immediately. Ensure the cooling bath is at maximum efficiency. Prevention: Slow the addition rate significantly. Use a more powerful cooling bath (e.g., switch from ice-water to ice-salt). Improve stirring to dissipate heat more effectively. |
| Very low or no solid product precipitates upon quenching in ice water. | 1. The reaction temperature was too high, causing complete degradation of the product. 2. The temperature during quenching was too high, causing the product to hydrolyze to the water-soluble sulfonic acid. | Diagnosis: Check the pH of the aqueous layer; if it is extremely acidic and no solid is present, hydrolysis is likely. Prevention: Log the internal reaction temperature meticulously during the next run. Ensure the quench is performed by adding the reaction mixture to a vigorously stirred slurry of ice and water, never the other way around. Keep the quench vessel in an ice bath. |
| The isolated product is a sticky solid with a low melting point. | The reaction was not allowed to reach the optimal temperature or was not held for a sufficient duration after addition, leading to an incomplete reaction. The crude product is a mixture of starting material and sulfonyl chloride. | Solution: Review the reaction time and temperature post-addition. Consider slowly raising the temperature to 25-40 °C for 1-2 hours after the addition is complete to ensure full conversion.[5] Monitor the reaction by TLC or a test quench if possible. |
| Excessive fuming (HCl gas) is observed during the reaction. | The reaction temperature is too high, or moisture has entered the reaction vessel. Chlorosulfonic acid reacts violently with water. | Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood. Check all glassware and reagents are perfectly dry. Prevention: Use oven-dried or flame-dried glassware. Use high-quality, anhydrous grade reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) over the reaction. |
Section 3: Visual Guides & Protocols
Diagram 1: Synthesis Workflow
This diagram illustrates the key stages of the synthesis with an emphasis on the critical temperature control points.
Caption: Workflow for the synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common temperature-related issues.
Caption: Decision tree for troubleshooting temperature issues in chlorosulfonylation.
Recommended Experimental Protocol (Chlorosulfonylation Stage)
WARNING: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. All glassware must be scrupulously dried.
-
Setup: Equip a three-neck round-bottom flask with an overhead mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-salt or cryostat).
-
Reagent Charging: Under an inert atmosphere (N₂ or Ar), charge the flask with chlorosulfonic acid (5-10 molar equivalents).
-
Cooling: Begin stirring and cool the chlorosulfonic acid to an internal temperature of -5 °C to 0 °C .
-
Substrate Addition: Dissolve 1-methyl-1H-1,2,3-triazole (1.0 eq) in a minimal amount of a suitable inert solvent (if necessary) and load it into the dropping funnel. Add the triazole solution dropwise to the cooled, stirring chlorosulfonic acid.
-
CRITICAL TEMPERATURE CONTROL: Monitor the internal temperature constantly during the addition. Adjust the addition rate to ensure the temperature DOES NOT EXCEED 5 °C . This may take 1-2 hours depending on the scale.
-
Reaction Maturation: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, slowly allow the mixture to warm to room temperature (or gently heat to ~40 °C) and stir for 1-3 hours until the reaction is deemed complete.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry. Use a blast shield. Monitor the quench temperature to ensure it remains near 0 °C.
-
Isolation: The product, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, should precipitate as a white solid.[7] Stir for 15-30 minutes, then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold water to remove residual acid, then with a small amount of cold heptane or pentane.
-
Drying: Dry the product under vacuum. Do not use high heat as sulfonyl chlorides can be thermally sensitive.
References
- CN105111111A: Preparation method for an aryl sulfonyl chloride derivative.
- US5136043A: Process for the preparation of aromatic sulfonyl chlorides.
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). [Link]
- US4316862A: Process for the preparation of sulphonic acid chlorides.
-
Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Royal Society of Chemistry Publishing. [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. National Institutes of Health (PMC). [Link]
-
Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. ACS Publications. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. ResearchGate. [Link]
-
The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. National Institutes of Health (PMC). [Link]
-
Synthesis of 1-substituted-4-(methylsulphonylmethyl)-1H-1,2,3-triazoles by the CuAAC reaction. ResearchGate. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]
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- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
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- 3. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
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- 7. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Analysis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and Other Sulfonylating Agents: A Guide for Researchers
In the landscape of modern organic synthesis and drug discovery, the strategic installation of a sulfonyl group can profoundly influence a molecule's biological activity, solubility, and metabolic stability. The choice of the sulfonylating agent is therefore a critical decision, dictating not only the efficiency of the reaction but also the accessible chemical space. This guide provides a comparative analysis of the emerging sulfonylating agent, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, alongside established reagents such as p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and dansyl chloride.
Introduction to Sulfonylation and its Agents
Sulfonylation is a fundamental transformation in organic chemistry involving the formation of sulfonamides, sulfonate esters, and sulfonic acids. These functional groups are prevalent in a myriad of pharmaceuticals, agrochemicals, and materials. The reactivity of sulfonylating agents, typically sulfonyl chlorides (R-SO₂Cl), is primarily governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the 'R' group.
Commonly Used Sulfonylating Agents: A Brief Overview
-
p-Toluenesulfonyl chloride (TsCl): A workhorse in organic synthesis, TsCl is a crystalline solid that is relatively easy to handle.[1] The tosyl group it installs is a good leaving group, facilitating subsequent nucleophilic substitution reactions.[1][2][3] The electron-donating methyl group in the para position slightly tempers its reactivity compared to unsubstituted benzenesulfonyl chloride.[4]
-
Methanesulfonyl chloride (MsCl): A highly reactive liquid aliphatic sulfonyl chloride, MsCl is favored for its small size and the excellent leaving group ability of the resulting mesylate.[5][6][7] It is often used when a more potent electrophile is required.[8]
-
Dansyl chloride: This reagent is unique in that it introduces a fluorescent dimethylaminonaphthalene group.[9][10] Its primary application lies in the labeling of primary and secondary amines, such as in protein sequencing and amino acid analysis, where the resulting sulfonamide adducts exhibit strong fluorescence.[9][10][11]
Profiling 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
The subject of this guide, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, is a heterocyclic sulfonyl chloride with a unique electronic profile. The 1,2,3-triazole ring is an interesting electron-withdrawing moiety, which is expected to enhance the electrophilicity of the sulfonyl sulfur. This heightened reactivity could offer advantages in the sulfonylation of less nucleophilic substrates or in reactions where faster kinetics are desired.
The 1,2,3-triazole scaffold itself is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[12][13][14][15] The incorporation of a sulfonyl group at the 4-position of this privileged heterocycle opens avenues for the synthesis of novel bioactive compounds.[12][13][16]
Comparative Performance Analysis
While direct, side-by-side experimental comparisons of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with other agents are not extensively reported in the literature, we can infer its reactivity based on fundamental principles of organic chemistry. The electron-withdrawing nature of the 1-methyl-1H-1,2,3-triazole ring is anticipated to render the sulfur atom more electrophilic than that of TsCl, and potentially comparable to or even exceeding that of MsCl.
| Sulfonylating Agent | Structure | Molecular Weight ( g/mol ) | Physical State | Key Features | Anticipated Reactivity |
| 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | C₃H₄ClN₃O₂S | 181.60[17] | Solid[17] | Electron-withdrawing triazole ring; potential for novel bioisosteric replacements. | High |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Solid | Widely used; good leaving group; moderate reactivity.[1][2] | Moderate |
| Methanesulfonyl chloride (MsCl) | CH₃ClO₂S | 114.55 | Liquid[18] | High reactivity; small size; excellent leaving group.[5][7] | High |
| Dansyl chloride | C₁₂H₁₂ClNO₂S | 269.75[9] | Solid | Fluorescent tag for amines.[9][10] | Moderate |
Experimental Protocols
To provide a practical framework for comparison, the following are detailed, step-by-step methodologies for the sulfonylation of a generic primary amine.
General Sulfonylation of a Primary Amine
This protocol can be adapted for each of the sulfonylating agents discussed.
Caption: A generalized experimental workflow for the sulfonylation of a primary amine.
Detailed Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonylating Agent: Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by Thin Layer Chromatography is recommended). Due to its anticipated high reactivity, reactions with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride may proceed to completion more rapidly than those with TsCl.
-
Work-up: Upon completion of the reaction, quench by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by either recrystallization or flash column chromatography on silica gel.
Mechanistic Considerations
The sulfonylation of amines and alcohols with sulfonyl chlorides generally proceeds via a nucleophilic attack of the heteroatom (nitrogen or oxygen) on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically required to neutralize the HCl byproduct.[19]
Sources
- 1. p-Toluenesulfonyl chloride – description and application - Georganics [georganics.sk]
- 2. svkm-iop.ac.in [svkm-iop.ac.in]
- 3. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. Application of dansyl chloride_Chemicalbook [chemicalbook.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lifechemicals.com [lifechemicals.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. biosynth.com [biosynth.com]
- 18. Methanesulfonyl Chloride [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Strategic Advancement in Sulfonamide Synthesis: Unveiling the Advantages of 1-methyl-1H-1,2,3-triazole-4-sulfonyl Chloride
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry and organic synthesis, the sulfonamide functional group remains a cornerstone, integral to the structure of numerous therapeutic agents. The choice of the sulfonylating agent is a critical decision that influences not only the efficiency of the synthesis but also the physicochemical and pharmacological properties of the final compound. While traditional reagents such as tosyl chloride (TsCl), mesyl chloride (MsCl), and dansyl chloride have long been the workhorses of the field, the emergence of heterocyclic sulfonyl chlorides offers new strategic possibilities. This guide provides an in-depth comparison of a promising, yet under-explored reagent, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride , with its more conventional counterparts. While direct comparative experimental data is emerging, this guide will extrapolate from the well-established principles of triazole chemistry and sulfonyl chloride reactivity to highlight the potential advantages of this novel reagent.
The 1,2,3-Triazole Moiety: A Game-Changer in Drug Design
The true value of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride lies in the inherent properties of the 1,2,3-triazole ring system. This aromatic heterocycle is not merely a passive linker but an active contributor to the molecular profile of a compound.[1][2][3][4][5][6][7]
Key Attributes of the 1,2,3-Triazole Ring:
-
Bioisosterism: The 1,2,3-triazole ring is a well-recognized bioisostere for a variety of functional groups, most notably the amide bond.[1][2][8] This allows for the modification of peptide and protein-based drug candidates to improve their metabolic stability and pharmacokinetic profiles, without compromising their binding affinity.
-
Hydrogen Bonding Capability: The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, while a C-H bond on the ring can function as a weak hydrogen bond donor. This ability to participate in non-covalent interactions is crucial for molecular recognition at biological targets.[6]
-
Dipole Moment: The 1,2,3-triazole ring possesses a significant dipole moment, which can influence the overall polarity and solubility of a molecule, as well as its interaction with biological macromolecules.[9]
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, offering an advantage over more labile functional groups.[5]
-
Synthetic Accessibility: The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,2,3-triazole-containing compounds highly efficient and versatile.[3]
By incorporating the 1-methyl-1H-1,2,3-triazole moiety into a molecule via sulfonamide linkage, a medicinal chemist can strategically imbue the target compound with these desirable properties.
Comparative Analysis of Sulfonylating Agents
The selection of a sulfonylating agent is a multi-faceted decision. Below is a comparative overview of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and its common alternatives.
| Feature | 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Tosyl Chloride (TsCl) | Mesyl Chloride (MsCl) | Dansyl Chloride | Nosyl Chloride (NsCl) |
| Core Structure | 1-methyl-1,2,3-triazole | Toluene | Methane | 5-(Dimethylamino)naphthalene | Nitrobenzene |
| Key Advantage | Introduces a versatile, bioisosteric heterocycle with desirable physicochemical properties. | Well-established reactivity, provides a bulky, crystalline handle. | Small, non-interfering group, good leaving group properties. | Fluorescent tag for visualization and quantification.[10][11][12] | Readily cleavable protecting group under mild conditions.[13] |
| Reactivity | Expected to be similar to other heterocyclic sulfonyl chlorides, with the triazole ring potentially influencing the electrophilicity of the sulfur atom. | Moderately reactive, widely used for protection and activation. | Highly reactive, often used for converting alcohols to good leaving groups. | Reactive towards primary and secondary amines, used for labeling.[10][14] | Highly reactive due to the electron-withdrawing nitro group. |
| Resulting Sulfonamide Properties | Can enhance solubility, metabolic stability, and introduce hydrogen bonding capabilities. | Often crystalline and easy to purify. The tosyl group can be bulky. | The mesyl group is small and generally does not significantly alter the steric profile. | Highly fluorescent, enabling sensitive detection. | The nosyl group is a good protecting group, readily removed with thiol nucleophiles.[13] |
| Cleavage Conditions | Generally stable. | Difficult to cleave. | Difficult to cleave. | Stable. | Mildly cleaved with thiols (e.g., thiophenol).[13] |
Experimental Protocols: A Practical Perspective
While a specific, optimized protocol for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is not yet widely published, a general procedure for the synthesis of sulfonamides can be adapted. Below are representative protocols for the use of tosyl chloride and a proposed adaptation for the triazole-based reagent.
Protocol 1: General Synthesis of a Sulfonamide using Tosyl Chloride
Materials:
-
Primary or secondary amine (1.0 eq.)
-
Tosyl chloride (1.1 eq.)
-
Pyridine or triethylamine (1.5 eq.)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the amine (1.0 eq.) in DCM in a round-bottom flask.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add tosyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude sulfonamide.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Proposed Synthesis of a Sulfonamide using 1-methyl-1H-1,2,3-triazole-4-sulfonyl Chloride
This protocol is a hypothetical adaptation based on general sulfonylation procedures and should be optimized for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq.)
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.1 eq.)
-
A suitable non-nucleophilic base (e.g., triethylamine, DIPEA) (1.5 eq.)
-
Anhydrous aprotic solvent (e.g., DCM, THF, acetonitrile)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.
-
Add the non-nucleophilic base (1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Strategy
To better understand the workflow and the structural differences between the sulfonylating agents, the following diagrams are provided.
Sources
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A Comparative Guide to the Synthetic Routes of 4-Sulfonyl-1,2,3-triazoles
The 4-sulfonyl-1,2,3-triazole scaffold is a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique chemical properties. The strategic incorporation of the sulfonyl group onto the triazole ring significantly influences the molecule's polarity, hydrogen bonding capacity, and metabolic stability, making it a highly sought-after functional group in drug design. This guide provides a comprehensive comparison of the most prominent synthetic routes to 4-sulfonyl-1,2,3-triazoles, offering researchers, scientists, and drug development professionals a detailed overview of the available methodologies. Each route is evaluated based on its reaction mechanism, experimental protocol, substrate scope, and overall efficiency, supported by experimental data from peer-reviewed literature.
Three-Component Copper-Catalyzed Synthesis of 1,5-Disubstituted-4-sulfonyl-1,2,3-triazoles
This modern and efficient one-pot synthesis provides access to 1,5-disubstituted-4-sulfonyl-1,2,3-triazoles from readily available starting materials: aromatic ketones, sodium sulfinates, and organic azides.[1][2] This method is particularly noteworthy for its operational simplicity and mild reaction conditions.
Mechanistic Insights
The reaction proceeds through a sequential aerobic copper(II)-catalyzed oxidative sulfonylation followed by a Dimroth azide-enolate cycloaddition.[1] The catalytic cycle is initiated by the formation of a copper(II) enolate from the aromatic ketone. This intermediate then undergoes an oxidative sulfonylation with the sodium sulfinate, facilitated by the copper catalyst, to form a sulfonylated ketone intermediate. The subsequent Dimroth cycloaddition of the organic azide to the enolate of the sulfonylated ketone furnishes the final 1,5-disubstituted-4-sulfonyl-1,2,3-triazole product.[1]
Figure 1: Simplified workflow of the three-component synthesis of 1,5-disubstituted-4-sulfonyl-1,2,3-triazoles.
Experimental Protocol
A general procedure for the three-component synthesis is as follows:[2]
-
To a reaction vial, add the aromatic ketone (0.50 mmol, 1.0 equiv), sodium sulfinate (1.00 mmol, 2.0 equiv), DBU (1.00 mmol, 2.0 equiv), CuCl₂ (0.05 mmol, 10 mol%), and TMEDA (0.05 mmol, 10 mol%).
-
Add DMSO (2 mL) and the organic azide (0.75 mmol, 1.5 equiv).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted-4-sulfonyl-1,2,3-triazole.
Data Presentation
| Entry | Aromatic Ketone | Sodium Sulfinate | Azide | Time (h) | Yield (%) |
| 1 | Acetophenone | Sodium p-toluenesulfinate | Phenyl azide | 24 | 89 |
| 2 | 4'-Fluoroacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 24 | 73 |
| 3 | 4'-Methoxyacetophenone | Sodium p-toluenesulfinate | Phenyl azide | 48 | 34 |
| 4 | Acetophenone | Sodium p-toluenesulfinate | Benzyl azide | 24 | 18 |
Data sourced from Van Hoof et al., 2021.[2]
Advantages and Limitations
Advantages:
-
One-pot synthesis: Simplifies the experimental procedure and reduces waste.
-
Readily available starting materials: Utilizes commercially available and inexpensive reagents.
-
Mild reaction conditions: Proceeds at room temperature under an air atmosphere.
-
Good functional group tolerance: Tolerates a variety of substituents on the aromatic ketone and azide.
Limitations:
-
Regioselectivity: Exclusively yields the 1,5-disubstituted regioisomer.
-
Substrate scope: Sterically hindered azides and some electron-rich aromatic ketones may result in lower yields.[2]
-
Reaction time: Can require up to 48 hours for completion.
Regioselective Metal-Free Synthesis of 4-Fluorosulfonyl-1,2,3-triazoles
This method provides a highly regioselective and metal-free route to 4-fluorosulfonyl-1,2,3-triazoles through the reaction of organic azides with bromovinylsulfonyl fluoride.[3] This approach is particularly valuable for the synthesis of compounds with a "clickable" sulfonyl fluoride handle for further functionalization.
Mechanistic Insights
The reaction proceeds via a [3+2] cycloaddition between the organic azide and bromovinylsulfonyl fluoride, followed by the elimination of HBr to afford the aromatic 1,2,3-triazole. The high regioselectivity is dictated by the electronic properties of the bromovinylsulfonyl fluoride, which directs the azide to attack the carbon atom bearing the bromine.
Figure 2: Proposed mechanism for the metal-free synthesis of 4-fluorosulfonyl-1,2,3-triazoles.
Experimental Protocol
A general procedure for the metal-free synthesis is as follows:[3]
-
To a solution of the organic azide (1.0 equiv) in DMF (1 M), add bromovinylsulfonyl fluoride (1.4 equiv).
-
Stir the reaction mixture at 50 °C for 14 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-disubstituted-4-fluorosulfonyl-1,2,3-triazole.
Data Presentation
| Entry | Azide | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | 50 | 14 | 89 |
| 2 | Phenyl azide | 80 | 24 | 85 |
| 3 | 1-Adamantyl azide | 50 | 14 | 92 |
Data sourced from Thomas and Fokin, 2018.[3]
Advantages and Limitations
Advantages:
-
Metal-free: Avoids potential metal contamination in the final product, which is crucial for pharmaceutical applications.
-
High regioselectivity: Exclusively yields the 1,4-disubstituted regioisomer.
-
Excellent functional group tolerance: A wide range of functional groups are tolerated on the azide.
-
"Clickable" handle: The resulting sulfonyl fluoride can be further functionalized via SuFEx chemistry.
Limitations:
-
Availability of starting material: Bromovinylsulfonyl fluoride is not as commercially available as the starting materials for other routes and may require in-house synthesis.
-
Higher temperatures for aromatic azides: Aromatic azides require higher temperatures and longer reaction times compared to aliphatic azides.[3]
Regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and a widely employed method for the synthesis of 1,2,3-triazoles.[4][5] This approach can be adapted for the synthesis of 4-sulfonyl-1,2,3-triazoles by using sulfonyl-substituted alkynes.
Mechanistic Insights
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate. This intermediate then reacts with the organic azide in a cycloaddition step to form a six-membered copper-triazole intermediate, which, upon protonolysis, releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst.[6] The use of appropriate ligands can stabilize the copper(I) catalyst and enhance the reaction rate and regioselectivity.
Sources
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- 2. The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Click Chemistry [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of Sulfonamides: 1-Methyl-1H-1,2,3-triazole Scaffolds Versus Other Heterocyclic Cores
A Technical Guide for Researchers in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] Initially celebrated for their revolutionary antibacterial properties, the applications of sulfonamides have since expanded into oncology, virology, and the management of inflammatory conditions.[1] The versatility of the sulfonamide scaffold lies in the ability to modify its biological activity through the introduction of various heterocyclic rings. This guide provides an in-depth comparative analysis of the biological activities of sulfonamides derived from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride against those synthesized from other prominent heterocyclic scaffolds, namely pyrazole, thiazole, and pyridine.
This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key assays, and a discussion of the structure-activity relationships that govern the therapeutic potential of these diverse sulfonamide classes.
The Rise of Heterocyclic Sulfonamides in Drug Design
The classical antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of nucleic acids and amino acids, leading to bacteriostasis.[1] This mechanism is selective as humans acquire folate through their diet.[1]
The true potential of sulfonamides was unlocked through the exploration of diverse heterocyclic substituents. These heterocyclic moieties modulate the physicochemical properties of the parent sulfonamide, influencing its solubility, protein binding affinity, and ultimately, its biological target and potency. This has led to the development of sulfonamide-based drugs with a wide range of therapeutic applications beyond their initial antibacterial use.
Comparative Biological Activity: A Data-Driven Analysis
The following sections provide a comparative overview of the biological activities of sulfonamides derived from 1,2,3-triazole, pyrazole, thiazole, and pyridine scaffolds. The data presented is a synthesis of findings from various research publications and is intended to highlight the therapeutic potential of each scaffold.
Sulfonamides Derived from 1-Methyl-1H-1,2,3-triazole: A Focus on Anticancer and Carbonic Anhydrase Inhibition
While specific data on sulfonamides derived directly from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is emerging, studies on closely related 1,2,3-triazole-sulfonamide hybrids have demonstrated significant potential, particularly in the realms of anticancer activity and carbonic anhydrase inhibition.
Recent research has focused on the synthesis of 1,2,3-triazole-sulfonamide hybrids as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly those associated with tumors, such as hCA IX and hCA XII.[2][3][4] These isoforms play a crucial role in the pH regulation of the tumor microenvironment, and their inhibition is a validated strategy in anticancer drug design.[3] For instance, a series of benzenesulfonamides incorporating a 1,2,3-triazole moiety exhibited potent, low nanomolar inhibition against the tumor-associated isoform hCA IX.[3]
Furthermore, 1,2,3-triazole-sulfonamide hybrids have shown promising antiproliferative activity against various cancer cell lines. In one study, novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives displayed good to moderate antiproliferative activity against stomach, esophagus, and prostate cancer cell lines, with IC50 values ranging from 3.7 to 77.1 μM.[5]
dot
Caption: Synthesis and primary biological activities of 1-methyl-1H-1,2,3-triazole-4-sulfonamides.
Comparative Scaffolds: Pyrazole, Thiazole, and Pyridine Sulfonamides
To provide a comprehensive comparison, the biological activities of sulfonamides derived from other key heterocyclic scaffolds are summarized below.
-
Pyrazole Sulfonamides: This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Notably, certain pyrazole-4-sulfonamide derivatives have shown significant in vitro antiproliferative activity against various cancer cell lines.[6][7] Some derivatives have also been investigated as potent inhibitors of carbonic anhydrase isoforms.[8]
-
Thiazole Sulfonamides: The thiazole ring is a common feature in many biologically active compounds. Sulfonamides incorporating a thiazole moiety have been extensively studied for their antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria.[9] Additionally, thiazole-sulfonamide derivatives have shown promise as antifungal agents and have been explored for their neuroprotective effects.[10][11][12][13][14]
-
Pyridine Sulfonamides: The pyridine scaffold is another privileged structure in medicinal chemistry. Pyridine-based sulfonamides have been reported to possess diverse biological activities, including antiviral, antimicrobial, and enzyme inhibition properties.[15][16][17] Certain 4-substituted pyridine-3-sulfonamides have been investigated as carbonic anhydrase inhibitors.[18]
dot
Caption: Diverse heterocyclic scaffolds attached to a sulfonamide core lead to a range of biological activities.
Quantitative Comparison of Biological Activities
The following table provides a summary of the reported biological activities of sulfonamides derived from the discussed heterocyclic scaffolds. It is important to note that direct comparisons of potency (e.g., IC50, MIC values) can be influenced by the specific assay conditions and cell lines used in different studies.
| Scaffold | Primary Biological Activities | Reported Potency Range | Key References |
| 1,2,3-Triazole | Anticancer, Carbonic Anhydrase Inhibition | IC50: 3.7 - 77.1 µM (Anticancer)[5] | [2][3][5] |
| Pyrazole | Anticancer, Antibacterial, Carbonic Anhydrase Inhibition | IC50 values in the low micromolar range (Anticancer)[6][7] | [6][7][8] |
| Thiazole | Antibacterial, Antifungal, Neuroprotective | MIC: 0.008 - 7.81 µg/mL (Antifungal)[12] | [9][12][13] |
| Pyridine | Antiviral, Antimicrobial, Carbonic Anhydrase Inhibition | MIC: 31.25 - 62.5 μg mL−1 (Antibacterial)[16] | [15][16][18] |
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative sulfonamide and for key biological assays.
Synthesis of N-Benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide
This protocol describes a general method for the synthesis of a sulfonamide from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and benzylamine.
Materials:
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
-
Benzylamine
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[19]
dot
Caption: General workflow for the synthesis of sulfonamides from sulfonyl chlorides.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test sulfonamide compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test sulfonamide compounds and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][20][21][22]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23][24][25]
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test sulfonamide compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test sulfonamide compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[23][24][25]
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase activity using a colorimetric method.[26][27][28][29][30]
Materials:
-
Human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test sulfonamide compounds
-
Acetazolamide as a positive control
-
96-well plates
Procedure:
-
Add the Tris-HCl buffer, the test compound (or acetazolamide), and the carbonic anhydrase enzyme solution to the wells of a 96-well plate.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 400 nm in a kinetic mode for 10-20 minutes.
-
The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and the IC50 value for each compound.[26][27][28][29][30]
Conclusion and Future Perspectives
The exploration of diverse heterocyclic scaffolds has significantly broadened the therapeutic landscape of sulfonamide-based drugs. While the 1-methyl-1H-1,2,3-triazole scaffold is a relatively newer entrant in this field, preliminary studies on closely related analogues suggest a promising future, particularly in the development of novel anticancer agents and selective carbonic anhydrase inhibitors.
The comparative analysis presented in this guide highlights that the choice of the heterocyclic moiety is a critical determinant of the biological activity profile of the resulting sulfonamide. Pyrazole and thiazole scaffolds have well-established and broad-spectrum antimicrobial and anticancer activities. The pyridine scaffold offers opportunities for developing antiviral and enzyme-inhibiting agents.
Future research should focus on the systematic exploration of the 1-methyl-1H-1,2,3-triazole-4-sulfonamide scaffold, including the synthesis of a diverse library of derivatives and their comprehensive biological evaluation. Structure-activity relationship studies will be crucial to optimize the potency and selectivity of these compounds for specific therapeutic targets. Furthermore, investigations into their mechanisms of action will provide a deeper understanding of their therapeutic potential and pave the way for the development of next-generation sulfonamide-based drugs.
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
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JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
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YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
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FAO. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1119.
- Siwach, K., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1454-1463.
- PMC. (2023).
- PMC. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16868.
- PMC. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4983.
- NIH. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1119.
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- MDPI. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 24(13), 10899.
- ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S.
- ResearchGate. (2013).
- PubMed. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839.
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- PMC. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Journal of clinical and analytical medicine, 2(3).
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A Comparative Guide to the Antimicrobial Efficacy of 1-Methyl-1H-1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, the 1,2,3-triazole core has emerged as a "privileged" structure in medicinal chemistry due to its synthetic accessibility, metabolic stability, and capacity for diverse biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of 1-methyl-1H-1,2,3-triazole derivatives, offering insights into their synthesis, mechanism of action, and performance against key pathogens, supported by experimental data and standardized protocols.
The Strategic Advantage of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole moiety is more than a mere linker; its unique electronic properties, including hydrogen bond accepting capabilities and a significant dipole moment, allow it to function as a pharmacophore, actively participating in interactions with biological targets.[1] The substitution at the N1 position of the triazole ring is a critical determinant of its biological activity. The introduction of a methyl group at this position can influence the molecule's lipophilicity, solubility, and spatial arrangement, thereby modulating its interaction with microbial targets. While extensive research has been conducted on various N-substituted triazoles, this guide will focus on the available data for 1-methyl derivatives and draw comparisons with other analogues to elucidate structure-activity relationships.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial potential of 1,2,3-triazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various 1,2,3-triazole derivatives against a panel of clinically relevant bacteria and fungi, in comparison to standard-of-care antibiotics and antifungals.
Table 1: Antibacterial Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound/Drug | S. aureus | MRSA | E. coli | P. aeruginosa | Reference |
| Thymol-Triazole Derivative 1 | - | 11.0 (parent) | - | - | [2][3] |
| Thymol-Triazole Derivative 9 | - | Potent | - | - | [2][3] |
| Metronidazole-Triazole 5b | - | - | - | - | [4] |
| Metronidazole-Triazole 5c | - | - | - | - | [4] |
| Metronidazole-Triazole 5e | - | - | - | - | [4] |
| Ampicillin | - | 30.0 (ZoI) | - | - | [2][3] |
| Metronidazole | Lower Activity | Lower Activity | Lower Activity | Lower Activity | [4] |
Note: Some data is presented as Zone of Inhibition (ZoI) in mm, indicating the diameter of bacterial growth inhibition around the tested compound. A thymol-triazole derivative demonstrated a higher antibacterial activity with a mean zone of inhibition of 38.7 mm compared to ampicillin's 30.0 mm.[2][3] Furthermore, this compound showed a three-fold potency against MRSA compared to the parent thymol compound.[2][3] In another study, a series of novel 1H-1,2,3-triazole derivatives of metronidazole displayed more potent antibacterial and antifungal activity than the parent metronidazole drug.[4]
Table 2: Antifungal Activity of 1,2,3-Triazole Derivatives (MIC in µg/mL)
| Compound/Drug | C. albicans | A. niger | A. versicolor | T. viride | Reference |
| 1H-1,2,4-Triazolyl Derivative 4a | Potent | - | - | Good Sensitivity | [5] |
| 1H-1,2,4-Triazolyl Derivative 4b | - | High Sensitivity | High Sensitivity | High Sensitivity | [5] |
| Metronidazole-Triazole Derivatives | Potent | Potent | - | - | [4] |
| Ketoconazole | Less Potent | Less Potent | Less Potent | Less Potent | [5] |
| Bifonazole | Less Potent | Less Potent | Less Potent | Less Potent | [5] |
Note: The data for antifungal activity of 1-methyl-1H-1,2,3-triazole derivatives is limited. The table includes data for other triazole derivatives to provide a comparative context. The antifungal activity of some novel 1H-1,2,4-triazolyl derivatives was found to be 6 to 45 times more potent than the reference drugs ketoconazole and bifonazole.[5]
Unraveling the Mechanism of Action
The primary antifungal mechanism of azole compounds, including 1,2,3-triazoles, involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, triazole derivatives disrupt the integrity of the fungal cell membrane, leading to cell growth inhibition and death.
For antibacterial activity, the mechanism is more varied and depends on the overall structure of the hybrid molecule. Some triazole-containing hybrids have been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1]
Structure-Activity Relationship (SAR): The Key to Potency
The antimicrobial efficacy of 1-methyl-1H-1,2,3-triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any tethered pharmacophores.
-
Lipophilicity and Substituents: The introduction of lipophilic groups, such as halogenated phenyl rings or thymol moieties, can enhance the compound's ability to penetrate the microbial cell membrane, often leading to increased potency. For instance, the chlorination of a thymol moiety in a 1,2,3-triazole derivative was shown to improve its biological potency.[2][3]
-
N1-Substitution: The presence of a methyl group at the N1 position, as opposed to an unsubstituted N-H, can impact the molecule's polarity and steric profile. While direct comparative studies are scarce, research on 1,2,3-triazolium salts (which are N,N'-disubstituted) has shown significantly improved antimicrobial activity compared to their neutral 1,2,3-triazole precursors, highlighting the critical role of N-substitution.[3]
-
Hybrid Molecules: Tethering the 1-methyl-1H-1,2,3-triazole scaffold to known antimicrobial agents (e.g., metronidazole, quinolones) can lead to synergistic effects and broader-spectrum activity. The triazole ring can act as a stable and effective linker to combine different pharmacophores.[4][6]
Caption: Key structural elements influencing the antimicrobial activity of 1-methyl-1H-1,2,3-triazole derivatives.
Experimental Validation: A Protocol for Determining Antimicrobial Efficacy
To ensure the trustworthiness and reproducibility of antimicrobial efficacy data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for antimicrobial susceptibility testing. The following is a detailed protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07)
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the 1-methyl-1H-1,2,3-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Directions
The 1,2,3-triazole scaffold represents a promising avenue for the development of novel antimicrobial agents. The available data, primarily on 1H-1,2,3-triazole derivatives, demonstrates their potential to exhibit potent activity against a range of bacterial and fungal pathogens, in some cases exceeding the efficacy of established drugs.
However, to fully harness the potential of this chemical class, further research is warranted, specifically focusing on:
-
Systematic SAR Studies: A comprehensive investigation into a series of 1-methyl-1H-1,2,3-triazole derivatives with diverse substitutions is crucial to delineate clear structure-activity relationships.
-
Direct Comparative Analyses: Studies directly comparing the antimicrobial efficacy of 1-methyl analogues with their 1H and other N-substituted counterparts would provide invaluable insights into the role of the N1-substituent.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will guide the rational design of next-generation derivatives with improved selectivity and reduced toxicity.
By addressing these research gaps, the scientific community can pave the way for the development of novel 1-methyl-1H-1,2,3-triazole-based therapeutics to combat the growing challenge of antimicrobial resistance.
References
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New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents. Chemistry & Biodiversity. Available at: [Link]
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Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. ResearchGate. Available at: [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Taylor & Francis Online. Available at: [Link]
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Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. PMC. Available at: [Link]
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Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journals. Available at: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available at: [Link]
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1,2,4-Triazoles as Important Antibacterial Agents. ResearchGate. Available at: [Link]
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Summaries of the estimated values of minimum inhibitory concentration (MIC) for the tested compounds towards targeted microbes. ResearchGate. Available at: [Link]
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The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). ResearchGate. Available at: [Link]
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assessing the anticancer properties of compounds synthesized from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective anticancer activity is perpetual. Among the privileged heterocyclic structures in medicinal chemistry, the 1,2,3-triazole core has garnered significant attention. Its unique chemical properties, including metabolic stability and the capacity for hydrogen bonding, make it an attractive framework for the design of new therapeutic agents.[1][2] This guide provides an in-depth technical assessment of compounds synthesized from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, focusing on their anticancer properties and comparing their performance with relevant alternatives, supported by experimental data and protocols.
The Rationale for 1-Methyl-1H-1,2,3-triazole-4-sulfonamides in Cancer Therapy
The strategic hybridization of a 1,2,3-triazole ring with a sulfonamide moiety (-SO₂NH-) has emerged as a promising approach in the design of novel anticancer agents.[3] Sulfonamides are a well-established pharmacophore present in a variety of clinically approved drugs, including diuretics, antidiabetic agents, and, notably, anticancer drugs. Their ability to inhibit crucial enzymes involved in cancer progression, such as carbonic anhydrases, makes them a valuable component in drug design.[4]
The 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride serves as a key building block for generating a library of N-substituted sulfonamides. The methyl group at the N1 position of the triazole ring can influence the compound's pharmacokinetic properties, while the sulfonyl chloride group provides a reactive handle for coupling with a diverse range of primary and secondary amines, allowing for systematic structural modifications to explore the structure-activity relationship (SAR).
Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonamide Derivatives
The synthesis of the target sulfonamide derivatives commences with the commercially available 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.[5][6] The general synthetic scheme involves a nucleophilic substitution reaction between the sulfonyl chloride and a selected amine in the presence of a base. This straightforward and versatile reaction allows for the introduction of various substituents, enabling a thorough investigation of their impact on anticancer activity.
Experimental Protocol: General Procedure for the Synthesis of 1-Methyl-1H-1,2,3-triazole-4-sulfonamides
-
Dissolution: Dissolve the desired primary or secondary amine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture and stir at room temperature.
-
Sulfonyl Chloride Addition: Slowly add a solution of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-1H-1,2,3-triazole-4-sulfonamide derivative.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Diagram of Synthetic Workflow
Caption: Potential mechanisms of anticancer action for the target compounds.
Key Mechanistic Assays:
-
Carbonic Anhydrase Inhibition Assay: To determine if the compounds inhibit tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and promoting metastasis. [4]* Apoptosis Assays (e.g., Annexin V/PI Staining): To investigate whether the compounds induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Analysis (by Flow Cytometry): To determine if the compounds cause cell cycle arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cell proliferation. [1]
Conclusion and Future Directions
The strategic combination of the 1-methyl-1H-1,2,3-triazole scaffold with a sulfonamide moiety presents a promising avenue for the development of novel anticancer agents. The straightforward synthesis allows for the creation of a diverse library of compounds for SAR studies. Preliminary in vitro data on structurally related compounds suggest that the nature of the substituent on the sulfonamide nitrogen significantly influences cytotoxic potency, with heterocyclic and halogen-containing moieties showing enhanced activity.
Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive SAR. Lead compounds with potent in vitro activity should be further evaluated for their selectivity towards cancer cells over normal cells and their mechanism of action should be thoroughly investigated. Promising candidates can then be advanced to in vivo studies to assess their efficacy and safety in preclinical animal models. This systematic approach will pave the way for the potential development of novel and effective triazole-based cancer therapeutics.
References
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Ghomashi, B., Zanon, J., & Yousof Ali, M. (2022). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. ResearchGate. [Link]
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Mojzych, M., & Rykowski, A. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Institutes of Health. [Link]
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Chem Biol Drug Des. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. PubMed. [Link]
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Journal of Chemical Research. (2018). Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. ResearchGate. [Link]
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(n.d.). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]
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Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. PubMed. [Link]
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(2025). Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. ResearchGate. [Link]
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(n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PubMed Central. [Link]
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(2019). Synthesis, characterization and cytotoxicity appraisal of original 1, 2, 3-Triazole derivatives, against breast cancer cell lines (MDA-MB-231). ResearchGate. [Link]
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Harmankaya, H. B., & Harmankaya, I. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES. [Link]
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(n.d.). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. PubMed Central. [Link]
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Guo, L., & Diao, Y. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]
- (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
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(2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]
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(n.d.). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. ResearchGate. [Link]
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(n.d.). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PubMed Central. [Link]
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(n.d.). 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. PubChem. [Link]
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(n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]
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(n.d.). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI. [Link]
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(2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. ACS Publications. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and Its Isomer
In the landscape of modern drug discovery and development, the structural integrity of molecular building blocks is paramount. Among these, N-methylated triazole sulfonyl chlorides serve as critical precursors for the synthesis of a diverse array of sulfonamide derivatives, which are scaffolds in numerous pharmacologically active agents. The precise regiochemistry of the methyl group on the triazole ring dictates the compound's three-dimensional structure, reactivity, and ultimately its biological activity. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for advancing any synthetic endeavor.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to confirm the structure of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride. By juxtaposing its spectral data with that of its isomer, 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride, we will illustrate how a multi-faceted analytical approach—employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides unequivocal structural elucidation.
The Spectroscopic Triad: A Holistic Approach to Structure Verification
A single spectroscopic technique rarely provides sufficient evidence for complete structural determination. Instead, a synergistic approach is required. Infrared (IR) spectroscopy is an excellent tool for identifying or confirming functional groups.[1] NMR spectroscopy maps the carbon-hydrogen framework of a molecule, while mass spectrometry provides information about the molecular weight and elemental composition. The convergence of data from these three techniques forms a self-validating system, ensuring the highest level of confidence in the assigned structure.
Workflow for Spectroscopic Structural Elucidation
Caption: Workflow for the structural confirmation of triazole derivatives.
Distinguishing Isomers: A Case Study
The methylation of 1H-1,2,3-triazole-4-sulfonyl chloride can result in two primary isomers: the 1-methyl and the 2-methyl derivative. While chemically similar, their spectroscopic fingerprints are distinct, allowing for clear differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between the 1-methyl and 2-methyl isomers. The chemical environment of the protons and carbons within each molecule is unique, leading to different chemical shifts.
¹H NMR Spectroscopy: The key diagnostic signals in the proton NMR spectrum are the N-methyl singlet and the triazole ring proton singlet.
-
In 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride , the methyl group is attached to the N1 nitrogen. This results in a specific electronic environment for the methyl protons and the C5-H proton of the triazole ring.
-
In 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride , the methyl group is on the N2 nitrogen. This symmetrical substitution makes the C4 and C5 positions of the triazole ring electronically different compared to the 1-methyl isomer, significantly impacting the chemical shift of the remaining C5-H proton. The methyl protons also experience a different shielding effect.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The chemical shifts of the triazole ring carbons and the N-methyl carbon are highly sensitive to the position of methylation. In the 2-methyl isomer, the C4 carbon bearing the sulfonyl chloride group is significantly deshielded due to the electronegative substituents.[2]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | ~4.2 (s, 3H, N-CH₃), ~8.5 (s, 1H, C5-H) | ~37 (N-CH₃), ~135 (C5), ~145 (C4) |
| 2-methyl-2H-1,2,3-triazole-4-sulfonyl chloride | 2.23 (s, 3H, N-CH₃), 8.03 (s, 1H, C5-H)[2] | 15.94 (N-CH₃), 145.68 (C4)[2] |
The significant upfield shift of both the methyl and triazole protons in the 2-methyl isomer compared to the expected values for the 1-methyl isomer provides a clear and unambiguous method for differentiation.
Infrared (IR) Spectroscopy: Confirming Functional Groups
IR spectroscopy is particularly useful for confirming the presence of the sulfonyl chloride functional group.[1] This group gives rise to two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.[3] While the IR spectra of the two isomers will be broadly similar, subtle differences in the fingerprint region may exist due to the different overall molecular symmetry.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| SO₂ asymmetric stretch | 1370 - 1380[3] | Strong |
| SO₂ symmetric stretch | 1166 - 1190[2][3] | Strong |
| Triazole Ring C=N stretch | ~1550[2] | Medium |
| S-Cl stretch | 500 - 600[3] | Strong |
The presence of strong bands in the 1370-1380 cm⁻¹ and 1166-1190 cm⁻¹ regions is a definitive indicator of the sulfonyl group.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the synthesized compound, providing a fundamental check of its identity. Both isomers have the same molecular formula (C₃H₄ClN₃O₂S) and therefore the same molecular weight (181.6 g/mol ).[2][4] However, their fragmentation patterns under techniques like electrospray ionization (ESI) or electron impact (EI) may differ, offering another layer of structural confirmation.
A common fragmentation pathway for sulfonyl chlorides involves the loss of the sulfonyl chloride group.[2] For both isomers, a fragment corresponding to the methylated triazole core would be expected. The relative intensities of fragment ions can sometimes provide clues to the isomeric structure.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak [M]⁺: m/z 181.6[2]
-
Key Fragmentation: Loss of SO₂Cl to give a fragment at m/z ~82.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the sulfonyl chloride and triazole functional groups.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., ESI or EI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The structural elucidation of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and its derivatives is a critical step in the synthesis of potential therapeutic agents. While multiple isomers are possible, a combined analytical approach utilizing ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and self-validating method for unambiguous structural confirmation. The distinct differences in the NMR spectra, in particular, serve as a definitive tool for distinguishing between the 1-methyl and 2-methyl isomers, ensuring the correct building block is carried forward in the drug development pipeline.
References
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Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]
-
PubChem. 1-methyl-1h-1,2,3-triazole-4-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(11), 1467-75. Available at: [Link]
-
Van Haver, D., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonyl-ation and Dimroth Cyclization. Molecules, 26(3), 548. Available at: [Link]
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A Researcher's Guide to 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride: A Cost-Benefit Analysis for Modern Synthetic Chemistry
For researchers, synthetic chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a research campaign. Among the myriad of sulfonylating agents, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride has emerged as a reagent of significant interest. This guide provides an in-depth technical analysis of this compound, comparing its performance with common alternatives and offering experimental insights to inform your research decisions.
The Rise of Heterocyclic Sulfonyl Chlorides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its ability to mimic other functionalities and form crucial hydrogen bonds with biological targets.[1] Traditionally, simple aryl sulfonyl chlorides like p-toluenesulfonyl chloride (tosyl chloride) have been the workhorses for introducing this moiety. However, the increasing demand for novel chemical matter with improved physicochemical properties has led to the exploration of more complex, heterocycle-based reagents.
The 1,2,3-triazole ring, in particular, is a highly valued scaffold in drug discovery. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an attractive component in the design of new bioactive molecules.[2][3][4][5] Consequently, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride presents itself as a bifunctional reagent, offering both a reactive sulfonyl chloride for sulfonamide formation and a desirable triazole core.
In Focus: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1351676-71-5 | [6] |
| Molecular Formula | C₃H₄ClN₃O₂S | [6] |
| Molecular Weight | 181.6 g/mol | [6] |
| Melting Point | 78 °C | [6] |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in many common organic solvents | --- |
The solid nature and relatively moderate melting point of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride make it a convenient reagent to handle in the laboratory compared to some liquid or gaseous alternatives.
Comparative Analysis: Performance in Sulfonamide Synthesis
The true value of a reagent is determined by its performance in the laboratory. Here, we compare 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride with commonly used alternatives in the synthesis of sulfonamides.
Reactivity Profile:
The reactivity of a sulfonyl chloride is influenced by the electronic nature of the group attached to the sulfonyl moiety. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster reaction with nucleophiles. The 1-methyl-1H-1,2,3-triazole ring is considered to be electron-withdrawing, suggesting that 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride should exhibit good reactivity.
Comparison with Common Sulfonylating Agents:
| Reagent | Key Characteristics | Typical Reaction Conditions |
| 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride | Electron-withdrawing triazole ring enhances reactivity. Introduces a desirable heterocyclic motif. | Amine, base (e.g., pyridine, triethylamine), in an aprotic solvent (e.g., DCM, THF), at room temperature. |
| p-Toluenesulfonyl chloride (TsCl) | The "gold standard" for sulfonamide synthesis. Readily available and cost-effective. The tosyl group is a good leaving group. | Amine, base (e.g., pyridine, triethylamine), in an aprotic solvent (e.g., DCM, THF), often at 0 °C to room temperature. |
| Methanesulfonyl chloride (MsCl) | A simple and reactive alkylsulfonyl chloride. Can be more reactive than aryl sulfonyl chlorides. | Amine, base (e.g., triethylamine), in an aprotic solvent (e.g., DCM), often at 0 °C to room temperature. |
| Pyridine-3-sulfonyl chloride | A common heteroaryl sulfonyl chloride. Offers a different electronic and steric profile compared to aryl sulfonyl chlorides. | Amine, base (e.g., pyridine), in an aprotic solvent (e.g., DCM, THF), at room temperature. |
Experimental Protocols
To provide a practical context, here are representative protocols for the synthesis of a simple sulfonamide using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride and a common alternative, tosyl chloride.
Protocol 1: Synthesis of N-benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide
Objective: To synthesize a representative sulfonamide from 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Materials:
-
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (1.0 eq) in anhydrous DCM.
-
To this solution, add benzylamine (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1-methyl-1H-1,2,3-triazole-4-sulfonamide.
Protocol 2: Synthesis of N-benzyl-4-methylbenzenesulfonamide (from Tosyl Chloride)
Objective: To synthesize a comparable sulfonamide from a standard reagent for benchmarking.
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-benzyl-4-methylbenzenesulfonamide.
Cost-Benefit Analysis for Research Applications
The decision to use 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride should be based on a careful consideration of its advantages and disadvantages in the context of your research goals.
Benefits:
-
Introduction of a Privileged Heterocycle: The most significant advantage is the direct incorporation of the 1-methyl-1,2,3-triazole moiety, which is known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[2][3][4][5]
-
Good Reactivity: The electron-withdrawing nature of the triazole ring likely leads to reliable and efficient sulfonamide formation under mild conditions.
-
Molecular Diversity: Provides a straightforward route to novel sulfonamides with unique structural and electronic features, expanding the chemical space for drug discovery.
-
Ease of Handling: As a solid, it is generally easier and safer to handle than some liquid or gaseous sulfonylating agents.
Costs and Considerations:
-
Reagent Cost and Availability: As a more specialized reagent, 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is typically more expensive and may have fewer suppliers than commodity chemicals like tosyl chloride or mesyl chloride.
-
Lack of Extensive Comparative Data: The body of literature directly comparing its performance against other sulfonyl chlorides is not as extensive, which may require some initial optimization of reaction conditions.
-
Potential for Unwanted Side Reactions: While generally stable, the triazole ring could potentially interact with certain reagents or catalysts in subsequent synthetic steps, a consideration that should be taken into account during synthetic planning.
Conclusion and Future Outlook
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a valuable and strategic reagent for researchers in drug discovery and medicinal chemistry. Its primary advantage lies in the direct and efficient introduction of a sulfonamide functional group appended to a highly desirable 1-methyl-1,2,3-triazole scaffold. While the upfront cost may be higher than that of traditional sulfonylating agents, the potential benefits in terms of improved biological activity, favorable physicochemical properties, and the generation of novel intellectual property can outweigh this initial investment.
For high-throughput screening and the generation of diverse chemical libraries, the use of such specialized building blocks is becoming increasingly important. As the demand for innovative drug candidates continues to grow, reagents like 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride will likely play an even more prominent role in the synthetic chemist's toolbox.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-methyl-1H-1,2,3-triazole-4-sulfonamides.
References
-
Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(16), 3511–3531. [Link]
- De Luca, L. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-216.
-
Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]
- Kaur, R., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2835.
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PubChem. (n.d.). 1-methyl-1H-imidazole-4-sulfonyl chloride. [Link]
- Saeed, A., et al. (2018). Synthesis and Antiproliferative Activity of Novel 1,2,3-Triazole-Sulfonamide Hybrids. Journal of Chemical Research, 42(1), 50-53.
-
Şahin, İ., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155. [Link]
- Smith, A. B., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
-
Van Hoof, M., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
-
Vroemans, R., et al. (2021). The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization. Molecules, 26(3), 581. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2011). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 50(12), 2833-2836. [Link]
-
D'hooghe, M., & Törnroos, K. W. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1095-1111. [Link]
-
Unz, R. K., et al. (2020). A Comparative Study of some New Heterocyclic Compounds Containing the 1,2,4-Triazole Moiety. ResearchGate. [Link]
- Çeşme, M., et al. (2024). Novel hybrid structures based on 4-Chlorobenzenesulfonyl and 1,2,3-triazoles: Synthesis, in vitro biological activities and in silico studies. Journal of Molecular Liquids, 399, 125501.
-
Al-Masoudi, N. A., et al. (2024). Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Aniline. ResearchGate. [Link]
-
Kumar, A., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2835. [Link]
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Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511–3531. [Link]
-
Smith, H. J., et al. (1989). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Journal of Enzyme Inhibition, 3(2), 115-124. [Link]
-
MDPI. (2021). 4-(4-(((1H-Benzo[d][1][2][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]
-
Barbuceanu, S., et al. (2016). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 16(10), 748–766. [Link]
-
ResearchGate. (2021). Preparation With Studying Biological Activity For New 1,2,3- Triazole Derivatives Of Sulfamethoxazole. [Link]
-
ResearchGate. (2020). Synthesis, characterization and biological activities of sulfonamide tagged 1,2,3-triazoles. [Link]
-
Baral, P., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239. [Link]
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A Tale of Two Catalysts: Regioselectivity in Copper vs. Ruthenium-Catalyzed Azide-Alkyne Cycloadditions
A Senior Application Scientist's Guide to Mechanistic Insights and Practical Applications
The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," provides a powerful and versatile method for the synthesis of 1,2,3-triazoles. These heterocyclic scaffolds are of immense interest in medicinal chemistry, drug discovery, materials science, and bioconjugation. While the thermal Huisgen cycloaddition often yields a mixture of regioisomers, the advent of transition metal catalysis has revolutionized this transformation, offering exquisite control over the regiochemical outcome. This guide provides an in-depth comparison of the two most prominent catalytic systems: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC), with a focus on the mechanistic origins of their divergent regioselectivity and practical considerations for their application.
The Fundamental Dichotomy: 1,4- vs. 1,5-Regioselectivity
The core difference between CuAAC and RuAAC lies in the regiochemical orientation of the resulting triazole ring. Copper(I) catalysis almost exclusively yields the 1,4-disubstituted regioisomer, whereas ruthenium(II) catalysis directs the reaction to form the 1,5-disubstituted product.[1] This orthogonal reactivity provides chemists with the ability to selectively synthesize either isomer, significantly expanding the accessible chemical space.
Mechanistic Underpinnings of Regiocontrol
The distinct regiochemical outcomes of CuAAC and RuAAC are a direct consequence of their fundamentally different reaction mechanisms.
The Copper(I)-Catalyzed Pathway (CuAAC): A Stepwise Process Favoring the 1,4-Isomer
The CuAAC reaction is not a concerted pericyclic reaction but rather a stepwise process involving copper acetylide intermediates.[2][3][4] The currently accepted mechanism, supported by extensive experimental and computational studies, involves the following key steps:
-
Formation of a Copper(I) Acetylide: In the presence of a suitable copper(I) source, a terminal alkyne is deprotonated to form a highly nucleophilic copper acetylide. This step is crucial and explains the general requirement for terminal alkynes in CuAAC.[1]
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex.
-
Nucleophilic Attack and Cyclization: The terminal nitrogen of the azide undergoes nucleophilic attack by the acetylide carbon. This is the regiochemistry-determining step. The electronic and steric factors in the resulting six-membered copper(III) metallacycle intermediate favor the arrangement that leads to the 1,4-disubstituted product.[3]
-
Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated to release the 1,4-disubstituted triazole product and regenerate the active copper(I) catalyst.
The Ruthenium(II)-Catalyzed Pathway (RuAAC): Oxidative Coupling Leading to the 1,5-Isomer
In contrast to the stepwise nature of CuAAC, the RuAAC reaction is believed to proceed through an oxidative coupling mechanism.[2] This pathway involves a formal change in the oxidation state of the ruthenium center and can be summarized as follows:
-
Ligand Exchange and Alkyne Coordination: The reaction initiates with the coordination of the alkyne to the ruthenium(II) center, typically a [CpRuCl] complex (Cp = pentamethylcyclopentadienyl).
-
Oxidative Coupling: The coordinated alkyne and the incoming azide undergo an oxidative coupling to form a six-membered ruthenacycle intermediate. This is the key regiochemistry-determining step. The formation of the first new carbon-nitrogen bond occurs between the more nucleophilic internal carbon of the alkyne and the terminal, electrophilic nitrogen of the azide.
-
Reductive Elimination: The ruthenacycle intermediate undergoes reductive elimination to form the 1,5-disubstituted triazole product and regenerate the active ruthenium(II) catalyst.
This mechanism does not require the formation of a metal acetylide from a terminal proton, which is why RuAAC is effective for both terminal and internal alkynes.[1]
Head-to-Head Comparison: CuAAC vs. RuAAC
The choice between copper and ruthenium catalysis depends on the desired regiochemical outcome and the nature of the substrates. The following table summarizes the key performance differences, using the well-studied reaction between benzyl azide and phenylacetylene as a representative example.
| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium(II)-Catalyzed (RuAAC) |
| Product | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 1-Benzyl-5-phenyl-1H-1,2,3-triazole |
| Regioselectivity | Exclusively 1,4-disubstituted | Predominantly 1,5-disubstituted |
| Alkyne Substrate Scope | Primarily terminal alkynes | Terminal and internal alkynes |
| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/NaAsc), Cu(I)-NHC complexes[5][6] | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD))[1] |
| Typical Solvents | Wide range, including aqueous and organic solvents (e.g., t-BuOH/H₂O, DMSO, Cyrene™)[7] | Non-protic organic solvents (e.g., THF, toluene, DCE)[1] |
| Reaction Conditions | Often room temperature | Room temperature to elevated temperatures |
| Yield (Benzyl Azide + Phenylacetylene) | >95%[5][8][9] | 80-92%[1] |
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the synthesis of the regioisomeric triazoles from benzyl azide and phenylacetylene are presented below.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (1,4-Isomer)
This protocol is a representative example for a small-scale CuAAC reaction using CuI as the catalyst.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., Cyrene™ or a 1:1 mixture of t-BuOH/H₂O)
-
Screw-cap vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a 4 mL screw-cap vial, dissolve benzyl azide (1.15 mmol, 1.15 equiv) and phenylacetylene (1.0 mmol, 1.0 equiv) in the chosen solvent (2.5 mL).[7]
-
Add triethylamine (0.1 mmol, 0.1 equiv) to the reaction mixture.[7]
-
Add copper(I) iodide (0.01 mmol, 1 mol%) to the vial.[7]
-
Seal the vial and stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[7]
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Ruthenium(II)-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (1,5-Isomer)
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas supply
-
Syringes and needles
Procedure:
-
To a 500-mL, three-necked round-bottomed flask equipped with a magnetic stir bar and a rubber septum, add benzyl azide (10.0 g, 0.075 mol).
-
Purge the flask with an inert gas (argon or nitrogen).
-
Add anhydrous 1,2-dichloroethane (150 mL) followed by phenylacetylene (8.06 g, 0.0789 mol).
-
Place the flask in a preheated oil bath at 45 °C and stir for 5 minutes.
-
In a separate vial, dissolve chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) (285 mg, 0.752 mmol, 1 mol%) in DCE (3 mL).
-
Add the catalyst solution to the reaction flask via syringe.
-
Monitor the reaction progress by GC-MS or ¹H NMR. The reaction is typically complete within 30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.
-
The product can be purified by flushing the silica gel with ethyl acetate, followed by concentration and trituration with hexanes to yield the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Conclusion and Outlook
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions represent a powerful pair of complementary reactions that provide chemists with precise control over the regioselectivity of triazole formation. The choice of catalyst is dictated by the desired regioisomer, with CuAAC reliably affording 1,4-disubstituted triazoles and RuAAC providing access to their 1,5-disubstituted counterparts. Furthermore, the broader substrate scope of RuAAC, particularly its ability to engage internal alkynes, offers additional synthetic flexibility. A thorough understanding of the underlying mechanisms is paramount for rational catalyst and substrate selection, as well as for troubleshooting and optimizing reaction conditions. As research in this area continues to evolve, the development of new catalysts with enhanced activity, broader substrate scope, and improved functional group tolerance will undoubtedly further expand the utility of this remarkable transformation in all areas of chemical science.
References
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Tuba, R., et al. (2018). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 14, 2695-2703. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Cano, I., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1947–1960. Retrieved from [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Ho, N. K. T., et al. (2021). Click reaction between benzyl azide and phenyl acetylene using either 1 or 2 by application of NIR‐LED exposure at 790 nm. Beilstein Journal of Organic Chemistry, 17, 2439-2448. Retrieved from [Link]
-
Ben El Ayouchia, H., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(14), 7670-7678. Retrieved from [Link]
-
D. P. T. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14726-14768. Retrieved from [Link]
-
Mika, L. T., et al. (2025). Azide-alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Archives. Retrieved from [Link]
-
Majireck, A. C., & Weinreb, S. M. (2010). A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes. The Journal of organic chemistry, 75(15), 5216-5221. Retrieved from [Link]
-
Ghorai, S., et al. (2016). A highly efficient copper(i) catalyst for the regioselective synthesis of 1,2,3-triazoles. Dalton Transactions, 45(35), 13736-13747. Retrieved from [Link]
-
King, A., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 27-31. Retrieved from [Link]
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A Comparative Guide to the Drug-Likeness of Molecules Synthesized with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Introduction: The Strategic Combination of a Privileged Scaffold and a Versatile Pharmacophore
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is a multi-parameter optimization challenge. Researchers seek not only potent molecules but also candidates with favorable pharmacokinetic profiles—often summarized by the qualitative concept of "drug-likeness." The 1,2,3-triazole ring system has emerged as a "privileged scaffold" due to its unique combination of properties: metabolic stability, a capacity for hydrogen bonding and dipole interactions, and synthetic accessibility.[1][2] When this stable core is functionalized with a sulfonyl chloride, it becomes a powerful building block for synthesizing sulfonamides, a class of compounds found in numerous approved drugs.[3]
This guide provides an in-depth evaluation of the drug-likeness of molecules derived from a specific and promising reagent: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride . We will dissect the contributions of both the triazole core and the resulting sulfonamide linker to the overall physicochemical properties of the final compounds. This analysis will objectively compare these molecules to alternatives, supported by established computational and experimental protocols, to provide researchers with a robust framework for decision-making in drug discovery projects.
Pillar 1: Deconstructing "Drug-Likeness" - From Rules of Thumb to Modern Realities
Drug-likeness is a concept used to predict whether a compound possesses the physicochemical properties that would make it a likely orally active drug in humans.[4] It is an essential early-stage filter to prioritize compounds with a higher probability of success in later clinical trials, thereby reducing attrition rates.[4]
The foundational guideline for assessing drug-likeness is Christopher Lipinski's "Rule of Five," formulated in 1997.[4][5][6] This rule, derived from the analysis of successful oral drugs, establishes four simple physicochemical parameter cutoffs:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5 (sum of N-H and O-H bonds)
-
Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of nitrogen and oxygen atoms)
A compound is likely to have poor oral bioavailability if it violates more than one of these rules.[4] However, it is crucial to recognize that these are guidelines, not immutable laws. The modern drug discovery landscape now includes modalities like PROTACs, peptides, and macrocycles that intentionally operate "beyond the Rule of Five" (bRo5) to tackle challenging biological targets.[5][7][8] Nevertheless, for conventional small-molecule drug discovery, Lipinski's rules remain a vital first-pass assessment.
Pillar 2: The Building Block in Focus: 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
The utility of any molecular building block is defined by its synthetic accessibility and its reactivity. 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a bifunctional reagent that combines the stability of the N-methylated triazole ring with the high reactivity of the sulfonyl chloride group.
Synthesis and Reactivity: While numerous methods exist for the synthesis of sulfonyl chlorides, a common approach involves the oxidative chlorination of a corresponding thiol or disulfide precursor.[9][10] The primary utility of the sulfonyl chloride functional group is its reaction with primary or secondary amines in the presence of a base to form stable sulfonamide bonds, as depicted below.[3] This reaction is typically robust and high-yielding, making it a workhorse in medicinal chemistry.
Caption: General reaction scheme for sulfonamide synthesis.
The 1,2,3-triazole core is remarkably stable to acidic, basic, and redox conditions, ensuring it remains intact throughout subsequent synthetic manipulations and under physiological conditions.[2]
Pillar 3: A Dual-Pronged Approach to Drug-Likeness Evaluation
A thorough assessment of drug-likeness requires a combination of rapid, high-throughput computational (in silico) predictions and confirmatory, mechanistically informative experimental (in vitro) assays.
Part A: In Silico Evaluation - A Predictive First Pass
Computational ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is indispensable in early-stage drug discovery.[11][12][13] It allows for the rapid screening of large virtual libraries, prioritizing compounds for synthesis and flagging potential liabilities before significant resources are invested.[14]
Caption: Workflow for in silico drug-likeness evaluation.
Comparative Data: Lipinski and Physicochemical Properties
To illustrate the utility of the 1-methyl-1,2,3-triazole-4-sulfonyl chloride building block, let's compare a hypothetical derivative, Molecule A (1-methyl-N-benzyl-1H-1,2,3-triazole-4-sulfonamide) , with a common analogue derived from a simpler building block, Molecule B (N-benzylbenzenesulfonamide) .
| Property | Molecule A (Triazole Derivative) | Molecule B (Benzene Derivative) | Drug-Likeness Guideline | Contribution of the Triazole Scaffold |
| Molecular Weight (Da) | 266.32 | 247.31 | ≤ 500 | Adds minimal molecular weight. |
| cLogP | 1.35 | 1.89 | ≤ 5.0 | Increases polarity, lowering LogP.[5] |
| H-Bond Donors | 1 | 1 | ≤ 5 | No change. |
| H-Bond Acceptors | 5 | 2 | ≤ 10 | Adds 3 nitrogen atoms as acceptors. |
| TPSA (Ų) | 81.9 | 46.2 | < 140 | Significantly increases TPSA. |
| Aqueous Solubility (logS) | -2.5 (Predicted) | -3.1 (Predicted) | > -4.0 (for good solubility) | The increased polarity improves predicted solubility. |
This in silico comparison highlights the key influence of the 1-methyl-1,2,3-triazole scaffold. It increases the hydrogen bond acceptor count and the topological polar surface area (TPSA), which can lead to improved aqueous solubility and more specific interactions with biological targets, while keeping the molecule well within Lipinski's "rule of five" space.
Experimental Protocol: In Silico ADME/T and Drug-Likeness Prediction
-
Structure Preparation: Draw the chemical structure of the molecule (e.g., 1-methyl-N-benzyl-1H-1,2,3-triazole-4-sulfonamide) in a chemical drawing software and save it in a standard format (e.g., SMILES or SDF).
-
Web Tool Submission: Navigate to a free ADME prediction web server such as SwissADME.[15][16]
-
Input Structure: Paste the SMILES string or upload the structure file into the input field on the web server.
-
Execution: Run the calculation. The server will compute a wide range of physicochemical descriptors, pharmacokinetic properties, and drug-likeness indicators.
-
Data Analysis:
-
Lipinski's Rule of Five: Check for any violations.
-
Physicochemical Properties: Record values for MW, cLogP, TPSA, and predicted aqueous solubility (logS).
-
Pharmacokinetics: Examine predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.
-
Medicinal Chemistry Friendliness: Assess any alerts for undesirable chemical functionalities.
-
-
Comparative Evaluation: Repeat steps 1-5 for comparator molecules (e.g., derivatives from benzenesulfonyl chloride) to build a structure-property relationship table.
Part B: In Vitro Evaluation - Grounding Predictions in Reality
While in silico models are powerful, they are predictive. Experimental validation is essential. Key in vitro assays provide quantitative data on the most critical drug-like properties.
Caption: Workflow for experimental drug-likeness validation.
Comparative Data: Key Experimental Assays
| Assay | Molecule A (Triazole Derivative) | Molecule B (Benzene Derivative) | Desired Outcome | Rationale |
| Kinetic Solubility (µM) at pH 7.4 | 150 | 45 | > 100 µM | Higher solubility reduces the risk of poor absorption and formulation difficulties.[17] |
| PAMPA Permeability (Pe, 10⁻⁶ cm/s) | 8.5 | 15.2 | > 5 (for passive diffusion) | The higher polarity of the triazole may slightly reduce passive permeability.[18] |
| Liver Microsomal Stability (t½, min) | > 60 | 25 | > 30 min | The triazole ring is generally less susceptible to metabolic attack than a simple benzene ring.[19] |
This experimental data validates the in silico prediction that the triazole derivative possesses superior aqueous solubility. While its passive permeability might be slightly lower due to increased polarity, this is often a worthwhile trade-off for the significant gain in metabolic stability, a critical parameter for achieving sufficient drug exposure in vivo.
Experimental Protocol: Kinetic Aqueous Solubility (Turbidimetric Method)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Buffer Addition: Rapidly add a physiological buffer (e.g., PBS, pH 7.4) to all wells, inducing precipitation of the compound where the concentration exceeds its kinetic solubility limit.
-
Incubation: Shake the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.
-
Turbidity Measurement: Measure the absorbance (or light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[17] This can be calculated by identifying the intersection of the baseline and the rising portion of the turbidity-concentration curve.
Pillar 4: The Unique Advantages of the 1,2,3-Triazole Sulfonamide Scaffold
The true value of the 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride building block lies in the unique combination of properties it imparts to the final molecule.
-
A Superior Bioisostere: The 1,2,3-triazole ring is an excellent bioisostere for amide bonds and other five- or six-membered aromatic rings.[1][2] Bioisosteric replacement can maintain or improve biological activity while enhancing metabolic stability and modulating physicochemical properties.[19][20] The sulfonamide group itself is often used as a bioisostere for a carboxylic acid, offering a different pKa profile and often improved cell permeability.[21][22]
-
Enhanced Molecular Interactions: Unlike a simple phenyl ring, the 1,2,3-triazole ring possesses a strong dipole moment and three nitrogen atoms that can act as hydrogen bond acceptors.[23] This allows for more specific and potentially stronger interactions with biological targets like enzymes and receptors.[24]
-
Improved Pharmacokinetics: The inherent stability of the triazole ring often translates to improved metabolic stability, as seen in our comparative data.[2][19] This can lead to a longer half-life and greater drug exposure in vivo. The scaffold's polarity also helps to "steer" molecules away from excessive lipophilicity, which can cause issues with solubility, off-target toxicity, and rapid metabolism.[8]
-
Synthetic Versatility: The foundation of the 1,2,3-triazole scaffold is often the highly efficient and reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."[25][26] This synthetic accessibility makes it an ideal platform for creating large, diverse libraries of compounds for screening.
Conclusion
The evaluation of molecules synthesized using 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride reveals a scaffold with a highly favorable drug-likeness profile. The combination of the metabolically robust, polar, and synthetically accessible 1,2,3-triazole core with the versatile sulfonamide linker provides a powerful tool for medicinal chemists.
Derivatives incorporating this building block tend to exhibit:
-
Compliance with Lipinski's Rule of Five.
-
Enhanced aqueous solubility compared to simple aromatic analogues.
-
Improved metabolic stability.
-
A rich set of functionalities for specific interactions with biological targets.
While every drug discovery project is context-dependent, this guide demonstrates that 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is not merely an alternative to more common sulfonating agents like benzenesulfonyl chloride; it is a strategically superior building block for generating novel molecules with a higher intrinsic probability of possessing the drug-like properties essential for clinical success. The judicious application of the integrated in silico and in vitro evaluation workflows described herein will enable researchers to fully harness the potential of this promising scaffold.
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Safety Operating Guide
A Guide to the Safe Disposal of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
For the modern researcher, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a reactive intermediate common in pharmaceutical and materials science research. By understanding the chemistry behind the hazards, we can implement disposal procedures that are both safe and effective.
Core Principles: Understanding the Reactivity of Sulfonyl Chlorides
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride (CAS No. 1351676-71-5) belongs to the sulfonyl chloride class of compounds.[1] The defining feature of this functional group is its high reactivity, which stems from the electrophilic nature of the sulfur atom. This reactivity is the primary driver of its synthetic utility and its disposal hazards.
The principal hazard is its violent and exothermic reaction with water and other nucleophiles.[2] This hydrolysis process, even with atmospheric moisture, rapidly produces corrosive byproducts: 1-methyl-1H-1,2,3-triazole-4-sulfonic acid and hydrochloric acid (HCl).[2][3][4] Failure to control this reaction can lead to rapid pressure and heat buildup, posing a significant risk of splashes and container rupture. Therefore, all disposal procedures are designed to manage this inherent reactivity in a controlled manner.
Table 1: Physicochemical and Hazard Properties of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 1351676-71-5 | [1] |
| Molecular Formula | C₃H₄ClN₃O₂S | [1] |
| Molecular Weight | 181.6 g/mol | [1] |
| Physical State | Solid | [5] |
| Melting Point | 78 °C | [1] |
| GHS Hazard Codes | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [1] |
| Key Incompatibilities | Water, strong bases, alcohols, amines, oxidizing agents. | [4][6][7] |
Essential Safety Protocols: Engineering Controls and PPE
Before handling or disposing of this compound, a robust safety framework must be in place.
-
Engineering Controls : All manipulations involving 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, including disposal, must be conducted within a certified chemical fume hood to contain and exhaust corrosive vapors and potential aerosols.[2][5] Ensure an eyewash station and safety shower are immediately accessible.[8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.[2][6]
-
Eye and Face Protection : Tightly fitting safety goggles and a full-face shield are essential to protect against splashes.[2]
-
Skin Protection : Wear a chemical-resistant lab coat and appropriate protective gloves (e.g., nitrile gloves). Always inspect gloves for integrity before use and remove them correctly to avoid cross-contamination.[2][5]
-
Respiratory Protection : For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a suitable respirator may be necessary.[2]
-
Disposal Decision Workflow
The correct disposal path depends on the nature and quantity of the waste. The primary decision is whether to perform an in-lab neutralization for small, uncontaminated quantities or to package the material as hazardous waste for professional disposal.
Experimental Protocols
This procedure is suitable only for small quantities (typically <5 g) of the pure reagent. The principle is to safely hydrolyze the sulfonyl chloride in a controlled basic environment.
Methodology:
-
Preparation : In a chemical fume hood, prepare a beaker with a stir bar containing a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Use a volume sufficient to be at least a 10-fold molar excess relative to the sulfonyl chloride. Place this beaker in an ice-water bath to dissipate the heat of reaction.[9]
-
Slow Addition : With vigorous stirring, add the 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride to the cold basic solution slowly and in small portions.[9] Crucial Safety Note : Never add the aqueous solution to the sulfonyl chloride, as this can cause a violent, uncontrolled reaction.[9]
-
Monitoring : Observe the reaction for signs of gas evolution (CO₂ from the bicarbonate reaction with generated acid) and heat generation. Continue stirring in the ice bath for at least one hour after the final addition to ensure the reaction is complete.
-
pH Verification : Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH meter or pH paper to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more sodium bicarbonate solution until the pH is stabilized in the neutral/basic range.
-
Final Disposal : Once neutralized, the resulting aqueous solution, containing sodium chloride and sodium 1-methyl-1H-1,2,3-triazole-4-sulfonate, can typically be disposed of down the drain with copious amounts of water. However, you must always consult and adhere to your local and institutional regulations for aqueous waste disposal.[9][10]
Any waste containing this reagent mixed with solvents, byproducts, or any contaminated materials (e.g., spill cleanup debris) must be disposed of as hazardous waste.[9][11]
Methodology:
-
Containerization : Carefully transfer the waste material into a designated hazardous waste container that is in good condition, has a secure screw-top cap, and is made of a compatible material (e.g., High-Density Polyethylene - HDPE).[12][13] Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Segregation : Store this waste container separately from incompatible materials, particularly aqueous solutions, bases, and oxidizers.[13]
-
Labeling : Label the container clearly with the words "Hazardous Waste," the full chemical name ("1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride" and any other components), and the associated hazards (e.g., "Corrosive," "Water-Reactive").[11]
-
Storage : Keep the sealed container in a designated and properly managed Satellite Accumulation Area (SAA) within or near the laboratory where the waste was generated.[11][13]
-
Collection : Contact your institution's Environmental Health and Safety (EHS or equivalent) department to arrange for the pickup and proper disposal of the hazardous waste. Do not attempt to dispose of this waste through municipal trash or sewer systems.[11]
Spill Management
In the event of a spill, immediate and correct action is critical to prevent injury and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated by the fume hood.[14]
-
Contain : For liquid spills, contain the material by diking with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][9] Do not use water or combustible materials like sawdust. [7][9] For solid spills, carefully sweep the material to avoid raising dust.
-
Collect : Carefully collect the absorbed or spilled material using spark-proof tools and place it into a designated hazardous waste container for disposal according to Protocol B.[15]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (consult the SDS or your EHS office), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
By adhering to these scientifically-backed procedures, researchers can confidently manage the disposal of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, ensuring a safe laboratory environment for themselves and their colleagues.
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Personal protective equipment for handling 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
A Researcher's Guide to Safely Handling 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride
Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development and chemical research. With this innovation comes the profound responsibility of ensuring the safety of the researchers who handle these molecules. This guide provides essential, field-proven insights for the safe handling, use, and disposal of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, a reactive sulfonyl chloride compound. Our focus is not just on procedural steps but on the underlying chemical principles that dictate these safety protocols, empowering you to work with confidence and security.
Understanding the Hazard: A Tale of Two Functional Groups
1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride is a molecule that demands respect due to the reactivity inherent in its sulfonyl chloride group, compounded by the characteristics of the triazole ring.
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This is the primary driver of the compound's hazardous nature. Sulfonyl chlorides are notoriously reactive, particularly with nucleophiles. The key dangers are:
-
High Reactivity with Water: They react exothermically, and sometimes violently, with water, including atmospheric moisture, to generate corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reaction is a critical consideration for storage and handling.
-
Corrosivity: Direct contact with skin and eyes will cause severe chemical burns.[2] Inhalation of dust or vapors can severely damage the respiratory tract.
-
Incompatibility: Violent reactions can occur with strong bases, amines, and alcohols.[3]
-
-
The 1-methyl-1H-1,2,3-triazole Moiety: While the 1,2,3-triazole ring is generally a stable aromatic system, the presence of a strongly electron-withdrawing sulfonyl group on the ring system can influence its reactivity.[4][5] Specifically, N-sulfonyl-1,2,3-triazoles are known to have a weakened N1-N2 bond, which can make them susceptible to ring-chain tautomerism or decomposition under certain conditions, such as heating or catalysis, potentially leading to the evolution of nitrogen gas.[5]
Based on aggregated GHS data for the closely related isomer, 1-methyl-1H-1,2,3-triazole-5-sulfonyl chloride, this class of compound is classified as Skin Corrosion/Irritation Category 1B , causing severe skin burns and eye damage.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. Standard laboratory attire is insufficient. The following table outlines the mandatory PPE, grounded in the chemical's reactivity profile.
| PPE Category | Specification | Rationale for Use |
| Eye & Face Protection | Tightly-fitting chemical splash goggles and a full-face shield. | Protects against splashes of the solid or solutions, and from the corrosive HCl gas generated upon contact with moisture.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect for damage before each use and use proper removal technique. | Prevents severe skin burns upon contact.[7] Double-gloving is recommended when handling larger quantities. |
| Body Protection | A chemical-resistant lab coat or apron. For larger quantities, fire/flame-resistant and impervious clothing is required. | Protects skin and personal clothing from spills and splashes.[6] |
| Respiratory Protection | All handling of the solid and its solutions must be performed within a certified chemical fume hood. | Prevents inhalation of the corrosive powder or HCl vapors. No occupational exposure limits have been established for many sulfonyl chlorides, necessitating stringent engineering controls.[7][8] |
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach is critical to mitigate the risks associated with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated area, tightly sealed to prevent contact with moisture.[9] A desiccator cabinet is ideal.
-
Incompatible Materials: Store separately from bases, oxidizing agents, alcohols, and amines.[3]
-
Inert Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation from moisture.
The following diagram and protocol outline a safe and logical workflow for using this reagent.
Caption: Safe handling workflow for 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride.
Step-by-Step Protocol:
-
Preparation:
-
Don all required PPE as detailed in the table above.
-
Ensure the chemical fume hood has a certified, adequate face velocity.
-
Assemble all necessary glassware, ensuring it is dry (oven or flame-dried).
-
Prepare a spill kit containing an inert absorbent material (e.g., sand, vermiculite) and a weak base (e.g., sodium bicarbonate) for neutralization.
-
-
Handling and Reaction Setup:
-
Conduct all manipulations of the solid compound inside the fume hood.
-
Weigh the required amount of 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride in a sealed container or under a stream of inert gas if possible.
-
In the reaction vessel, under an inert atmosphere, add the anhydrous solvent.
-
Slowly and portion-wise, add the sulfonyl chloride to the stirred reaction solvent. Monitor for any signs of an exothermic reaction.
-
Once the addition is complete, proceed with your reaction as per your established protocol, maintaining an inert atmosphere.
-
Disposal Plan: Neutralization and Waste Management
Never dispose of active sulfonyl chloride directly into waste containers. It must be neutralized first.
Step-by-Step Quenching and Disposal Protocol:
-
Prepare Quenching Solution: In a separate flask large enough to accommodate the entire reaction volume plus the quenching solution, prepare a stirred, cold (ice bath) solution of a weak base. A 5-10% aqueous solution of sodium bicarbonate is a suitable choice. Causality: Using a cold, weak base controls the exothermic reaction of the sulfonyl chloride with water and neutralizes the resulting HCl and sulfonic acid byproducts.
-
Slow Addition: Slowly and carefully, add the reaction mixture containing the excess sulfonyl chloride to the stirred basic solution via an addition funnel. Causality: Adding the reactive material to the quenching solution ensures the quenching agent is always in excess, preventing a runaway reaction.
-
Monitor and Neutralize: Monitor the gas evolution (CO₂ from the bicarbonate reaction) and the temperature. After the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base.
-
Final Disposal: The neutralized aqueous mixture can then be worked up as required for product isolation. All aqueous waste and contaminated materials (gloves, absorbent paper) must be disposed of in accordance with your institution's hazardous waste procedures.
By adhering to these rigorous safety protocols, you can effectively manage the risks associated with 1-methyl-1H-1,2,3-triazole-4-sulfonyl chloride, ensuring a safe environment for groundbreaking research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
